Product packaging for Rhizopine(Cat. No.:CAS No. 151062-28-1)

Rhizopine

Cat. No.: B115624
CAS No.: 151062-28-1
M. Wt: 193.2 g/mol
InChI Key: AKNRSBGAGRXTRP-DBTJYCMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhizopine is a specialized chemical signal, primarily studied in the context of the symbiotic relationship between nitrogen-fixing bacteria, such as Sinorhizobium meliloti , and legume plants . These compounds, including scyllo-inosamine (SIA) and 3-O-methyl-scyllo-inosamine (3-O-MSI), are synthesized by bacteria within the root nodules of the plant and are believed to play a role in exclusive microbial communication, potentially providing a benefit to kin bacteria . The core research value of this compound lies in its application as a key mediator in synthetic transkingdom signaling networks. Research demonstrates that rhizopines produced by engineered plants can be exuded into the rhizosphere and perceived by modified bacterial biosensors, thereby activating targeted gene expression . This mechanism provides a powerful tool for researchers aiming to precisely control bacterial behavior, such as the delivery of beneficial functions like nitrogen fixation or pathogen antagonism, in the immediate root environment of specific crops . The molecular pathway for this compound biosynthesis in native producers involves genes such as mosABC and mosDEF , with MosB acting as an aminotransferase and MosDEF functioning as a dehydrogenase complex . Recent advancements have led to the development of stable this compound biosensor plasmids, such as pSIR05, which exhibit improved performance and minimal impact on bacterial growth, enabling more robust plant-dependent control of bacterial gene expression in situ . This product, with the CAS number 2060060-84-4 and a molecular formula of C7H15NO5, is intended for Research Use Only . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5 B115624 Rhizopine CAS No. 151062-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151062-28-1

Molecular Formula

C7H15NO5

Molecular Weight

193.2 g/mol

IUPAC Name

(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1

InChI Key

AKNRSBGAGRXTRP-DBTJYCMPSA-N

SMILES

COC1C(C(C(C(C1O)O)O)N)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)N)O

Synonyms

3-O-methyl-scyllo-inosamine
3-O-MSI
rhizopine

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of Rhizopine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, synthesis, and biological pathways of rhizopines, a class of compounds pivotal to symbiotic nitrogen fixation.

Introduction

Rhizopines are a unique class of opine-like compounds synthesized in the root nodules of leguminous plants colonized by specific rhizobial strains. These molecules play a crucial role in the symbiotic relationship between bacteria and their plant hosts, acting as a selective nutrient source for the rhizobia that produce them. This guide provides a comprehensive overview of the chemical structure of the two primary rhizopines, L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (SI), their biosynthesis and catabolism, and detailed experimental protocols for their study.

Chemical Structure of Rhizopines

Rhizopines are derivatives of scyllo-inositol, a stereoisomer of inositol (B14025). The core structure is a cyclohexanehexol with a specific stereochemistry where all six hydroxyl groups are in the equatorial position.

L-3-O-methyl-scyllo-inosamine (3-O-MSI): This is the most well-studied rhizopine. Its structure is characterized by a methyl group at the 3-hydroxyl position and an amino group at the 1-position of the scyllo-inositol ring.

  • IUPAC Name: (1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol

  • Molecular Formula: C₇H₁₅NO₅

  • Molecular Weight: 193.20 g/mol

scyllo-Inosamine (SI): This is the precursor to 3-O-MSI and also functions as a this compound. It lacks the methyl group present in 3-O-MSI.

  • IUPAC Name: (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol

  • Molecular Formula: C₆H₁₃NO₄

  • Molecular Weight: 163.17 g/mol

Quantitative Structural Data

However, as a close structural analog, the NMR data for scyllo-inositol provides a valuable reference for researchers. The high symmetry of the scyllo-inositol ring results in a simple NMR spectrum.

Table 1: 1H and 13C NMR Chemical Shift Data for scyllo-Inositol [1][2]

NucleusChemical Shift (ppm)MultiplicitySolvent
1H3.35sD₂O
13C74.5-D₂O

Note: The chemical shifts of the protons and carbons in rhizopines will differ from scyllo-inositol due to the presence of the amino and methoxy (B1213986) groups. Researchers should expect more complex spectra with distinct signals for each unique proton and carbon environment.

Signaling Pathways and Regulation

The biosynthesis and catabolism of rhizopines are tightly regulated processes involving specific gene clusters in rhizobia.

This compound Biosynthesis

The synthesis of rhizopines is encoded by the mos gene cluster. The pathway begins with myo-inositol and proceeds through a series of enzymatic reactions to produce 3-O-MSI.

Rhizopine_Biosynthesis myo-Inositol myo-Inositol scyllo-Inosose scyllo-Inosose myo-Inositol->scyllo-Inosose  iolG (dehydrogenase) scyllo-Inosamine (SI) scyllo-Inosamine (SI) scyllo-Inosose->scyllo-Inosamine (SI)  mosB (aminotransferase) 3-O-Methyl-scyllo-inosamine (3-O-MSI) 3-O-Methyl-scyllo-inosamine (3-O-MSI) scyllo-Inosamine (SI)->3-O-Methyl-scyllo-inosamine (3-O-MSI)  mosA (methyltransferase)

This compound biosynthesis pathway.
This compound Catabolism

The breakdown of rhizopines is controlled by the moc gene cluster. This pathway allows the rhizobia to utilize rhizopines as a source of carbon and nitrogen.

Rhizopine_Catabolism 3-O-MSI (extracellular) 3-O-MSI (extracellular) 3-O-MSI (intracellular) 3-O-MSI (intracellular) 3-O-MSI (extracellular)->3-O-MSI (intracellular)  MocB (ABC transporter) scyllo-Inosamine (SI) scyllo-Inosamine (SI) 3-O-MSI (intracellular)->scyllo-Inosamine (SI)  MocA (demethylase) Intermediates Intermediates scyllo-Inosamine (SI)->Intermediates  MocC, MocD, MocE, MocF Central Metabolism Central Metabolism Intermediates->Central Metabolism

This compound catabolism pathway.
Regulation of Catabolism

The expression of the moc genes is regulated by the MocR protein, which acts as a transcriptional repressor. In the presence of this compound, the repression is lifted, allowing for the catabolism of the this compound.

MocR_Regulation cluster_0 moc Operon mocA mocA mocB mocB mocC mocC MocR MocR MocR->mocA represses This compound This compound This compound->MocR binds to

Regulation of the moc operon by MocR.

Experimental Protocols

Chemical Synthesis of Racemic 3-O-Methyl-scyllo-inosamine

The following protocol is adapted from a published reaction scheme for the synthesis of racemic 3-O-methyl-scyllo-inosamine from myo-inositol.[3]

Materials:

Procedure:

  • Protection of myo-inositol: React myo-inositol with 2 molar equivalents of triethyl orthoformate in DMF with Amberlyst 15 as a catalyst at 100°C for 3 hours.

  • Monomethylation: Treat the protected inositol with sodium hydride in DMF at 25°C for 1 hour, followed by the addition of methyl iodide and stirring at 25°C for 15 hours.

  • Benzylation: Add another portion of sodium hydride in DMF and stir for 2 hours at 25°C. Then, add benzyl bromide and continue stirring for 15 hours at 25°C.

  • Oxidation: To the resulting monomethyl-monobenzyl derivative, add 1.5 equivalents of NMO and 0.2 equivalents of TPAP in dichloromethane with molecular sieves.

  • Reductive Amination: React the crude ketone with 10 equivalents of ammonium acetate and 1.05 equivalents of sodium cyanoborohydride at 20°C for 72 hours.

  • Purification of Amine: Isolate the amine by precipitating its ammonium salt with HCl in ether, followed by neutralization with 1 M NaOH.

  • Debenzylation: Debenzylate the purified amine using 4 equivalents of sodium in liquid ammonia with tert-butanol in THF at -78°C, allowing the reaction to warm to 20°C over 18 hours.

  • Hydrolysis and Salt Formation: Hydrolyze the product by bubbling HCl gas through a methanolic solution at 20°C for 3 hours to yield 3-O-methyl-scyllo-inosamine hydrochloride.

  • Acetylation for Characterization (Optional): The product can be further characterized by acetylation with acetic anhydride and sodium acetate.

Isolation of Rhizopines from Root Nodules

This protocol provides a general framework for the extraction of rhizopines from legume root nodules. The specific quantities and volumes may need to be optimized depending on the plant species and nodule abundance.

Materials:

  • Legume root nodules

  • Distilled water

  • 0.1% Mercuric chloride (HgCl₂) solution (or 1% sodium hypochlorite)

  • 70% Ethanol (B145695)

  • Sterile pestle and mortar

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol

  • Ammonium hydroxide solution

  • Lyophilizer or vacuum concentrator

Procedure:

  • Nodule Collection and Sterilization:

    • Excavate plant roots and carefully detach healthy, pink nodules.

    • Wash the nodules thoroughly with tap water to remove soil.

    • Surface sterilize the nodules by immersing them in 70% ethanol for 30 seconds, followed by 0.1% HgCl₂ for 1-2 minutes, and then rinse thoroughly with sterile distilled water (at least 5 washes).

  • Extraction:

    • Crush a known weight of surface-sterilized nodules (e.g., 1-5 g) in a sterile pestle and mortar with a small volume of sterile distilled water (e.g., 5-10 mL).

    • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.

  • Purification by Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (a mixed-mode cation exchange cartridge is recommended for capturing the amine functionality of rhizopines) according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water to remove unbound compounds.

    • Elute the rhizopines with a suitable solvent, such as a solution of 5% ammonium hydroxide in methanol.

  • Concentration:

    • Evaporate the solvent from the eluate using a lyophilizer or a vacuum concentrator to obtain the crude this compound extract.

  • Further Purification (Optional):

    • The crude extract can be further purified using techniques such as high-performance liquid chromatography (HPLC) with a suitable column (e.g., an amino or a HILIC column).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their polar nature, rhizopines require derivatization prior to GC-MS analysis. Trimethylsilylation (TMS) is a common method for this purpose.

Materials:

  • Dried this compound extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • In a sealed vial, dissolve a small amount of the dried this compound extract in pyridine.

    • Add an excess of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amino groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the TMS-derivatized rhizopines from other components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

    • Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis:

    • The mass spectra of the TMS-derivatized rhizopines will show a molecular ion peak and characteristic fragmentation patterns.

    • Common fragments for TMS derivatives include ions at m/z 73 ([Si(CH₃)₃]⁺) and losses of methyl groups (15 Da) and trimethylsilanol (B90980) (90 Da). The specific fragmentation pattern will be indicative of the this compound structure. While a definitive fragmentation pattern for this compound TMS derivatives is not widely published, analysis of related polyhydroxylated and aminated compounds can provide guidance on expected fragmentation pathways.

Conclusion

Rhizopines represent a fascinating and important class of molecules in the study of plant-microbe interactions. A thorough understanding of their chemical structure and biological roles is essential for researchers in the fields of agricultural science, microbiology, and drug development. This guide provides a foundational resource for the chemical synthesis, isolation, and analysis of rhizopines, and it is hoped that it will facilitate further research into these significant natural products.

References

The Rhizopine Saga: A Technical Chronicle of Discovery and Symbiotic Significance in Rhizobium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of symbiotic nitrogen fixation, the dialogue between rhizobia and their legume hosts is orchestrated by a complex exchange of chemical signals. Among these, rhizopines stand out as a fascinating class of "opine-like" molecules, synthesized within the legume nodule by the bacterial symbiont. This technical guide delves into the discovery, history, and molecular underpinnings of rhizopines in Rhizobium, providing a comprehensive resource for researchers in microbial genetics, symbiosis, and drug development. The unique biology of rhizopines, which confers a competitive advantage to the producing strains, offers a compelling model for studying microbial ecology and developing novel strategies for crop improvement and targeted antimicrobial therapies.

The Dawn of a Discovery: Unearthing a Novel Class of Symbiotic Molecules

The story of rhizopines began with the observation that certain strains of Rhizobium meliloti (now Sinorhizobium meliloti) held a competitive edge in nodulating their alfalfa hosts. This led to the hypothesis that these strains might produce a unique compound within the nodule that would selectively favor their own progeny in the rhizosphere. This concept, reminiscent of the opines produced in plant crown galls by Agrobacterium tumefaciens, spurred a search for such a molecule.

In the late 1980s, researchers successfully identified and characterized the first rhizopine from alfalfa nodules induced by S. meliloti strain L5-30. This compound was identified as L-3-O-methyl-scyllo-inosamine (3-O-MSI). A key breakthrough was the discovery that the genes responsible for this compound synthesis (termed mos for m annopine s ynthesis, due to initial structural similarities to opines) and catabolism (moc for m annopine c atabolism) were located on the symbiotic plasmid (pSym), in close proximity to the nitrogen fixation (nif) and nodulation (nod) genes.

Subsequent research led to the discovery of another this compound, scyllo-inosamine (sIa), from nodules induced by S. meliloti strain Rm220-3.[1] This solidified the "this compound concept": a mechanism where the bacterial symbiont modifies its environment within the host to create a niche that is advantageous for its own survival and propagation.

The Molecular Machinery: this compound Synthesis and Catabolism

The ability of certain Rhizobium strains to both produce and consume rhizopines is encoded by two distinct, yet often linked, gene clusters: the mos and moc loci.

The mos Locus: Orchestrating this compound Synthesis

The mos locus is responsible for the biosynthesis of rhizopines within the bacteroids of the root nodule. The synthesis of 3-O-MSI, the first identified this compound, is a multi-step process. In S. meliloti L5-30, the mos locus is a mosaic structure containing four open reading frames: mosA, mosB, mosC, and ORF1.[2]

The proposed biosynthetic pathway for 3-O-MSI involves the following key steps:

  • Conversion of myo-inositol to scyllo-inosamine: This initial step is thought to be catalyzed by enzymes encoded by the host plant.

  • Methylation of scyllo-inosamine: The mosA gene product is believed to be involved in the methylation of scyllo-inosamine to produce 3-O-MSI.[1]

  • Transport and other functions: mosB shows homology to aminotransferases, and mosC is predicted to be a membrane transport protein, suggesting their roles in precursor transport and enzymatic conversion.[2]

The mos genes are under the control of the nitrogen fixation regulatory protein NifA, linking this compound synthesis directly to the process of nitrogen fixation.[3] This ensures that rhizopines are produced when the symbiotic relationship is fully established and the bacteroids are actively fixing nitrogen.

The moc Locus: The Key to Utilization

The moc locus provides the genetic instructions for the catabolism of rhizopines, allowing the free-living bacteria in the rhizosphere to use them as a sole source of carbon and nitrogen. The moc genes are typically organized in an operon and include genes encoding for transport and enzymatic degradation.

The catabolism of 3-O-MSI is proposed to proceed as follows:

  • Uptake: The this compound is transported into the bacterial cell by a periplasmic binding protein-dependent transport system, with mocB encoding the periplasmic binding protein.[4]

  • Demethylation: A ferredoxin oxygenase system, encoded by mocD and mocE, is thought to demethylate 3-O-MSI to scyllo-inosamine.[4]

  • Further Degradation: mocA, encoding an NAD(H)-dependent dehydrogenase, and mocC are involved in the subsequent steps of scyllo-inosamine degradation, likely feeding into the inositol (B14025) catabolic pathway.[4]

Unlike the mos genes, the moc genes are not regulated by NifA. Instead, their expression is induced by the presence of the this compound itself, ensuring that the catabolic machinery is only produced when its substrate is available.

Quantitative Insights into this compound Dynamics

ParameterThis compoundRhizobium StrainHost PlantMeasured ValueReference
Nodule Concentration scyllo-inosamine (sIa)S. meliloti Rm220-3Alfalfa~15 pg/g (wet weight)[5]
Early Detection in Roots 3-O-methyl-scyllo-inosamine (3-O-MSI)S. meliloti L5-30Alfalfa67 pg/g (fresh weight) at 4 days post-germination[6][7]
Nodule Concentration Increase 3-O-methyl-scyllo-inosamine (3-O-MSI)S. meliloti L5-30Alfalfa50-fold increase from day 4 to day 16[6][7]

These data highlight that rhizopines are produced at very low concentrations, particularly in the early stages of nodulation, yet these minute amounts are sufficient to confer a significant competitive advantage.

Experimental Protocols: A Guide to Studying Rhizopines

The study of rhizopines has relied on a combination of genetic, biochemical, and ecological techniques. This section provides an overview of the key experimental protocols.

Isolation and Quantification of Rhizopines from Nodules

Objective: To extract and quantify rhizopines from legume root nodules.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the detection and quantification of rhizopines.[6][7][8]

Protocol Outline:

  • Nodule Harvesting and Homogenization:

    • Excise nodules from the roots of the host plant.

    • Weigh the nodules to determine fresh weight.

    • Homogenize the nodules in a suitable solvent (e.g., 80% ethanol).

  • Extraction:

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the soluble metabolites.

    • Perform a series of solvent extractions (e.g., with chloroform (B151607) and water) to partition the rhizopines into the aqueous phase.

  • Derivatization:

    • Dry the aqueous extract.

    • Derivatize the non-volatile rhizopines to make them amenable to GC analysis. A common method is trimethylsilylation (TMS) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column (e.g., a non-polar capillary column).

    • Develop a temperature program to separate the components of the extract.

    • Identify the this compound peak based on its retention time and mass spectrum, comparing it to an authentic standard.

    • Quantify the this compound by comparing its peak area to a standard curve generated with known concentrations of the this compound standard.

Genetic Manipulation: Mutagenesis of mos and moc Genes

Objective: To create knockout mutants in the mos and moc genes to study their function.

Methodology: Transposon mutagenesis, particularly with Tn5, has been a widely used technique.

Protocol Outline:

  • Plasmid Construction:

    • Clone the mos or moc gene of interest into a suicide vector that cannot replicate in Rhizobium.

    • Introduce a transposon (e.g., Tn5 carrying an antibiotic resistance marker) into the cloned gene.

  • Biparental Mating:

    • Introduce the suicide vector containing the mutagenized gene into an E. coli donor strain.

    • Mix the E. coli donor strain with the recipient Rhizobium strain on a solid medium to allow for conjugation.

  • Selection of Mutants:

    • Plate the conjugation mixture onto a selective medium containing an antibiotic to which the recipient Rhizobium is sensitive and the antibiotic resistance marker carried by the transposon.

    • Only Rhizobium cells that have undergone homologous recombination, integrating the transposon-disrupted gene into their genome, will grow.

  • Verification of Mutants:

    • Confirm the insertion of the transposon into the target gene using PCR with primers flanking the insertion site and Southern blotting.

    • Phenotypically characterize the mutants for their inability to synthesize (mos mutants) or catabolize (moc mutants) the specific this compound.

Rhizobial Competition Assays

Objective: To assess the competitive advantage conferred by this compound catabolism.

Methodology: Co-inoculation experiments with wild-type and mutant strains.

Protocol Outline:

  • Strain Preparation:

    • Grow the wild-type (this compound-producing and catabolizing) and mutant (moc knockout) strains to a similar cell density.

    • Mark the strains with different antibiotic resistance markers for easy identification.

  • Co-inoculation:

    • Mix the wild-type and mutant strains in a defined ratio (e.g., 1:1).

    • Inoculate surface-sterilized seeds of the host legume with the bacterial mixture.

    • Plant the inoculated seeds in a sterile growth medium (e.g., vermiculite (B1170534) or agar).

  • Nodule Harvesting and Analysis:

    • After a suitable growth period (e.g., 4-6 weeks), harvest the nodules from the plant roots.

    • Surface-sterilize the nodules to remove any surface-contaminating bacteria.

    • Crush individual nodules and plate the resulting bacterial suspension on selective media to determine the proportion of nodules occupied by the wild-type and mutant strains.

  • Data Analysis:

    • Calculate the competitive index, which is the ratio of the proportion of nodules occupied by the wild-type strain to the proportion of nodules occupied by the mutant strain, relative to their initial ratio in the inoculum.

Visualizing the Pathways: Signaling and Logic

The intricate regulation and metabolic flow of this compound synthesis and catabolism can be effectively visualized using diagrams.

This compound Synthesis (mos) Regulatory Pathway

mos_regulation NifA NifA (Nitrogen Fixation Regulator) mos_promoter mos Promoter NifA->mos_promoter Activates mos_genes mosA, mosB, mosC (this compound Synthesis) mos_promoter->mos_genes Drives Expression This compound This compound (e.g., 3-O-MSI) mos_genes->this compound Synthesizes

Caption: Regulatory pathway for this compound synthesis (mos) genes.

This compound Catabolism (moc) Regulatory and Metabolic Pathway

moc_pathway cluster_regulation Regulation cluster_metabolism Metabolism Rhizopine_in This compound (e.g., 3-O-MSI) MocR MocR (Regulator) Rhizopine_in->MocR Induces moc_promoter moc Promoter MocR->moc_promoter Activates moc_genes mocA, mocB, mocC, etc. (Catabolic Enzymes) moc_promoter->moc_genes Drives Expression MocB MocB (Transport) moc_genes->MocB Catabolic_Enzymes MocA, MocC, etc. moc_genes->Catabolic_Enzymes Rhizopine_ext External this compound Rhizopine_ext->MocB Uptake Rhizopine_int Internal this compound MocB->Rhizopine_int Rhizopine_int->Catabolic_Enzymes Degradation Intermediates Metabolic Intermediates Catabolic_Enzymes->Intermediates Central_Metabolism Central Metabolism (Carbon & Nitrogen Source) Intermediates->Central_Metabolism

Caption: Regulatory and metabolic pathway for this compound catabolism (moc).

Experimental Workflow for a Rhizobial Competition Assay

competition_workflow Start Start Prepare_Strains Prepare Wild-Type (Moc+) and Mutant (Moc-) Strains Start->Prepare_Strains Co_inoculate Co-inoculate Host Plant Seeds (e.g., 1:1 ratio) Prepare_Strains->Co_inoculate Plant_Growth Allow Plant Growth and Nodule Formation Co_inoculate->Plant_Growth Harvest_Nodules Harvest and Surface-Sterilize Nodules Plant_Growth->Harvest_Nodules Isolate_Bacteria Isolate Bacteria from Individual Nodules Harvest_Nodules->Isolate_Bacteria Plate_on_Selective_Media Plate on Selective Media to Differentiate Strains Isolate_Bacteria->Plate_on_Selective_Media Analyze_Results Analyze Nodule Occupancy and Calculate Competitive Index Plate_on_Selective_Media->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for a rhizobial competition assay.

Conclusion and Future Perspectives

The discovery of rhizopines has profoundly enriched our understanding of the intricate and often competitive interactions that occur between rhizobia and their legume hosts. These unique molecules serve as a testament to the evolutionary ingenuity of microorganisms in shaping their environment for their own benefit. For researchers, the this compound system offers a powerful model to dissect the molecular basis of microbial competition, symbiosis, and niche construction.

For drug development professionals, the highly specific nature of this compound synthesis and catabolism presents intriguing possibilities. The enzymes involved in these pathways could serve as novel targets for the development of narrow-spectrum antimicrobial agents that specifically target certain rhizobial strains without affecting the broader soil microbiome. Furthermore, the concept of engineering plants to produce specific compounds that favor beneficial microbes, as has been explored with rhizopines, opens up new avenues for the development of sustainable agricultural practices.

The continued exploration of the this compound world promises to uncover further secrets of symbiotic life and may pave the way for innovative applications in both agriculture and medicine.

References

The Strategic Role of Rhizopine in Symbiotic Nitrogen Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The symbiotic relationship between rhizobia and leguminous plants, pivotal for biological nitrogen fixation, is a complex interplay of biochemical signaling and resource allocation. Within this intricate system, rhizopines emerge as a fascinating class of compounds that mediate a unique nutritional and competitive dynamic. This technical guide provides an in-depth exploration of the function of rhizopine in symbiotic nitrogen fixation, detailing its biosynthesis, catabolism, and its role in conferring a competitive advantage to rhizobial strains. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols for their investigation, and visualizes the underlying molecular pathways and experimental workflows.

The this compound Concept: A Private Nutritional Currency

Rhizopines are novel opine-like compounds synthesized by bacteroids within the root nodules of leguminous plants.[1] These compounds are then catabolized by the free-living bacteria of the same strain, but not by most other soil microorganisms.[1] This creates a "private" nutritional resource, giving the this compound-producing and -catabolizing strain a competitive advantage in the rhizosphere.[1][2] The two most extensively studied rhizopines are L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (sIa).[2]

Genetic Basis of this compound Metabolism

The ability of certain Rhizobium strains to both synthesize and catabolize rhizopines is encoded by specific gene clusters located on their symbiotic (Sym) plasmids.[1]

This compound Biosynthesis (mos Locus)

The biosynthesis of this compound is governed by the mos gene locus. In Sinorhizobium meliloti strain L5-30, the mos locus is responsible for the synthesis of 3-O-MSI. The expression of the mos genes is symbiotically regulated and is dependent on the nitrogen fixation regulatory protein NifA.[1] This ensures that this compound synthesis is coupled with active nitrogen fixation within the nodule.

This compound Catabolism (moc Locus)

The catabolism of this compound is controlled by the moc gene locus, which is typically located in close proximity to the mos locus on the Sym plasmid. The moc genes encode the necessary enzymes and transport proteins for the uptake and degradation of this compound, allowing the free-living rhizobia to utilize it as a source of carbon and nitrogen. The expression of the moc genes is induced by the presence of this compound and is regulated by the MocR protein.

Signaling Pathways and Regulation

The biosynthesis and catabolism of this compound are tightly regulated processes central to its function in the rhizobia-legume symbiosis.

Rhizopine_Regulation cluster_bacteroid Bacteroid (in Nodule) cluster_rhizosphere Free-living Rhizobium (in Rhizosphere) NifA NifA (Nitrogen Fixation Regulator) mos_locus mos locus (mosA, mosB, mosC) NifA->mos_locus activates transcription Rhizopine_Synthase This compound Synthase Complex mos_locus->Rhizopine_Synthase encodes This compound This compound (e.g., 3-O-MSI) Rhizopine_Synthase->this compound synthesizes Rhizopine_ext Excreted This compound This compound->Rhizopine_ext is excreted from nodule MocR MocR (Regulatory Protein) moc_locus moc locus (mocA, mocB, mocC) MocR->moc_locus activates transcription Rhizopine_Catabolism_Enzymes This compound Catabolism & Transport Proteins moc_locus->Rhizopine_Catabolism_Enzymes encodes Nutrients Carbon & Nitrogen Sources Rhizopine_Catabolism_Enzymes->Nutrients degrades this compound into Rhizopine_ext->MocR induces

Caption: Regulation of this compound biosynthesis and catabolism.

Quantitative Analysis of this compound-Mediated Competition

Competition experiments are crucial for quantifying the advantage conferred by this compound catabolism. The following tables summarize data from a key study by Gordon et al. (1996) investigating the competitive ability of wild-type S. meliloti L5-30 (Mos⁺ Moc⁺) against mutants deficient in this compound synthesis (Mos⁻ Moc⁺) or catabolism (Mos⁺ Moc⁻).

Table 1: Nodule Occupancy in Competition Between Wild-Type and a this compound Synthesis Mutant (Mos⁻)

Time (days)Wild-Type (Mos⁺ Moc⁺) Nodule Occupancy (%)Mos⁻ Moc⁺ Mutant Nodule Occupancy (%)
2152 ± 548 ± 5
4255 ± 645 ± 6
8451 ± 749 ± 7

Data adapted from Gordon et al. (1996). Values are means ± standard error.

Table 2: Nodule Occupancy in Competition Between Wild-Type and a this compound Catabolism Mutant (Moc⁻)

Time (days)Wild-Type (Mos⁺ Moc⁺) Nodule Occupancy (%)Mos⁺ Moc⁻ Mutant Nodule Occupancy (%)
2178 ± 422 ± 4
4285 ± 315 ± 3
8488 ± 312 ± 3

Data adapted from Gordon et al. (1996). Values are means ± standard error.

The data clearly indicate that the ability to catabolize this compound (Moc⁺) provides a significant competitive advantage in nodule occupancy over a strain that can produce but not catabolize it (Moc⁻). In contrast, there is no significant competitive advantage for the wild-type strain over a mutant that cannot synthesize this compound (Mos⁻), suggesting that the benefit is primarily derived from its consumption in the rhizosphere.

Experimental Protocols

Transposon (Tn5) Mutagenesis of Rhizobium

This protocol describes a general method for creating random mutations in Rhizobium using a Tn5 transposon delivered via a suicide plasmid. This technique was instrumental in creating the Mos⁻ and Moc⁻ mutants used in competition studies.

Tn5_Mutagenesis_Workflow start Start step1 1. Conjugation: Mix E. coli donor (with suicide plasmid carrying Tn5) and Rhizobium recipient strains. start->step1 step2 2. Plating on Selective Media: Plate conjugation mixture on media selecting for Rhizobium and the Tn5 antibiotic resistance marker. step1->step2 step3 3. Counter-selection: Include media components that inhibit the growth of the E. coli donor. step2->step3 step4 4. Isolate and Purify Mutants: Pick individual Rhizobium colonies and streak for isolation. step3->step4 step5 5. Screen for Desired Phenotype: Screen mutants for loss of this compound synthesis (Mos⁻) or catabolism (Moc⁻). step4->step5 end End step5->end

Caption: Workflow for Tn5 mutagenesis in Rhizobium.

Detailed Steps:

  • Prepare Cultures: Grow overnight cultures of the E. coli donor strain carrying the suicide plasmid (e.g., pSUP1011 containing Tn5) and the recipient Rhizobium strain.

  • Conjugation: Mix equal volumes of the donor and recipient cultures. Spot the mixture onto a non-selective agar (B569324) plate and incubate overnight to allow for conjugation and plasmid transfer.

  • Selection of Mutants: Resuspend the conjugation mix in sterile saline. Plate serial dilutions onto selective agar plates containing antibiotics to select for the recipient Rhizobium strain and the antibiotic resistance marker on the Tn5 transposon (e.g., kanamycin (B1662678) or neomycin).

  • Purification: Isolate individual colonies from the selective plates and streak them onto fresh selective plates to obtain pure cultures of the transposon mutants.

  • Phenotypic Screening:

    • For Mos⁻ mutants: Screen for the inability to produce this compound. This can be done by creating nodules on a host plant and analyzing nodule extracts for the presence of this compound using techniques like paper electrophoresis and silver staining.

    • For Moc⁻ mutants: Screen for the inability to grow on a minimal medium where this compound is the sole carbon and nitrogen source.

Rhizobial Competition and Nodule Occupancy Assay

This protocol outlines the procedure for a competition experiment to determine the relative nodulation success of two or more Rhizobium strains.

Detailed Steps:

  • Prepare Inocula: Grow cultures of the competing Rhizobium strains to a known cell density. Ensure that the strains can be distinguished, for example, by intrinsic antibiotic resistance or by introduced genetic markers (e.g., different antibiotic resistance genes).

  • Co-inoculation: Mix the competing strains in a defined ratio (e.g., 1:1).

  • Plant Inoculation: Inoculate sterile seedlings of the host legume with the mixed bacterial suspension. Grow the plants under controlled conditions.

  • Nodule Harvesting: After a set period (e.g., 3-6 weeks), harvest the root nodules from the plants.

  • Nodule Sterilization and Crushing: Surface sterilize the nodules to remove any surface bacteria. Individually crush each nodule in a small volume of sterile water or buffer to release the bacteroids.

  • Determination of Nodule Occupancy: Plate the suspension from each crushed nodule onto both non-selective and selective agar plates.

    • Non-selective plates: To confirm the presence of viable rhizobia.

    • Selective plates: Containing the specific antibiotics for each competing strain. The growth of a strain on its corresponding selective plate identifies it as an occupant of that nodule.

  • Data Analysis: Calculate the percentage of nodules occupied by each strain.

Implications for Agriculture and Biotechnology

The this compound concept has significant implications for the development of more effective rhizobial inoculants for agricultural purposes. By selecting or engineering inoculant strains with the ability to produce and catabolize a specific this compound, it may be possible to provide them with a distinct competitive advantage over less effective indigenous rhizobial populations. This could lead to improved nodulation by the desired high-performance strains, resulting in enhanced nitrogen fixation and increased crop yields. Furthermore, the specificity of the this compound system offers a potential tool for studying microbial interactions in the rhizosphere and for developing novel strategies to promote the colonization of beneficial microorganisms.

Conclusion

Rhizopines represent a sophisticated evolutionary strategy employed by some rhizobia to enhance their competitiveness and survival in the complex soil environment. The tight genetic linkage and co-regulation of this compound synthesis and catabolism underscore the importance of this system in the symbiotic relationship. A thorough understanding of the molecular mechanisms governing this compound function, as outlined in this guide, is essential for harnessing its potential in agricultural biotechnology and for advancing our knowledge of symbiotic nitrogen fixation. The quantitative data from competition studies provide compelling evidence for the role of this compound catabolism in enhancing nodule occupancy, while the detailed experimental protocols offer a roadmap for further research in this exciting field.

References

The Role of Rhizopine as a Signaling Molecule in the Rhizosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive environment of the plant rhizosphere, the exchange of chemical signals between plants and microbes governs a multitude of interactions that are critical for nutrient cycling, plant growth, and overall ecosystem health. Among these signaling molecules, rhizopines, a class of opine-like compounds, have emerged as key players in mediating specific plant-microbe interactions. This technical guide provides an in-depth exploration of rhizopine as a signaling molecule, focusing on its core molecular mechanisms, quantitative analysis of its effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this unique signaling system for applications in agriculture and beyond.

This compound Signaling Pathway

This compound signaling is a sophisticated mechanism that allows for specific communication between this compound-producing plants and bacteria capable of its catabolism. The core of this signaling pathway involves a set of moc (mannityl opine catabolism) genes. The key components are:

  • This compound: The signaling molecule, synthesized in the nodules of certain legumes by bacteria containing the mos (mannityl opine synthesis) genes. It is then exuded into the rhizosphere.

  • MocB: A periplasmic binding protein that is part of an ATP-binding cassette (ABC) transporter system responsible for the uptake of this compound into the bacterial cell.[1][2]

  • MocR: An intracellular transcriptional regulator belonging to the GntR family of repressors. In the absence of this compound, MocR binds to the promoter regions of the moc operons, repressing their transcription. Upon binding to this compound, MocR undergoes a conformational change, releasing its grip on the DNA and allowing for the transcription of the catabolic genes.[1][2]

  • MocA and MocC: Enzymes responsible for the catabolism of this compound, allowing the bacterium to utilize it as a source of carbon and nitrogen.[1][2]

This specific signaling system provides a competitive advantage to this compound-catabolizing bacteria in the rhizosphere of a this compound-producing plant.

Quantitative Data on this compound Signaling

The effects of this compound as a signaling molecule can be quantified by measuring the induction of gene expression from this compound-responsive promoters. The use of reporter genes such as Green Fluorescent Protein (GFP) and β-glucuronidase (GUS) fused to these promoters allows for precise measurement of signaling activity.

PromoterReporter SystemBacterial StrainThis compound ConcentrationFold Induction of Gene ExpressionReference
PmocBpSIR04 (GFP)Azorhizobium caulinodans AcLP10 µM scyllo-inosamine (SI)57.94 (± 1.22 SE)[1]
PmocDpSIR04 (GFP)Azorhizobium caulinodans AcLP10 µM scyllo-inosamine (SI)93.49 (± 19.02 SE)[1]
PmocBpSIR02 (GFP)Azorhizobium caulinodans AcLP10 µM scyllo-inosamine (SI)~250[1]
PmocBpSIR05 (GFP)Azorhizobium caulinodans AcLP10 µM scyllo-inosamine (SI)248 (± 3.49 SE)[1]

Table 1: Quantitative Analysis of this compound-Inducible Promoter Activity. This table summarizes the fold induction of reporter gene expression from the this compound-inducible promoters PmocB and PmocD in the presence of the this compound scyllo-inosamine (SI). The data highlights the significant activation of these promoters upon this compound signaling.

Time Post-InfectionNodule StatusThis compound (3-O-MSI) Concentration (pg/g fresh weight)Reference
4 daysNot visible67[3]
Up to 16 daysDevelopingGradual increase[3]
16 daysWell-established~3350 (50-fold increase from day 4)[3]

Table 2: Concentration of this compound in Medicago sativa Nodules. This table shows the concentration of the this compound L-3-O-methyl-scyllo-inosamine (3-O-MSI) in alfalfa nodules at different stages of development. The significant increase in this compound concentration coincides with nodule maturation and the onset of nitrogen fixation.

Experimental Protocols

Protocol for Measuring this compound-Inducible Gene Expression using a GFP Biosensor

This protocol describes how to quantify the induction of a this compound-responsive promoter using a bacterial strain carrying a GFP-based biosensor plasmid.

Materials:

  • Bacterial strain containing a this compound biosensor plasmid (e.g., Azorhizobium caulinodans with pSIR05).

  • Appropriate liquid growth medium (e.g., TY or UMS).

  • This compound (e.g., scyllo-inosamine) stock solution.

  • Microplate reader with fluorescence detection capabilities (excitation/emission ~485/510 nm).

  • Spectrophotometer for measuring optical density (OD600).

  • Sterile microplates.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of growth medium and grow overnight at the appropriate temperature with shaking.

  • Sub-culturing: The next day, dilute the overnight culture into fresh medium to an OD600 of approximately 0.05.

  • Induction: Aliquot 200 µL of the diluted culture into the wells of a microplate. Add this compound to the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). Include a no-rhizopine control.

  • Incubation: Incubate the microplate at the optimal growth temperature with shaking for a defined period (e.g., 24 hours).

  • Measurement:

    • Measure the optical density of the cultures at 600 nm (OD600) to determine cell density.

    • Measure the GFP fluorescence (excitation ~485 nm, emission ~510 nm).

  • Data Analysis:

    • Calculate the relative fluorescence units (RFU) by dividing the GFP fluorescence by the OD600 for each sample.

    • Calculate the fold induction by dividing the RFU of the this compound-induced samples by the RFU of the no-rhizopine control.

Protocol for Visualization of Root Colonization by GFP-Tagged Bacteria

This protocol outlines the steps for observing the colonization of plant roots by rhizobia expressing GFP using confocal laser scanning microscopy (CLSM).

Materials:

  • Plant seedlings (e.g., barley or Medicago truncatula).

  • GFP-tagged bacterial strain.

  • Growth pouches or pots with a suitable sterile substrate (e.g., vermiculite (B1170534) or agar).

  • Confocal laser scanning microscope with appropriate lasers and filters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).

  • Microscope slides and coverslips.

  • Mounting medium.

Procedure:

  • Plant Growth and Inoculation:

    • Sterilize plant seeds and germinate them in sterile conditions.

    • Grow seedlings in growth pouches or pots.

    • Inoculate the seedlings with a suspension of the GFP-tagged bacterial strain.

  • Incubation: Grow the inoculated plants for the desired period (e.g., 7-14 days) under controlled environmental conditions.

  • Root Sampling and Mounting:

    • Carefully remove the plants from the growth medium and gently wash the roots to remove excess substrate.

    • Excise root segments of interest.

    • Mount the root segments on a microscope slide with a drop of mounting medium and cover with a coverslip.

  • Confocal Microscopy:

    • Place the slide on the stage of the confocal microscope.

    • Use a low-magnification objective to locate the roots.

    • Switch to a higher magnification objective (e.g., 20x or 40x) to visualize bacterial colonization.

    • Set the excitation and emission wavelengths for GFP.

    • Acquire single optical sections or z-stacks to generate 3D reconstructions of the root colonization patterns.

  • Image Analysis: Analyze the acquired images to determine the location and density of bacterial colonization on the root surface and within root hairs.

Visualizations

Rhizopine_Signaling_Pathway cluster_extracellular Extracellular Space / Rhizosphere cluster_bacterium Bacterial Cell This compound This compound MocB MocB (Periplasmic Binding Protein) This compound->MocB Binds ABC_Transporter ABC Transporter MocB->ABC_Transporter Delivers to Rhizopine_int Intracellular This compound ABC_Transporter->Rhizopine_int Transports into cytoplasm MocR_inactive MocR (Inactive) MocR_active MocR-Rhizopine (Active) MocR_inactive->MocR_active Conformational change moc_operon moc Operon (mocA, mocC, etc.) MocR_inactive->moc_operon Represses Transcription MocR_active->moc_operon Induces Transcription Catabolism This compound Catabolism moc_operon->Catabolism Encodes enzymes for Rhizopine_int->MocR_inactive Binds to

Caption: this compound Signaling Pathway in Bacteria.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Inoculate bacterial biosensor (e.g., pSIR05 in A. caulinodans) B Grow overnight culture A->B C Sub-culture to OD600 ~0.05 B->C D Aliquot into microplate C->D E Add this compound (inducer) D->E F Incubate (e.g., 24h) E->F G Measure OD600 F->G H Measure GFP fluorescence F->H I Calculate Relative Fluorescence Units (RFU) G->I H->I J Determine Fold Induction I->J

Caption: Workflow for this compound Biosensor Assay.

Gene_Relationships cluster_regulation Regulatory Circuit This compound This compound MocR mocR (Transcriptional Regulator) This compound->MocR Activates MocR->MocR Constitutively expressed (autoregulation may vary) MocB mocB (Uptake) MocR->MocB Induces transcription of MocA_C mocA, mocC (Catabolism) MocR->MocA_C Induces transcription of

Caption: Logical Relationships of Key moc Genes.

References

The Natural Diversity of Rhizopine-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopines are a unique class of opine-like compounds synthesized in the root nodules of leguminous plants, induced by specific strains of rhizobia. These molecules play a crucial role in the symbiotic relationship between the plant and the bacteria, acting as a specific nutritional source for the rhizobia that produce them. This "rhizopine concept" is analogous to the opine concept in Agrobacterium-mediated plant diseases, where the pathogen genetically engineers the host to produce specific nutrients for its benefit.[1][2][3] This technical guide provides an in-depth overview of the natural diversity of this compound-producing bacteria, the genetic and biochemical basis of this compound metabolism, and the experimental methodologies used to study these fascinating systems. The unique specificity of the this compound system presents potential avenues for the development of novel antimicrobial strategies and targeted drug delivery systems.

Diversity and Distribution of this compound-Producing Bacteria

The ability to produce rhizopines is not widespread among rhizobia but is a significant trait for the strains that possess it. The natural diversity of these bacteria is centered around a few key species, with evidence of a broader range of bacteria capable of catabolizing these compounds.

Primary this compound-Producing Species

The primary producers of rhizopines identified to date belong to the genera Sinorhizobium and Rhizobium. Specifically, certain strains of Sinorhizobium meliloti (symbiont of alfalfa) and Rhizobium leguminosarum bv. viciae (symbiont of peas and vetch) are known to produce and catabolize rhizopines.[4][5] It is estimated that approximately 10% of strains within these two groups possess the genetic machinery for this compound metabolism.[4][5]

Types of Rhizopines

There are two primary types of rhizopines that have been characterized:

  • L-3-O-methyl-scyllo-inosamine (3-O-MSI): This was the first this compound to be discovered and is produced by Sinorhizobium meliloti strain L5-30 in alfalfa nodules.[1][6]

  • scyllo-inosamine (SI): This this compound is produced by Sinorhizobium meliloti strain Rm220-3 and is structurally similar to 3-O-MSI, lacking only the methyl group.[7][8]

Geographical Distribution and Prevalence

While rhizobia are found in soils globally, the distribution of this compound-producing strains is not uniform and appears to be independent of the host plant's genotype.[8][9][10] The presence of these strains is associated with specific symbiotic plasmid types.[8] Studies on the geographical distribution of rhizobia have shown that soil type and latitude can influence the phylogenetic diversity of Mesorhizobium populations, and similar factors may affect the distribution of this compound-producing strains.[11][12] The prevalence of this compound-catabolizing activity in soil has been quantified to be in the range of 106 to 107 catabolic units per gram of soil.[13][14]

Diversity of this compound-Catabolizing Bacteria

While this compound production is limited to a subset of rhizobia, the ability to catabolize these compounds is found in a more diverse range of soil bacteria. Enrichment studies on media containing scyllo-inosamine have led to the isolation of bacteria from the genera Arthrobacter, Pseudomonas, Aeromonas, and Alcaligenes that can utilize rhizopines as a sole carbon and nitrogen source.[13][14][15] Interestingly, many of these isolates do not possess DNA sequences homologous to the known moc genes from S. meliloti, suggesting the existence of alternative genetic pathways for this compound catabolism in the broader soil microbiome.[13][14]

Quantitative Data on this compound Production and Bacterial Prevalence

The following tables summarize the available quantitative data on this compound production and the prevalence of this compound-producing and -catabolizing bacteria.

This compound Type Producing Strain Host Plant Concentration Time Point Reference
L-3-O-methyl-scyllo-inosamine (3-O-MSI)Sinorhizobium meliloti L5-30Alfalfa (Medicago sativa)67 pg/g fresh weight4 days post-germination (6 days post-infection)[5][7]
L-3-O-methyl-scyllo-inosamine (3-O-MSI)Sinorhizobium meliloti L5-30Alfalfa (Medicago sativa)~3.35 ng/g fresh weight16 days post-germination[5][7]
Bacterial Group Prevalence of this compound Metabolism Environment Reference
Rhizobium leguminosarum bv. viciae~10% of strainsSoil/Legume nodules[4][5]
Sinorhizobium meliloti~10% of strainsSoil/Legume nodules[4][5]
This compound-catabolizing bacteria (various genera)106 - 107 catabolic units/gSoil and rhizosphere[13][14]

Genetic Basis of this compound Synthesis and Catabolism

The synthesis and catabolism of rhizopines are governed by two closely linked gene clusters, the mos and moc genes, respectively. These genes are located on the large symbiotic plasmid (pSym) of the rhizobia.[1][7][8]

The mos Gene Cluster and this compound Synthesis

The mos genes are responsible for the synthesis of rhizopines within the bacteroids in the root nodule. The expression of the mos genes is under the control of the nitrogen fixation regulatory genes, nifA and ntrA.[7][8][16] This ensures that this compound production is coupled with active nitrogen fixation. The mosA gene product in S. meliloti L5-30 is believed to be involved in the methylation of scyllo-inosamine to produce 3-O-MSI.[7][8]

The moc Gene Cluster and this compound Catabolism

The moc genes confer the ability to catabolize rhizopines, providing a competitive advantage to the bacteria in the rhizosphere.[2] The moc gene cluster includes genes for the transport and degradation of rhizopines. For example, in R. leguminosarum, the moc cluster includes mocB (encoding a periplasmic binding protein for transport), mocDE (encoding components of a ferredoxin oxygenase system for demethylation of 3-O-MSI), and mocA (encoding a dehydrogenase).[17] The regulation of the moc genes is independent of the nifA, ntrA, and ntrC regulatory systems.[7][8]

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound-producing bacteria.

Isolation and Screening of this compound-Producing Bacteria
  • Nodule Collection and Sterilization: Collect healthy root nodules from the host legume. Surface sterilize the nodules by washing with 70% ethanol (B145695) for 30 seconds, followed by a 3-5 minute wash in a 3% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Isolation of Rhizobia: Crush the sterilized nodules in a small volume of sterile water. Streak the resulting suspension onto Yeast Mannitol Agar (YMA) plates. Incubate at 28°C for 3-5 days.

  • Screening for this compound Production:

    • Co-cultivation Bioassay: Inoculate sterile host plant seedlings with the isolated rhizobial strains. After nodulation (4-6 weeks), harvest the nodules and extract the soluble compounds.

    • Analytical Detection: Analyze the nodule extracts for the presence of rhizopines using Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]

This compound Extraction and GC-MS Analysis
  • Extraction: Homogenize fresh nodule or root tissue in a suitable solvent (e.g., 80% ethanol). Centrifuge to pellet the solid material and collect the supernatant.

  • Derivatization: Evaporate the supernatant to dryness and derivatize the residue to make the rhizopines volatile for GC analysis. A common method is trimethylsilylation (TMS) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Identify the rhizopines based on their retention time and mass spectrum compared to authentic standards.[4][7]

Genetic Analysis of moc and mos Genes
  • Transposon Delivery: Introduce a suicide plasmid carrying the Tn5 transposon into the this compound-catabolizing bacterial strain via conjugation.

  • Mutant Selection: Select for mutants that have incorporated the Tn5 transposon into their genome by plating on a selective medium containing an antibiotic for which the transposon carries a resistance gene.

  • Screening for Loss of Function: Screen the resulting mutants for their inability to grow on a minimal medium with this compound as the sole carbon and nitrogen source.

  • Identification of the Mutated Gene: Identify the gene disrupted by the Tn5 insertion by techniques such as inverse PCR or by sequencing the DNA flanking the transposon insertion site.[13][18][19][20][21]

  • Genomic DNA Extraction and Digestion: Extract high-quality genomic DNA from the bacterial strains of interest. Digest the DNA with one or more restriction enzymes.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.

  • Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane (Southern blotting).[22][23][24][25][26]

  • Probe Hybridization: Prepare a labeled DNA probe specific for the moc or mos gene of interest. Hybridize the probe to the membrane.

  • Detection: Detect the hybridized probe to identify the DNA fragments containing the gene of interest. This technique can be used to determine the presence and copy number of these genes in different bacterial strains.[13][14]

  • Primer Design: Design specific primers that flank a region of the moc or mos gene to be amplified.

  • PCR Reaction: Set up a PCR reaction containing the bacterial genomic DNA, the designed primers, a thermostable DNA polymerase, dNTPs, and PCR buffer.[11][27][28][29][30]

  • Thermocycling: Perform the PCR amplification using a thermal cycler with appropriate denaturation, annealing, and extension temperatures and times.

  • Analysis of PCR Products: Analyze the amplified DNA fragments by agarose gel electrophoresis to confirm the presence of the target gene. The PCR products can then be sequenced for further characterization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in this compound research.

Rhizopine_Synthesis_Pathway cluster_regulation Regulation Inositol_derivative Inositol derivative scyllo_Inosamine scyllo-Inosamine (SI) Inositol_derivative->scyllo_Inosamine mosB, mosC, mosD, mosE, mosF Three_O_MSI 3-O-methyl-scyllo-inosamine (3-O-MSI) scyllo_Inosamine->Three_O_MSI mosA NifA NifA mos_promoter mos promoter NifA->mos_promoter NtrA NtrA NtrA->mos_promoter mos_promoter->Inositol_derivative activates mos gene expression

Caption: Proposed biosynthetic pathway for rhizopines in Sinorhizobium meliloti.

Rhizopine_Catabolism_Pathway Three_O_MSI_out 3-O-MSI (extracellular) Three_O_MSI_in 3-O-MSI (intracellular) Three_O_MSI_out->Three_O_MSI_in MocB (transport) scyllo_Inosamine scyllo-Inosamine (SI) Three_O_MSI_in->scyllo_Inosamine MocDE(F) (demethylation) Intermediates Intermediates scyllo_Inosamine->Intermediates MocA, MocC Inositol_pathway Inositol Catabolic Pathway Intermediates->Inositol_pathway

Caption: Proposed catabolic pathway for 3-O-MSI in Rhizobium leguminosarum.

Experimental_Workflow_Tn5 Start This compound-catabolizing bacterium Conjugation Conjugation with E. coli carrying suicide plasmid with Tn5 Start->Conjugation Selection Selection for Tn5 insertion mutants (antibiotic resistance) Conjugation->Selection Screening Screening for loss of this compound catabolism (growth assay) Selection->Screening Mutant_Isolation Isolation of Moc- mutants Screening->Mutant_Isolation Gene_ID Identification of disrupted gene (e.g., inverse PCR, sequencing) Mutant_Isolation->Gene_ID End Identified moc gene Gene_ID->End

Caption: Experimental workflow for identifying moc genes using Tn5 mutagenesis.

Conclusion and Future Directions

The study of this compound-producing bacteria offers a unique window into the intricate molecular dialogues that govern symbiotic relationships in the rhizosphere. The natural diversity of these bacteria, while seemingly limited to specific rhizobial species, is complemented by a broader range of soil microbes capable of utilizing these specialized compounds. This suggests a complex ecological network centered around this compound metabolism. For researchers in drug development, the specificity of the this compound uptake and catabolism systems presents an intriguing model for the design of targeted delivery systems for antimicrobial agents. Future research, including large-scale genomic and metagenomic surveys, will undoubtedly uncover greater diversity in this compound-like molecules and the bacteria that produce and consume them. A deeper understanding of the regulation and evolution of the moc and mos gene clusters will be crucial for harnessing the full potential of this unique biological system for agricultural and biotechnological applications.

References

evolution of rhizopine synthesis and catabolism genes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolution of Rhizopine Synthesis and Catabolism Genes

Executive Summary

Rhizopines are unique opine-like compounds synthesized in the nitrogen-fixing nodules of legumes colonized by specific rhizobia. These molecules represent a fascinating case of symbiotic co-evolution, where terminally differentiated, non-reproductive bacteroids produce a specific nutrient that can only be catabolized by their free-living, reproductive kin. This "this compound concept" extends the opine concept, first described in pathogenic Agrobacterium, to a symbiotic context, suggesting a mechanism for kin selection that provides a competitive advantage in the complex rhizosphere environment.[1][2][3] The synthesis (mos) and catabolism (moc) genes are typically co-located on the symbiotic (Sym) plasmid, ensuring their inheritance as a functional unit.[1][3] This guide provides a technical overview of the genetic architecture, regulation, evolution, and experimental validation of the this compound system, culminating in its modern application in synthetic biology for engineering plant-microbe signaling.

The this compound Concept: An Opine-like System in Symbiosis

The "opine concept" was first established for Agrobacterium tumefaciens, a plant pathogen that genetically engineers its host to produce novel compounds (opines) that only the pathogen can use as a nutrient source.[1] A similar principle was discovered in the symbiotic relationship between Sinorhizobium meliloti strain L5-30 and alfalfa (Medicago sativa).[1][2] Bacteroids within the root nodule synthesize L-3-O-methyl-scyllo-inosamine (3-O-MSI), a this compound, from plant-derived precursors.[1][4] This compound is then utilized by the free-living population of the same bacterial strain in the rhizosphere, which possesses the genetic machinery for its catabolism.[4]

The genes for this compound synthesis (mos) and catabolism (moc) were found to be closely linked on the Sym plasmid, the large plasmid carrying many of the genes essential for nodulation and nitrogen fixation.[1][2][5] This genetic linkage suggests the two traits have co-evolved to form a single functional unit, providing a selective advantage for the producing strain.[1][3]

Genetic Architecture of this compound Metabolism

The this compound metabolic system is encoded by two distinct but linked gene clusters: moc for catabolism and mos for synthesis.

The Catabolism (moc) Gene Cluster

The moc locus is responsible for the uptake and degradation of rhizopines. Genetic and sequence analyses in S. meliloti and R. leguminosarum have identified several key genes.[6][7]

  • mocR : Encodes a regulatory protein belonging to the GntR class of bacterial regulators.[6] MocR acts as a transcriptional activator for other moc genes in the presence of this compound.[8]

  • mocB : Encodes a periplasmic solute-binding protein, a key component of a high-affinity ATP-binding cassette (ABC) transporter system responsible for this compound uptake.[6][8]

  • mocA : Encodes a protein with homology to NADH-dependent dehydrogenases, likely involved in the initial steps of this compound degradation.[6][7]

  • mocC : An essential gene for catabolism whose function is not yet fully elucidated based on homology.[6][7]

  • mocDEF : Found in R. leguminosarum, these genes encode a ferredoxin-oxygenase complex, suggesting a role in demethylation or ring cleavage during catabolism.[7]

The organization of these genes can vary, but they are generally organized into at least two transcriptional units, often regulated by this compound-inducible promoters.[6][8]

The Synthesis (mos) Gene Cluster

The synthesis of 3-O-MSI is a two-step process encoded by the mos genes, which are regulated by the master regulator of nitrogen fixation, NifA.[7][8] This ensures this compound is only produced under symbiotic, nitrogen-fixing conditions inside the nodule.[3][7]

Regulation of this compound Genes

The expression of this compound genes is tightly controlled to align with their distinct roles inside and outside the nodule.

Regulation of Catabolism (moc)

The moc genes are induced by the presence of this compound. The transcriptional regulator MocR binds to this compound, which then activates expression from the promoters upstream of the mocB and mocD operons (PmocB and PmocD).[8] This creates a positive feedback loop where the substrate for catabolism induces the expression of the necessary enzymes.

G Rhizopine_out This compound (from bacteroid/plant) MocB MocB Rhizopine_out->MocB Uptake

Regulation of Synthesis (mos)

In contrast, the mos genes are controlled by NifA, a key transcriptional activator of nitrogen fixation genes (nif and fix).[7] This ensures that this compound synthesis is active only in mature, nitrogen-fixing bacteroids and is metabolically synchronized with the high energy demands of dinitrogen reduction.

Evolution and Phylogeny

The ability to produce and catabolize this compound is not universal among rhizobia, being found in approximately 10-12% of surveyed S. meliloti and R. leguminosarum bv. viciae strains.[3][4] Phylogenetic studies based on Restriction Fragment Length Polymorphism (RFLP) analysis have revealed key evolutionary patterns:

  • Association with Sym Plasmid Type : The presence of the this compound trait is strongly associated with particular types of symbiotic plasmids, rather than the chromosomal background of the bacterium.[9] This suggests that the entire functional unit has been transferred horizontally between strains via Sym plasmid conjugation.

  • Divergence of mos and moc Genes : Analysis shows that the synthesis (mos) genes have a higher degree of sequence divergence compared to the catabolism (moc) genes.[9] This could imply that while the catabolic pathway is highly conserved, the synthesis pathway is under different selective pressures, possibly adapting to different host environments or metabolic precursors.

  • Recent Evolution in R. leguminosarum : The mos and moc genes are less divergent in R. leguminosarum than in S. meliloti, suggesting a more recent evolution or acquisition of the trait in the former species.[9]

G cluster_origin Ancestral State cluster_acquisition Gene Acquisition cluster_key Legend Origin Non-Rhizopine Strain (moc-/mos-) Acquisition Horizontal Transfer of Sym Plasmid carrying moc+/mos+ genes Origin->Acquisition Acquires genes SMeliloti SMeliloti Acquisition->SMeliloti Evolves in RLeguminosarum RLeguminosarum Acquisition->RLeguminosarum Evolves in Key1 moc = Catabolism genes (conserved) Key2 mos = Synthesis genes (divergent)

Experimental Validation of the this compound Concept

While the this compound concept is theoretically appealing, its competitive benefit has been tested experimentally. Competition experiments using wild-type S. meliloti L5-30 (Mos⁺Moc⁺) and isogenic mutants lacking synthesis (Mos⁻Moc⁺) or catabolism (Mos⁺Moc⁻) functions were performed.[4][10]

The results showed that the ability to catabolize this compound conferred a significant competitive advantage for nodule occupancy.[4][10] Surprisingly, the ability to synthesize this compound did not provide a detectable benefit in these experiments. This suggests that in a mixed population, being able to consume this compound produced by others (cheating) is highly advantageous. The primary benefit of this compound catabolism appears to be an enhanced rate of nodulation rather than simply supporting the growth of the free-living population.[4][10]

Table 1: Summary of Competition Experiment Outcomes
Competing StrainsHost PlantOutcomeImplicationReference
Wild-type (Mos⁺Moc⁺) vs. Catabolism Mutant (Mos⁺Moc⁻)LucerneWild-type significantly outcompetes the mutant in nodule occupancy.The ability to catabolize this compound provides a strong competitive advantage.[4][10]
Wild-type (Mos⁺Moc⁺) vs. Synthesis Mutant (Mos⁻Moc⁺)LucerneNo significant difference in competitive ability was observed.This compound synthesis alone does not confer a measurable advantage in this setup.[4][10]

Modern Applications in Synthetic Biology

The specificity of the this compound signaling system has made it an attractive tool for synthetic biology, enabling the engineering of artificial communication networks between plants and microbes.

Engineering this compound Biosensors

Researchers have engineered this compound biosensor plasmids that can be introduced into various bacteria.[8][11] These plasmids typically contain:

  • The regulatory gene mocR.

  • A this compound-inducible promoter (e.g., PmocB).

  • A reporter gene (e.g., GFP, Lux) downstream of the promoter.

  • The this compound uptake system (e.g., mocB and other transporter components).

By tuning the expression of the uptake genes, biosensors have been optimized to minimize the metabolic burden on the host bacterium while improving the stability and strength of the response.[8]

Engineering this compound Production in Crop Plants

To create a plant-dependent signaling system, the this compound synthesis pathway has been engineered into non-legume crops like barley.[8][12] A synthetic pathway, often using a constitutively expressed inositol (B14025) dehydrogenase (idhA) and the bacterial aminotransferase (mosB), was designed to produce this compound (scyllo-inosamine, SI) directly in the plant.[8] The engineered plants were shown to synthesize and exude this compound into the rhizosphere, where it was specifically sensed by bacteria carrying the biosensor plasmid.[8][12] This technology opens the door to controlling the function of plant-growth-promoting bacteria in a targeted manner, for instance, by linking nitrogen fixation or biocontrol traits to the perception of the plant-derived this compound signal.

Table 2: Performance of Engineered this compound Biosensors
PlasmidKey FeatureMean Generation Time (MGT) vs. Wild-TypeIn-situ Expression Stability on RhiP BarleyReference
pSIR02 Overexpression of uptake transporter (intBC)Defective MGT, accentuated by this compound presence.Lower stability, prone to silencing.[8]
pSIR05 Tuned (lower) expression of uptake transporter (intBC)Minimal impact on MGT, comparable to wild-type.Markedly improved stability of expression.[8]

G cluster_plant Step 1: Engineer Plant cluster_bacterium Step 2: Engineer Bacterium cluster_interaction Step 3: Controlled Interaction Plant Transfer Synthetic This compound Synthesis Genes (e.g., idhA, mosB) into Barley Exudation Engineered Barley Exudes this compound into Rhizosphere Plant->Exudation Signaling Bacterium detects plant-derived this compound Exudation->Signaling Signal Bacterium Introduce Biosensor Plasmid (mocR, PmocB::trait) into Rhizosphere Bacterium Bacterium->Signaling Sensor Activation Expression of Desired Trait (e.g., Nitrogen Fixation, Biocontrol) is Activated Signaling->Activation

Key Experimental Protocols

This compound Catabolism Assay

This assay is used to determine if a bacterial strain can degrade this compound.

  • Preparation of this compound Extract : Harvest nodules from alfalfa plants inoculated with a this compound-producing strain (e.g., S. meliloti L5-30). Prepare acid extracts from the nodules and purify using cation-exchange chromatography to obtain a crude extract containing 3-O-MSI.[1][13]

  • Incubation : Grow the bacterial strain to be tested in a suitable medium. Inoculate a small volume of the culture into a minimal medium where the sole carbon and/or nitrogen source is the this compound extract.[13]

  • Analysis : After a period of incubation (e.g., 5 days), analyze the supernatant. The historical method uses high-voltage paper electrophoresis (HVPE) to separate charged molecules. The disappearance of the spot corresponding to this compound indicates catabolism.[13] Modern methods could employ HPLC or mass spectrometry for more quantitative analysis.

Promoter Activity Reporter Assay

This protocol measures the induction of a promoter (e.g., PmocB) in response to an inducer (this compound).

  • Plasmid Construction : Clone the promoter of interest (e.g., the upstream region of mocB) into a broad-host-range plasmid, upstream of a reporter gene such as gfp (Green Fluorescent Protein) or luxCDABE (luciferase).[8]

  • Bacterial Transformation : Mobilize this reporter plasmid into the bacterial strain of interest. This strain must also contain the necessary regulatory components (e.g., a plasmid expressing mocR).[8]

  • Induction and Measurement : Grow triplicate cultures of the transformed bacteria in a defined medium (e.g., Universal Medium Salts - UMS). Add the inducer (e.g., 10 µM scyllo-inosamine) to the experimental cultures and a vehicle control to the negative controls.[8]

  • Quantification : After a set incubation period (e.g., 24 hours), measure the reporter signal. For GFP, use a flow cytometer or plate reader to measure fluorescence. For Lux, use a luminometer to measure bioluminescence. Calculate the fold-induction by dividing the signal from the induced sample by the signal from the uninduced control.[8]

Tn5 Mutagenesis for Gene Function Analysis

Transposon mutagenesis is used to create random insertions in the genome or on a plasmid to identify genes essential for a specific function (e.g., this compound catabolism).

  • Mutagenesis : Introduce a plasmid containing the target gene region (e.g., a cosmid with the moc cluster) into an E. coli strain carrying a suicide plasmid that delivers the Tn5 transposon. Mate this donor strain with a suitable recipient Rhizobium strain.[6][7]

  • Selection : Select for recipient cells that have received the Tn5 transposon by plating on a medium containing an antibiotic for which Tn5 carries a resistance marker.

  • Screening : Screen the resulting mutants for the loss of the desired phenotype. For example, to find essential moc genes, screen mutants for their inability to grow on a minimal medium with this compound as the sole carbon source.[6][7]

  • Mapping : Map the location of the Tn5 insertion in the phenotype-negative mutants using techniques like plasmid rescue, PCR, or DNA sequencing to identify the disrupted gene.[7]

Conclusion and Future Directions

The study of this compound synthesis and catabolism genes provides a compelling model for the evolution of metabolic specialization in symbiotic interactions. Originating as a potential kin-selection mechanism, the system is now being repurposed as a powerful tool in synthetic biology. The ability to create orthogonal communication channels between crops and beneficial microbes holds immense promise for sustainable agriculture. Future work will likely focus on expanding the library of signaling molecules, optimizing the expression and exudation of these signals from various crop plants, and engineering robust microbial responses that can enhance nutrient acquisition, growth, and disease resistance in the field.[8][12]

References

The Ecological Significance of Rhizopine in Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizopines, a class of opine-like compounds, represent a fascinating and ecologically significant aspect of the symbiotic relationship between rhizobia and leguminous plants. Synthesized within the legume root nodule by the bacteroids, these unique molecules are catabolized by specific free-living rhizobia in the rhizosphere. This targeted nutritional advantage, known as the "rhizopine concept," confers a competitive edge to this compound-catabolizing strains, influencing the structure and dynamics of soil microbial communities. This technical guide provides a comprehensive overview of the ecological importance of rhizopines, detailing their biosynthesis and catabolism, their role in microbial competition and nutrient cycling, and the genetic mechanisms that underpin these processes. Detailed experimental protocols for the study of rhizopines and quantitative data on their effects are also presented to facilitate further research in this promising field.

Introduction: The this compound Concept

In the intricate world of plant-microbe interactions, the symbiosis between rhizobia and legumes is a cornerstone of sustainable agriculture, contributing significantly to biological nitrogen fixation. Within this mutualistic relationship lies a more nuanced strategy of microbial competition and resource allocation, governed by specialized compounds known as rhizopines. First identified in Sinorhizhobium meliloti symbionts of alfalfa, rhizopines are opine-like molecules synthesized in the nitrogen-fixing bacteroids within root nodules.[1][2] These compounds are then exuded into the rhizosphere, where they serve as a specific and exclusive nutrient source for the free-living population of the same rhizobial strain that produced them.[1][3] This phenomenon, termed the "this compound concept," is analogous to the opine concept described in the context of Agrobacterium-mediated plant pathogenesis.[2][4]

The ecological significance of this strategy is profound. By providing a private food source, rhizopines give the producing strain a distinct competitive advantage over other soil microorganisms, including other rhizobia, that are unable to utilize them.[3][5] This selective enrichment of the this compound-catabolizing population in the rhizosphere increases its chances of successfully nodulating the host plant in subsequent generations. This guide delves into the molecular and ecological intricacies of this compound-mediated interactions, providing a technical framework for researchers to explore this fascinating aspect of soil microbiology.

Biosynthesis and Catabolism of Rhizopines

The production and breakdown of rhizopines are tightly regulated processes, encoded by specific gene clusters located on the symbiotic plasmids (Sym plasmids) of rhizobia.[6][7]

This compound Biosynthesis: The mos Genes

The synthesis of the most well-characterized this compound, 3-O-methyl-scyllo-inosamine (3-O-MSI), is governed by the mos (mannityl opine synthesis) gene cluster.[6][7] In S. meliloti, the mos locus is comprised of several genes, including mosA, mosB, and mosC, which are involved in the multi-step conversion of a precursor molecule, myo-inositol, into 3-O-MSI.[8] The expression of the mos genes is symbiotically regulated and is under the control of the nitrogen fixation regulatory protein NifA.[6][7] This ensures that this compound synthesis is coupled with active nitrogen fixation within the bacteroids.

A proposed pathway for 3-O-MSI biosynthesis is depicted in the following diagram:

G cluster_legend Biosynthesis Pathway myo_inositol myo-Inositol scyllo_inosose scyllo-Inosose myo_inositol->scyllo_inosose iolG scyllo_inosamine scyllo-Inosamine scyllo_inosose->scyllo_inosamine mosB This compound 3-O-methyl-scyllo-inosamine (this compound) scyllo_inosamine->this compound mosA Key: Key: Enzyme Enzyme

Figure 1: Proposed biosynthesis pathway of 3-O-methyl-scyllo-inosamine (this compound).
This compound Catabolism: The moc Genes

The ability to degrade this compound is conferred by the moc (mannityl opine catabolism) gene cluster, which is typically located in close proximity to the mos genes on the Sym plasmid.[2] The moc gene cluster includes genes encoding a periplasmic binding protein (mocB), components of an ABC transporter system for this compound uptake, and enzymes responsible for the catabolism of the this compound molecule.[4] The expression of the moc genes is induced by the presence of this compound, allowing the bacteria to utilize it as a carbon and nitrogen source.[4]

The catabolic pathway involves the demethylation of 3-O-MSI to scyllo-inosamine, which is then further degraded.[7] The regulation of the moc operon is controlled by the MocR protein, a transcriptional regulator that binds to the promoter region of the moc genes in the presence of this compound.[4]

G cluster_regulation Catabolism Regulation This compound 3-O-methyl-scyllo-inosamine (this compound) scyllo_inosamine scyllo-Inosamine This compound->scyllo_inosamine mocA MocR MocR (Transcriptional Regulator) This compound->MocR Induces degradation_products Degradation Products (Carbon & Nitrogen Source) scyllo_inosamine->degradation_products mocC, etc. moc_operon moc operon MocR->moc_operon Activates transcription

Figure 2: Catabolism of 3-O-methyl-scyllo-inosamine and its regulation.

Ecological Significance and Quantitative Data

The production and catabolism of rhizopines have significant ecological implications, primarily by influencing microbial competition and community structure in the rhizosphere.

Competitive Advantage

The ability to utilize this compound as a sole source of carbon and nitrogen provides a substantial competitive advantage to moc-positive rhizobia.[3][5] This allows them to proliferate in the rhizosphere of nodules that are producing this compound, thereby increasing their population density and their likelihood of forming new nodules. Competition studies have consistently shown that this compound-catabolizing strains outcompete their non-catabolizing counterparts for nodule occupancy.[5]

Table 1: Quantitative Data on the Competitive Advantage of this compound Catabolism

ParameterOrganism/SystemValue/ObservationReference
Nodule OccupancyS. meliloti wild-type (Mos+Moc+) vs. Moc- mutantWild-type strain showed significantly higher nodule occupancy.[5]
Frequency of this compound-Producing StrainsS. melilotiApproximately 10-14% of isolates.[6]
This compound Concentration in NodulesMedicago sativa nodulesIncreases from ~70 pg/g fresh weight at 4 days to over 3 ng/g by 16 days.[6]
Abundance of this compound-Catabolizing BacteriaSoilCan reach up to 10^5 CFU/g of soil in the rhizosphere of this compound-producing plants.[9]
Impact on Soil Microbial Community

The release of rhizopines into the soil can selectively enrich for microorganisms capable of their catabolism. While this primarily benefits the producing rhizobial strain, it can also potentially influence the broader microbial community. However, the ability to catabolize this compound appears to be rare among other soil bacteria, reinforcing the exclusivity of this nutritional niche.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

This compound Extraction and Quantification from Soil and Nodules (GC-MS)

This protocol is adapted from methods for analyzing organic micropollutants and root exudates.

Materials:

  • Soil or nodule samples

  • Methanol (B129727)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., a stable isotope-labeled this compound analogue, if available)

Procedure:

  • Sample Preparation:

    • For soil: Air-dry and sieve the soil sample (2 mm mesh).

    • For nodules: Freeze-dry and grind the nodule sample to a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction of the prepared sample (10-20 g) with a 1:1 (v/v) mixture of methanol and dichloromethane for 8-12 hours.

    • Add an internal standard to the sample before extraction for accurate quantification.

  • Cleanup:

    • Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.

  • Derivatization:

    • Transfer the concentrated extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat the vial at 70°C for 30 minutes to convert the this compound into a more volatile derivative suitable for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the this compound derivative from other matrix components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analyte.

    • Quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with authentic this compound standards.

Bacterial Growth Assay with this compound as Sole Nutrient Source

Materials:

  • Rhizobial strains to be tested

  • Minimal salts medium (e.g., M9 medium) lacking carbon and nitrogen sources

  • Sterile this compound solution (e.g., 1 mg/mL)

  • Spectrophotometer

  • Sterile 96-well microplates or culture tubes

Procedure:

  • Inoculum Preparation:

    • Grow the rhizobial strains in a rich medium (e.g., Yeast Mannitol Broth) to the late exponential phase.

    • Wash the cells twice with sterile minimal salts medium to remove any residual nutrients.

    • Resuspend the cells in the minimal salts medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.1).

  • Growth Assay Setup:

    • In a sterile 96-well microplate or culture tubes, prepare the following conditions in triplicate:

      • Minimal salts medium + this compound (e.g., final concentration of 100 µg/mL)

      • Minimal salts medium without any added carbon/nitrogen source (negative control)

      • Minimal salts medium with a known carbon and nitrogen source (e.g., glucose and ammonium (B1175870) chloride) (positive control)

    • Inoculate each well/tube with a small volume of the prepared bacterial suspension.

  • Incubation and Measurement:

    • Incubate the microplate or tubes at the optimal growth temperature for the rhizobia (e.g., 28°C) with shaking.

    • Measure the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Compare the growth of the strains in the presence of this compound to the negative and positive controls to determine their ability to utilize this compound as a nutrient source.

Nodulation Competitiveness Assay using gusA Reporter Gene

Materials:

  • Legume host plant seedlings

  • Wild-type rhizobial strain

  • Competitor rhizobial strain marked with the gusA reporter gene

  • Growth pouches or pots with sterile vermiculite/sand

  • Nitrogen-free plant nutrient solution

  • GUS staining solution (containing X-Gluc)

Procedure:

  • Strain Preparation:

    • Grow the wild-type and gusA-marked competitor strains to the same cell density.

    • Prepare a mixed inoculum containing a 1:1 ratio of the two strains.

  • Plant Inoculation:

    • Inoculate the roots of the legume seedlings with the mixed inoculum.

    • Grow the plants in a controlled environment for 3-4 weeks.

  • Nodule Staining:

    • Carefully harvest the root systems and wash them gently.

    • Immerse the roots in the GUS staining solution and incubate at 37°C overnight.

    • Nodules occupied by the gusA-marked strain will turn blue.

  • Data Collection and Analysis:

    • Count the number of blue nodules and the total number of nodules on each root system.

    • Calculate the percentage of nodule occupancy for the gusA-marked strain.

    • Statistical analysis (e.g., t-test or ANOVA) can be used to compare the competitiveness of different strains.

Signaling Pathways and Experimental Workflows

The regulation of this compound metabolism and its role in microbial interactions can be visualized through signaling pathways and experimental workflows.

G cluster_nodule Root Nodule (Bacteroid) cluster_rhizosphere Rhizosphere (Free-living Rhizobia) NifA NifA (Nitrogen Fixation Regulator) mos_genes mos genes NifA->mos_genes Activates Rhizopine_synthesis This compound Synthesis mos_genes->Rhizopine_synthesis Rhizopine_catabolism This compound Catabolism Rhizopine_synthesis->Rhizopine_catabolism Exudation Nutrients Carbon & Nitrogen Rhizopine_catabolism->Nutrients Competitive_advantage Competitive Advantage Nutrients->Competitive_advantage cluster_nodule cluster_nodule Competitive_advantage->cluster_nodule Increased Nodulation

Figure 3: Logical relationship between this compound synthesis, catabolism, and competitive advantage.

G start Start: Isolate Rhizobia from Soil/Nodules growth_assay Bacterial Growth Assay (this compound as sole C/N source) start->growth_assay moc_positive Identify moc+ (this compound Catabolizing) Strains growth_assay->moc_positive moc_negative Identify moc- (Non-catabolizing) Strains growth_assay->moc_negative competition_assay Nodulation Competition Assay (moc+ vs. moc-) moc_positive->competition_assay moc_negative->competition_assay analyze_nodules Analyze Nodule Occupancy (e.g., using gusA marker) competition_assay->analyze_nodules quantify_this compound Quantify this compound in Nodules (GC-MS) competition_assay->quantify_this compound end End: Determine Ecological Significance analyze_nodules->end quantify_this compound->end

Figure 4: A generalized experimental workflow for studying the ecological significance of this compound.

Conclusion and Future Perspectives

Rhizopines play a crucial role in shaping the ecological dynamics of rhizobia in the soil. The ability to produce and catabolize these compounds provides a powerful mechanism for ensuring the persistence and success of a particular rhizobial strain in its symbiotic relationship with a legume host. The specificity of this system highlights the intricate co-evolutionary relationships that exist between plants and their microbial partners.

For drug development professionals, the unique enzymatic pathways involved in this compound biosynthesis and catabolism could represent novel targets for antimicrobial strategies or for the development of biocontrol agents. Understanding how these specialized metabolites mediate microbial interactions can provide valuable insights into the design of strategies to manipulate microbial communities for beneficial outcomes in agriculture and medicine.

Future research should focus on several key areas:

  • Diversity of Rhizopines: Exploring the diversity of this compound structures and their distribution across different rhizobial species and legume hosts.

  • Regulation of this compound Metabolism: Further elucidating the regulatory networks that control the expression of mos and moc genes.

  • Impact on the Wider Microbiome: Investigating the broader effects of this compound exudation on the composition and function of the entire rhizosphere microbiome.

  • Biotechnological Applications: Harnessing the this compound system for the development of more competitive and effective rhizobial inoculants for agricultural applications.

By continuing to unravel the complexities of the this compound system, we can gain a deeper appreciation for the sophisticated strategies employed by microorganisms in their natural environments and potentially leverage this knowledge for innovative applications.

References

An In-depth Technical Guide on the Regulation of Rhizopine mos and moc Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis (mos) and catabolism (moc) of rhizopines, a class of opine-like compounds involved in the symbiotic relationship between rhizobia and leguminous plants. This document details the genetic organization, key regulatory elements, and the intricate signaling pathways that control the expression of mos and moc genes, with a focus on the model organism Sinorhizobium meliloti. The content is structured to provide researchers and drug development professionals with a thorough understanding of this unique biological system, including quantitative data, detailed experimental protocols, and visual representations of the regulatory networks.

Introduction to Rhizopines and the mos/moc System

Rhizopines are specialized compounds synthesized by nitrogen-fixing bacteroids within the root nodules of legumes.[1] These molecules are then catabolized by the free-living rhizobia of the same strain in the rhizosphere, providing a competitive advantage.[1][2] The genes responsible for rhizopine metabolism are organized into two key loci: the mos (mannityl opine synthesis) genes, which direct this compound biosynthesis, and the moc (mannityl opine catabolism) genes, which are responsible for its degradation.[3][4][5] In S. meliloti, both the mos and moc gene clusters are located in close proximity on the symbiotic plasmid (pSym), suggesting a co-evolutionary relationship.[3][4]

Regulation of this compound Synthesis (mos) Genes

The synthesis of rhizopines is tightly linked to the process of symbiotic nitrogen fixation. The expression of the mos genes is under the direct control of the NifA/NtrA regulatory system.[3][5][6] NifA is a key transcriptional activator of nitrogen fixation (nif) genes, and its activity is, in turn, regulated by low oxygen concentrations, a characteristic feature of the nodule environment.[7][8] The NtrA protein is an alternative sigma factor (σ54) that associates with RNA polymerase to initiate the transcription of NifA-dependent promoters.[8]

The symbiotic regulation of the mos locus is facilitated by its unique mosaic structure. The mos operon in S. meliloti L5-30 contains a duplicated copy of the nifH promoter region, which allows it to be recognized and activated by the NifA/NtrA system in concert with nitrogen fixation.[9]

Signaling Pathway for mos Gene Activation

The activation of mos gene expression is initiated by the low-oxygen environment within the root nodule. This condition triggers a signaling cascade that leads to the activation of the NifA protein. Activated NifA, in conjunction with the NtrA-containing RNA polymerase, binds to the nifH-like promoter of the mos operon, initiating transcription and subsequent synthesis of this compound.

mos_regulation cluster_environment Root Nodule Environment cluster_regulation Bacterial Cell Low Oxygen Low Oxygen NifA NifA Low Oxygen->NifA activates mos_operon mos Operon NifA->mos_operon bind to promoter NtrA NtrA RNA Polymerase RNA Polymerase NtrA->RNA Polymerase associates with RNA Polymerase->mos_operon bind to promoter This compound This compound mos_operon->this compound synthesis

Regulation of the mos gene operon.

Regulation of this compound Catabolism (moc) Genes

In contrast to the symbiotic regulation of the mos genes, the moc genes are controlled by a substrate-inducible system. The expression of the moc operon is not dependent on the NifA, NtrA, or NtrC regulatory proteins.[3][5][6] Instead, it is positively regulated by the MocR protein, a transcriptional regulator belonging to the GntR family.[10] The inducer for this system is the this compound molecule itself.[11]

The moc locus in S. meliloti L5-30 includes the structural genes mocA, mocB, and mocC, which are involved in the uptake and degradation of this compound, and the regulatory gene mocR.[10] MocB is a periplasmic binding protein associated with a high-affinity transport system, while MocA is predicted to be an NADH-dependent dehydrogenase.[10]

Signaling Pathway for moc Gene Activation

When this compound is present in the environment, it is transported into the bacterial cell. Inside the cytoplasm, this compound binds to the MocR protein. This binding event is thought to cause a conformational change in MocR, converting it into an active transcriptional activator. The this compound-MocR complex then binds to a specific operator sequence in the promoter region of the moc operon, leading to the recruitment of RNA polymerase and the initiation of transcription.

moc_regulation cluster_environment External Environment cluster_cell Bacterial Cell Rhizopine_ext This compound Rhizopine_int This compound Rhizopine_ext->Rhizopine_int transport MocR MocR MocR_this compound MocR-Rhizopine Complex MocR->MocR_this compound Rhizopine_int->MocR binds to moc_operon moc Operon MocR_this compound->moc_operon activates transcription moc_proteins Moc Proteins moc_operon->moc_proteins translation

Regulation of the moc gene operon.

Quantitative Data on mos and moc Gene Expression

The following tables summarize the available quantitative data on the expression of mos and moc genes under various conditions.

Table 1: Expression of mos Genes in Regulatory Mutants

Strain BackgroundConditionmos Gene ExpressionReference
Wild-typeSymbiotic (low oxygen)High[6]
nifA mutantSymbiotic (low oxygen)Abolished[1][6]
ntrA mutantSymbiotic (low oxygen)Abolished[1][6]
ntrC mutantSymbiotic (low oxygen)Normal[1]

Table 2: this compound-Dependent Induction of moc Promoter Fusions

Promoter FusionInducerFold Induction (± SE)Reference
PmocB10 µM scyllo-inosamine57.94 (± 1.22)[4]
PmocD10 µM scyllo-inosamine93.49 (± 19.02)[4]
PmocR10 µM scyllo-inosamineNo induction (constitutively expressed)[4]
PmocC10 µM scyllo-inosamineNo induction (constitutively expressed)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the regulation of mos and moc genes.

Reporter Gene Fusion Assays for Promoter Activity

This protocol describes the use of β-galactosidase (lacZ) reporter fusions to quantify the activity of mos and moc promoters in Rhizobium.

Materials:

  • Rhizobium strains containing promoter-lacZ fusions

  • Appropriate growth medium (e.g., TY medium)

  • Inducer (e.g., scyllo-inosamine for moc promoters)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Chloroform (B151607)

  • 0.1% SDS

  • Spectrophotometer

Procedure:

  • Grow Rhizobium cultures to mid-log phase under appropriate conditions (e.g., with or without inducer).

  • Measure the optical density (OD600) of the cultures.

  • To 1 ml of culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex for 10 seconds to lyse the cells.

  • Pre-warm the tubes to 28°C.

  • Start the reaction by adding 0.2 ml of ONPG solution.

  • Incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 0.5 ml of 1 M Na2CO3.

  • Record the reaction time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

  • Calculate Miller units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

Workflow for Reporter Gene Assay

reporter_assay_workflow start Start: Rhizobium Culture grow_culture Grow culture to mid-log phase start->grow_culture measure_od Measure OD600 grow_culture->measure_od lyse_cells Lyse cells with chloroform and SDS measure_od->lyse_cells pre_warm Pre-warm to 28°C lyse_cells->pre_warm add_onpg Add ONPG to start reaction pre_warm->add_onpg incubate Incubate at 28°C add_onpg->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction measure_absorbance Measure A420 and A550 stop_reaction->measure_absorbance calculate_units Calculate Miller Units measure_absorbance->calculate_units end End: Promoter Activity Quantified calculate_units->end

Workflow for a β-galactosidase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA) for MocR-DNA Binding

This protocol is designed to detect the binding of the MocR protein to its target DNA sequence in the moc promoter region.

Materials:

  • Purified MocR protein

  • DNA probe containing the putative MocR binding site, end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Loading dye (non-denaturing)

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

  • Gel electrophoresis apparatus and power supply

  • Imaging system appropriate for the chosen label

Procedure:

  • Prepare binding reactions in microcentrifuge tubes by combining binding buffer, a fixed amount of labeled DNA probe, and varying amounts of purified MocR protein. Include a no-protein control.

  • Add non-specific competitor DNA to each reaction to minimize non-specific binding.

  • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Add loading dye to each reaction.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • After electrophoresis, transfer the DNA to a membrane (if using a biotin-chemiluminescent detection system) or image the gel directly (if using a fluorescent label).

  • A "shift" in the mobility of the labeled probe in the presence of MocR indicates a DNA-protein complex.

DNase I Footprinting to Identify the MocR Binding Site

This method is used to precisely map the binding site of MocR on the moc promoter DNA.

Materials:

  • Purified MocR protein

  • DNA fragment containing the moc promoter, uniquely end-labeled on one strand

  • DNase I

  • DNase I dilution buffer

  • Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM CaCl2)

  • Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/ml tRNA)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Formamide (B127407) loading dye

  • Sequencing gel apparatus and reagents

  • Autoradiography film or phosphorimager screen

Procedure:

  • Incubate the end-labeled DNA probe with varying concentrations of MocR protein to allow binding.

  • Add a carefully titrated amount of DNase I to each reaction to achieve limited, random cleavage of the DNA.

  • Stop the digestion after a short incubation by adding the stop solution.

  • Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA pellets in formamide loading dye.

  • Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel, alongside a sequencing ladder of the same DNA fragment.

  • After electrophoresis, expose the gel to autoradiography film or a phosphorimager screen.

  • The region where MocR binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-protein control lane.

Site-Directed Mutagenesis of the MocR Binding Site

This protocol is used to introduce specific mutations into the MocR binding site to confirm its importance for gene regulation.

Materials:

  • Plasmid DNA containing the moc promoter region

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design complementary primers that contain the desired mutation in the center, with 10-15 bases of correct sequence on both sides.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental template DNA and leaving the newly synthesized, unmethylated (mutant) DNA.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on selective media and incubate overnight.

  • Isolate plasmid DNA from the resulting colonies and sequence the promoter region to confirm the presence of the desired mutation.

  • The mutated promoter can then be used in reporter gene assays to assess the effect of the mutation on MocR-dependent gene activation.

Conclusion

The regulation of this compound mos and moc genes in S. meliloti represents a sophisticated interplay between symbiotic and substrate-inducible control mechanisms. The tight coupling of this compound synthesis to nitrogen fixation via the NifA/NtrA system ensures that these specialized carbon and nitrogen sources are produced under the appropriate symbiotic conditions. Conversely, the MocR-mediated, this compound-inducible regulation of the catabolic genes allows the free-living bacteria to efficiently utilize this nutrient source when it becomes available. A thorough understanding of these regulatory networks, facilitated by the experimental approaches detailed in this guide, is crucial for unraveling the complexities of rhizobial ecology and symbiosis. This knowledge can also inform the development of novel strategies to enhance the competitiveness and nitrogen-fixing efficiency of rhizobial inoculants in agricultural applications.

References

The Impact of Rhizopine on Legume Nodulation Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizopines are a unique class of opine-like compounds synthesized by rhizobia within the symbiotic environment of legume root nodules. These molecules play a significant role in the intricate communication and competition between rhizobial strains, ultimately influencing the efficiency of nodulation and nitrogen fixation. This technical guide provides an in-depth analysis of the impact of rhizopine on legume nodulation, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the underlying signaling pathways. Understanding the mechanisms of this compound action offers potential avenues for enhancing the efficacy of rhizobial inoculants and improving legume crop productivity.

Introduction to Rhizopines and their Role in Symbiosis

Rhizopines, such as scyllo-inosamine (SI) and 3-O-methyl-scyllo-inosamine (3-O-MSI), are inositol-derived compounds produced by specific strains of rhizobia, including Sinorhizobium meliloti, within the protected environment of legume nodules[1]. The synthesis and catabolism of these compounds are tightly regulated and provide a distinct advantage to the rhizobia that possess these capabilities. The "this compound concept" posits that these molecules act as a private carbon and nitrogen source for the progeny of the this compound-producing strain in the rhizosphere, thereby enhancing their competitiveness for subsequent nodulation events[1].

Quantitative Impact of this compound on Nodulation Efficiency

The ability to produce and utilize this compound has a demonstrable impact on the competitive success of rhizobial strains, which directly influences nodulation efficiency. While extensive quantitative datasets are still emerging, studies have consistently shown a competitive advantage for this compound-catabolizing strains.

One of the key indicators of this compound's role is its concentration within the nodule and its subsequent release into the rhizosphere. Early detection of 3-O-MSI in alfalfa roots, even before visible nodule formation, highlights its early role in establishing a competitive niche.

Table 1: Concentration of 3-O-methyl-scyllo-inosamine (3-O-MSI) in Alfalfa Roots Over Time

Days Post-InfectionNodule Visibility3-O-MSI Concentration (pg/g fresh weight)Fold Increase
6Not visible67-
16Well-established335050

Data sourced from a study on alfalfa (Medicago sativa L. cv. Hunter River) inoculated with S. meliloti strain L5-30[2].

Competition experiments between wild-type this compound-producing strains and their mutants lacking the ability to synthesize (mos mutants) or catabolize (moc mutants) this compound provide strong evidence for the competitive advantage conferred by this compound catabolism. Strains capable of utilizing this compound consistently exhibit higher nodule occupancy rates when co-inoculated with competing strains.

Table 2: Hypothetical Competitive Nodulation Occupancy

Co-inoculation Strain CombinationHost LegumeInoculum RatioNodule Occupancy (%) - Strain 1Nodule Occupancy (%) - Strain 2
Wild-type (Moc+) vs. Moc- MutantAlfalfa1:170-8020-30
Wild-type (Mos+) vs. Mos- MutantAlfalfa1:150-6040-50
Wild-type (Moc+) vs. Wild-type (Moc-)Alfalfa1:17525

This table represents a qualitative summary of findings from competition studies. The exact percentages can vary based on experimental conditions.

Signaling Pathways

The synthesis and response to this compound are governed by specific genetic loci and signaling pathways within the rhizobia.

This compound Synthesis Pathway (mos Genes)

The synthesis of rhizopines is encoded by the mos gene cluster. The expression of these genes is under the control of the master nitrogen fixation regulator, NifA. This regulatory link ensures that this compound production is coupled with active nitrogen fixation within the bacteroids.

Rhizopine_Synthesis_Pathway nifA NifA (Nitrogen Fixation Regulator) mos_promoter mos Promoter nifA->mos_promoter Activates mos_genes mos Genes (mosA, mosB, mosC, etc.) mos_promoter->mos_genes Drives transcription This compound This compound (e.g., 3-O-MSI) mos_genes->this compound Biosynthesis

Caption: NifA-mediated regulation of this compound synthesis.

This compound Catabolism and Response Pathway (moc Genes)

The catabolism of rhizopines is encoded by the moc gene cluster. The presence of this compound in the environment induces the expression of the moc genes through the transcriptional regulator MocR.

Rhizopine_Catabolism_Pathway rhizopine_ext External This compound mocB_transporter MocB Transporter rhizopine_ext->mocB_transporter Uptake rhizopine_int Internal This compound mocB_transporter->rhizopine_int mocR MocR (Transcriptional Regulator) rhizopine_int->mocR Binds to catabolism This compound Catabolism rhizopine_int->catabolism Substrate moc_promoter moc Promoter mocR->moc_promoter Activates moc_genes moc Genes (mocA, mocC, etc.) moc_promoter->moc_genes Drives transcription moc_genes->catabolism Enzymes for Experimental_Workflow cluster_strain_prep Strain Preparation cluster_plant_assay Plant Assay cluster_analysis Analysis wt_culture Grow Wild-Type Strain mix_cultures Mix Strains (1:1 ratio) wt_culture->mix_cultures mutant_culture Grow Mutant Strain mutant_culture->mix_cultures inoculate_plants Inoculate Seedlings mix_cultures->inoculate_plants germinate_seeds Germinate Sterile Seeds germinate_seeds->inoculate_plants grow_plants Grow Plants (4-6 weeks) inoculate_plants->grow_plants harvest_nodules Harvest Nodules grow_plants->harvest_nodules crush_nodules Crush Individual Nodules harvest_nodules->crush_nodules plate_crushate Plate for Single Colonies crush_nodules->plate_crushate identify_strains Identify Strains (Antibiotic Selection) plate_crushate->identify_strains calculate_occupancy Calculate Nodule Occupancy (%) identify_strains->calculate_occupancy

References

The Role of Rhizopine in Inter-Kingdom Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizopines, a class of opine-like compounds, are key mediators in the symbiotic relationship between rhizobia and leguminous plants. Produced by bacteroids within root nodules, these molecules act as a specific nutrient source and signaling molecule for free-living rhizobia in the rhizosphere, thereby influencing the microbial community structure and promoting the success of the rhizopine-producing strain. This technical guide delves into the core mechanisms of this compound involvement in this inter-kingdom signaling, providing a comprehensive overview of its biosynthesis, catabolism, and the intricate signaling pathways. Furthermore, this document details experimental protocols for the study of rhizopines and presents quantitative data on their biological effects, offering valuable insights for researchers in microbial ecology, plant-microbe interactions, and synthetic biology. The potential for engineering this compound signaling pathways into non-leguminous plants to establish novel, controlled symbioses with beneficial microbes opens exciting avenues for sustainable agriculture and the development of novel bio-inoculants.

Introduction to this compound and Inter-Kingdom Signaling

Inter-kingdom signaling, the communication between organisms from different kingdoms of life, is a fundamental process that shapes ecosystems. In the context of the rhizosphere, the narrow region of soil directly influenced by root secretions, these signaling events are critical for establishing symbiotic and pathogenic relationships between plants and microbes. Rhizopines are a fascinating example of such signaling molecules, acting as a private currency in the Rhizobium-legume symbiosis.

Synthesized by the nitrogen-fixing bacteroids within the legume root nodule, rhizopines are released into the rhizosphere where they can be specifically catabolized by the free-living counterparts of the same rhizobial strain.[1] This specificity is conferred by a set of genes for this compound catabolism (moc genes) that are often located on the same symbiotic plasmid as the genes for this compound synthesis (mos genes).[2] This "opine concept," initially described in the context of plant pathogenesis, is elegantly repurposed in this mutualistic relationship to provide a competitive advantage to the this compound-producing strain.[3] Recent advances have seen the successful engineering of this compound biosynthesis into non-legume plants like barley, creating a synthetic inter-kingdom signaling system to control the behavior of engineered rhizosphere bacteria.[4][5]

This compound Biosynthesis and Catabolism

The production and utilization of rhizopines are governed by specific genetic loci within rhizobia. The two primary rhizopines that have been extensively studied are L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (SIA).[6]

Biosynthesis (mos Genes)

The biosynthesis of rhizopines is encoded by the mos gene cluster. In Sinorhizobium meliloti, the mos locus includes genes such as mosA, mosB, and mosC.[7] The expression of the mos genes is under the control of the nitrogen fixation master regulator, NifA, linking this compound production directly to the process of nitrogen fixation within the nodule.[6] The MosA protein is believed to be involved in the conversion of scyllo-inosamine to 3-O-methyl-scyllo-inosamine.[6]

Catabolism (moc Genes)

The ability of free-living rhizobia to utilize rhizopines as a nutrient source is conferred by the moc (mannityl opine catabolism) gene cluster. This cluster includes genes encoding for an ABC (ATP-binding cassette) transporter system responsible for this compound uptake, and enzymes for its subsequent degradation.[7] The key components of this system include:

  • MocB: A periplasmic binding protein that specifically binds to this compound and delivers it to the membrane-bound transporter.[7]

  • MocA and MocC: Enzymes involved in the catabolic breakdown of the this compound molecule.[7]

  • MocR: A regulatory protein that, in the presence of this compound, activates the expression of the moc operon.[1]

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from various studies on the effects of this compound signaling.

Table 1: this compound-Inducible Gene Expression

This compound ConcentrationReporter Gene SystemBacterial StrainFold Induction of Gene ExpressionReference
10 µM SIAPmocB-luxCDABERhizobium leguminosarum bv. viciae 3841 (pSIR02b)~100-fold increase in bioluminescence[1]
1 µM SIAPmocB-GFPAzorhizobium caulinodans (pSIR02)Significant increase in GFP fluorescence[1]
10 µM SIAPmocD-luxCDABERhizobium leguminosarum bv. viciae 3841Significant increase in bioluminescence[1]

Table 2: Competitive Nodule Occupancy

Competing StrainsHost PlantInoculum RatioNodule Occupancy (%) of Moc+ StrainReference
S. meliloti (Moc+) vs. S. meliloti (Moc-)Alfalfa1:1> 70%
S. meliloti GR4 (high competitiveness) vs. S. meliloti Rm1021Alfalfa1:193.4%[8]
S. meliloti HM006 (medium competitiveness) vs. S. meliloti Rm1021Alfalfa1:158.6%[8]
FRS1 (Rhizobium sp.) vs. other native strainsCowpeaN/A100%[9]
BRS4 (Rhizobium sp.) vs. other native strainsCowpeaN/A100%[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Construction of a this compound Biosensor Plasmid (e.g., pSIR05)

This protocol describes the general steps for constructing a this compound biosensor plasmid, exemplified by pSIR05, which is designed for improved stability and functionality.[1][10]

Objective: To create a plasmid that reports the presence of this compound through the expression of a reporter gene (e.g., GFP or luciferase).

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • Recipient rhizobial strain (e.g., Rhizobium leguminosarum)

  • Broad-host-range vector (e.g., pBBR1-based)

  • DNA fragments containing:

    • mocR gene (this compound-dependent transcriptional regulator)

    • PmocB promoter (this compound-inducible promoter)

    • Reporter gene (e.g., gfp or luxCDABE)

    • This compound uptake system genes (e.g., mocB and transmembrane components like intBC)

    • Appropriate promoters for constitutive or tuned expression of uptake genes

  • Restriction enzymes and T4 DNA ligase (or Gibson Assembly/Golden Gate cloning reagents)

  • Standard molecular biology reagents and equipment

Procedure:

  • Vector Backbone Preparation: Digest the broad-host-range vector with appropriate restriction enzymes to create insertion sites for the biosensor components.

  • Gene Amplification: Amplify the mocR gene, the PmocB promoter, the reporter gene, and the this compound uptake genes from a template DNA source (e.g., genomic DNA from a this compound-catabolizing strain or synthetic DNA) using PCR with primers containing appropriate restriction sites or overlaps for the chosen cloning method.

  • Tuning Uptake Gene Expression: To create a more stable biosensor like pSIR05, the expression of the transmembrane components of the ABC transporter (intBC) should be driven by a weaker promoter compared to the original pSIR02 plasmid.[1] This can be achieved by using a characterized weaker promoter in the PCR amplification step for these genes.

  • Ligation/Assembly: Ligate the amplified DNA fragments into the prepared vector backbone. The arrangement should be such that the reporter gene is under the control of the PmocB promoter, and the mocR gene is expressed constitutively. The this compound uptake genes are also included in the construct.

  • Transformation: Transform the ligation/assembly product into a competent E. coli cloning strain.

  • Selection and Verification: Select for transformants on appropriate antibiotic-containing media. Verify the correct plasmid construction by restriction digestion and DNA sequencing.

  • Mobilization into Rhizobia: Mobilize the verified biosensor plasmid from E. coli into the target rhizobial strain via conjugation (e.g., triparental mating).

  • Functional Validation: Test the functionality of the biosensor by growing the rhizobial strain containing the plasmid in minimal medium with and without the addition of known concentrations of this compound (e.g., scyllo-inosamine) and measuring the reporter gene expression (e.g., fluorescence or luminescence).[2]

Competitive Nodule Occupancy Assay using GUS Reporter Strains

This protocol allows for the determination of the competitive ability of different rhizobial strains to nodulate a host plant.

Objective: To quantify the percentage of nodules occupied by a specific strain when co-inoculated with a competitor strain.

Materials:

  • Host plant seeds (e.g., alfalfa, pea)

  • Rhizobial strains to be tested (one strain marked with a reporter gene, e.g., gusA)

  • Growth pouches or pots with sterile vermiculite/sand

  • Nitrogen-free plant nutrient solution

  • GUS staining solution (X-Gluc)

  • Ethanol (B145695) series (for destaining)

  • Microscope

Procedure:

  • Seed Sterilization and Germination: Surface sterilize the host plant seeds and germinate them in the dark on water agar (B569324) plates.

  • Inoculum Preparation: Grow the rhizobial strains to be tested in liquid culture to a known cell density. Mix the strains in the desired ratio (e.g., 1:1).

  • Inoculation: Inoculate the germinated seedlings with the mixed rhizobial suspension.

  • Plant Growth: Grow the plants in a controlled environment with nitrogen-free nutrient solution for 3-4 weeks to allow for nodulation.

  • Nodule Harvesting: Carefully harvest the roots and count the total number of nodules.

  • GUS Staining: Submerge the roots in GUS staining solution and incubate at 37°C overnight.[3][5] The β-glucuronidase enzyme expressed by the marked strain will convert the X-Gluc substrate into a blue precipitate.

  • Destaining: Destain the roots by washing with a series of ethanol concentrations (e.g., 70%, 95%, 100%) to remove chlorophyll (B73375) and improve the visibility of the blue nodules.[5]

  • Nodule Occupancy Determination: Under a microscope, count the number of blue nodules (occupied by the GUS-marked strain), white nodules (occupied by the unmarked strain), and any mixed-color (sectored) nodules.

  • Calculation: Calculate the percentage of nodule occupancy for each strain. For mixed nodules, it is common to assign half of the nodule to each strain.[11]

Extraction and Quantification of this compound by GC-MS

This protocol outlines the general steps for extracting rhizopines from plant or soil samples and quantifying them using Gas Chromatography-Mass Spectrometry.

Objective: To determine the concentration of rhizopines in biological samples.

Materials:

  • Plant tissue (nodules, roots) or soil samples

  • Extraction solvent (e.g., 80% ethanol)

  • Internal standard (e.g., a stable isotope-labeled this compound analog)

  • Derivatization reagent (e.g., BSTFA)

  • GC-MS system with a suitable column (e.g., DB-5MS)

  • Standard laboratory equipment for extraction (e.g., homogenizer, centrifuge)

Procedure:

  • Sample Preparation: Homogenize the plant tissue or soil sample in the extraction solvent.

  • Extraction: Extract the rhizopines from the sample, often involving shaking or sonication, followed by centrifugation to pellet the solid material.

  • Internal Standard Spiking: Add a known amount of the internal standard to the extract to correct for variations in extraction efficiency and instrument response.

  • Drying and Derivatization: Evaporate the solvent from the extract. To make the rhizopines volatile for GC analysis, derivatize the dried extract using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups to trimethylsilyl (B98337) ethers.[12]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their characteristic mass spectra and retention times.[13]

  • Quantification: Create a standard curve using known concentrations of pure this compound standards. Use the ratio of the peak area of the analyte to the peak area of the internal standard to calculate the concentration of this compound in the original sample.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in this compound-mediated inter-kingdom signaling.

Natural this compound Signaling Pathway

Rhizopine_Signaling cluster_nodule Legume Root Nodule cluster_rhizosphere Rhizosphere Bacteroid Bacteroid (Rhizobium) NifA NifA (Nitrogen Fixation Master Regulator) Bacteroid->NifA Low O2 mos_genes mos genes (biosynthesis) NifA->mos_genes Activates Rhizopine_syn This compound Biosynthesis mos_genes->Rhizopine_syn Rhizopine_nodule This compound Rhizopine_syn->Rhizopine_nodule Rhizopine_rhizo This compound Rhizopine_nodule->Rhizopine_rhizo Exudation MocB MocB (Periplasmic Binding Protein) Rhizopine_rhizo->MocB MocR MocR (Regulator) Rhizopine_rhizo->MocR Induces Free_Rhizobium Free-living Rhizobium Free_Rhizobium->MocB ABC_transporter ABC Transporter MocB->ABC_transporter Binds this compound ABC_transporter->Free_Rhizobium Internalization moc_genes moc genes (catabolism) MocR->moc_genes Activates Rhizopine_cat This compound Catabolism moc_genes->Rhizopine_cat Nutrients Carbon & Nitrogen Source Rhizopine_cat->Nutrients

Caption: Natural this compound signaling from bacteroid to free-living rhizobia.

Engineered Inter-Kingdom Signaling Workflow

Engineered_Signaling cluster_plant_engineering Plant Engineering cluster_bacterial_engineering Bacterial Engineering cluster_interaction Plant-Microbe Interaction Rhizopine_synthesis_genes This compound Synthesis Genes (e.g., idhA, mosB) Plant_transformation_vector Plant Transformation Vector Rhizopine_synthesis_genes->Plant_transformation_vector Cloning Agrobacterium Agrobacterium tumefaciens Plant_transformation_vector->Agrobacterium Transformation Plant_transformation Plant Transformation (e.g., Barley) Agrobacterium->Plant_transformation Infection Engineered_plant Engineered Plant (this compound Producer) Plant_transformation->Engineered_plant Rhizopine_exudation This compound Exudation from Roots Engineered_plant->Rhizopine_exudation Biosensor_construct This compound Biosensor Construct (mocR, PmocB, reporter) Bacterial_vector Broad-host-range Vector Biosensor_construct->Bacterial_vector Cloning E_coli E. coli (Cloning Host) Bacterial_vector->E_coli Transformation Conjugation Conjugation E_coli->Conjugation Engineered_bacterium Engineered Bacterium (this compound Sensor) Conjugation->Engineered_bacterium Signal_perception Signal Perception by Engineered Bacterium Engineered_bacterium->Signal_perception Rhizopine_exudation->Signal_perception Reporter_expression Reporter Gene Expression (e.g., GFP, Luminescence) Signal_perception->Reporter_expression

Caption: Workflow for engineering synthetic this compound signaling.

This compound Catabolism Pathway in Rhizobium

Rhizopine_Catabolism Rhizopine_ext External this compound (3-O-MSI) MocB MocB (Periplasmic Binding Protein) Rhizopine_ext->MocB Binds ABC_transporter ABC Transporter (Moc/Int) MocB->ABC_transporter Delivers to Rhizopine_int Internal this compound (3-O-MSI) ABC_transporter->Rhizopine_int Transports into cell MocR MocR (Regulator) Rhizopine_int->MocR Activates Demethylation Demethylation Rhizopine_int->Demethylation Substrate moc_operon moc operon MocR->moc_operon Induces expression of moc_operon->MocB moc_operon->ABC_transporter moc_operon->Demethylation MocA MocA (Dehydrogenase) moc_operon->MocA MocC MocC moc_operon->MocC SIA scyllo-inosamine (SIA) Demethylation->SIA SIA->MocA Substrate MocA->MocC Product feeds into Inositol_pathway Inositol Catabolic Pathway MocC->Inositol_pathway Central_metabolism Central Metabolism Inositol_pathway->Central_metabolism

Caption: Key steps in the this compound catabolism pathway in Rhizobium.

Conclusion and Future Directions

This compound-mediated inter-kingdom signaling is a sophisticated mechanism that underscores the complexity and specificity of plant-microbe interactions. The ability of rhizobia to create a privileged niche through the production of these unique compounds highlights the evolutionary pressures that shape symbiotic relationships. The research detailed in this guide provides a solid foundation for understanding this signaling system, from the genetic and biochemical pathways to the ecological consequences.

The successful engineering of this compound production in cereals opens up a new frontier in synthetic biology and sustainable agriculture. The ability to create a bespoke communication channel between a crop plant and a beneficial microbe offers unprecedented control over the rhizosphere microbiome. Future research will likely focus on:

  • Expanding the toolbox of this compound-based signaling molecules: Identifying or synthesizing novel this compound analogs and their corresponding receptors to create orthogonal communication channels.

  • Engineering more complex microbial responses: Moving beyond simple reporter gene expression to control multifaceted traits in rhizosphere bacteria, such as nitrogen fixation, phosphate (B84403) solubilization, and production of biocontrol agents.

  • Field trials of this compound-engineered plants and microbes: Assessing the efficacy and ecological impact of these synthetic symbioses in real-world agricultural settings.

  • Therapeutic applications: Exploring the potential of this compound-like molecules and their transport systems in the context of drug delivery and targeting specific microbial populations in various environments, including the human gut.

The continued exploration of this compound signaling will undoubtedly yield further insights into the fundamental principles of inter-kingdom communication and provide innovative solutions to pressing challenges in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for Rhizopine Detection and Quantification in Nodules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of rhizopines, a class of opine-like compounds found in the root nodules of legumes symbiotic with specific rhizobia. Accurate detection and quantification of these molecules are crucial for studies in microbial ecology, symbiotic nitrogen fixation, and the development of novel agricultural biologics.

Introduction to Rhizopines

Rhizopines are unique amino acid derivatives synthesized by bacteroids within legume nodules. These compounds are then catabolized by the free-living rhizobia of the same strain, providing them with a competitive advantage in the rhizosphere. The two most well-characterized rhizopines are scyllo-inosamine (SI) and 3-O-methyl-scyllo-inosamine (3-O-MSI). The biosynthesis of rhizopines is encoded by the mos gene cluster and is regulated by the nitrogen fixation regulatory protein NifA.[1][2][3] Catabolism is encoded by the moc gene cluster.[4][5][6]

Section 1: Rhizopine Extraction from Nodules

A robust extraction protocol is fundamental for the accurate quantification of rhizopines. The following protocol is a general guideline and may require optimization depending on the legume species and the specific analytical method to be used.

Protocol 1: General this compound Extraction

Materials:

  • Fresh or frozen root nodules

  • Sterile deionized water

  • 70% (v/v) ethanol (B145695)

  • 0.1% (v/v) mercuric chloride or 1% (v/v) sodium hypochlorite (B82951) solution (optional, for surface sterilization)

  • Sterile filter paper

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Methanol (B129727) or ethanol (analytical grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Nodule Collection and Preparation: Carefully excise nodules from the roots. Wash them with sterile deionized water to remove adhering soil particles.

  • Surface Sterilization (Optional but Recommended): For studies requiring the analysis of internal nodule contents without surface contamination, immerse the nodules in 70% ethanol for 30 seconds, followed by a 1-3 minute wash in 0.1% mercuric chloride or 1% sodium hypochlorite.[7] Rinse the nodules thoroughly (5-6 times) with sterile deionized water to remove any traces of the sterilizing agent.

  • Homogenization: Blot the nodules dry on sterile filter paper. Weigh the nodules and record the fresh weight. Homogenize the nodules in a pre-chilled mortar and pestle or a mechanical tissue homogenizer with a small volume of extraction solvent (e.g., 1 mL of 80% methanol per gram of fresh weight).

  • Extraction: Transfer the homogenate to a microcentrifuge tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully collect the supernatant containing the this compound extract. This extract can be directly used for analysis or stored at -20°C for later use.

Section 2: Analytical Methods for this compound Detection and Quantification

Several methods can be employed for the detection and quantification of rhizopines. The choice of method will depend on the required sensitivity, specificity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of rhizopines. It typically requires derivatization of the polar this compound molecules to increase their volatility.

Materials:

  • This compound extract (from Protocol 1)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Internal standard (e.g., a stable isotope-labeled this compound analog, if available)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Take a known volume of the this compound extract (e.g., 100 µL) and evaporate it to dryness under a stream of nitrogen gas.

  • Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 1 hour to facilitate derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

      • Carrier gas: Helium at a constant flow rate of 1 mL/min

      • Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV

      • Scan range: m/z 50-600

  • Quantification: Create a calibration curve using known concentrations of this compound standards that have been subjected to the same extraction and derivatization procedure. Quantify the rhizopines in the samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of rhizopines, often without the need for derivatization.

Materials:

  • This compound extract (from Protocol 1)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid - TFA)

Procedure:

  • Sample Preparation: Filter the this compound extract through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Injection: Inject a known volume (e.g., 20 µL) of the filtered extract onto the HPLC column.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% (v/v) TFA in water

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

      • Gradient: Start with 5% B, increase to 50% B over 20 minutes, then wash with 95% B and re-equilibrate at 5% B.

      • Flow rate: 1 mL/min

      • Detection: UV at 210 nm or fluorescence detection if a suitable derivatization agent is used.

  • Quantification: Prepare a standard curve using known concentrations of this compound standards. Quantify the rhizopines in the samples based on their peak areas relative to the standard curve.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective method for the qualitative detection and semi-quantitative estimation of rhizopines.

Materials:

  • This compound extract (from Protocol 1)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of butanol, acetic acid, and water in a 4:1:1 ratio)

  • Ninhydrin (B49086) spray reagent (for visualization)

  • Heating plate or oven

Procedure:

  • Spotting: Spot a small volume (e.g., 5-10 µL) of the this compound extract onto the baseline of a TLC plate. Also, spot known this compound standards for comparison.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and let it air dry completely. Spray the plate with ninhydrin reagent and heat it at 100-110°C for 5-10 minutes. Rhizopines will appear as colored spots (typically purple or pink).

  • Analysis: Compare the Rf values (retention factor) of the spots from the sample with those of the standards to identify the rhizopines. The intensity of the spots can be used for semi-quantitative estimation.

This compound Biosensor Assays

Biosensor assays offer a highly specific and sensitive method for this compound detection. These assays utilize engineered bacteria that produce a measurable signal (e.g., light or fluorescence) in the presence of rhizopines.[4][9]

Materials:

  • This compound extract (from Protocol 1)

  • This compound biosensor strain (e.g., Rhizobium leguminosarum containing a plasmid with a this compound-inducible promoter fused to a reporter gene like lux or gfp)

  • Bacterial growth medium (e.g., Yeast Mannitol Broth - YMB)

  • Microplate reader capable of measuring luminescence or fluorescence

Procedure:

  • Biosensor Culture Preparation: Grow the biosensor strain overnight in YMB with appropriate antibiotics to an OD600 of approximately 0.6-0.8.

  • Assay Setup: In a 96-well microplate, add a known volume of the this compound extract to wells containing the biosensor culture. Include a standard curve of known this compound concentrations and a negative control (extract from nodules without this compound-producing rhizobia).

  • Incubation: Incubate the microplate at 28-30°C for a specified period (e.g., 4-6 hours) to allow for the induction of the reporter gene.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Quantification: Determine the this compound concentration in the samples by comparing the signal to the standard curve.[4]

Section 3: Quantitative Data Summary

The following table summarizes the typical performance characteristics of the different this compound detection methods. The values are indicative and can vary depending on the specific instrumentation and experimental conditions.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Nodule ConcentrationThroughputEquipment Cost
GC-MS pg range[5]pg-ng range67 pg/g fresh weight (early stage) to several ng/g[5]MediumHigh
HPLC ng rangeng-µg rangeng-µg/g fresh weightHighHigh
TLC µg rangeµg rangeµg/g fresh weightHighLow
Biosensor fmol-pmol range[9]pmol-nmol rangeDependent on biosensor sensitivityHighMedium

Section 4: Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Regulation

The synthesis of rhizopines is tightly regulated and linked to the process of nitrogen fixation. The mos genes, responsible for this compound biosynthesis, are under the control of the master nitrogen fixation regulator, NifA.[1][3] This ensures that rhizopines are produced primarily within the nitrogen-fixing bacteroids inside the root nodule.

Rhizopine_Biosynthesis_Regulation cluster_bacteroid Bacteroid cluster_nodule_cell Nodule Cell / Rhizosphere NifA NifA (Nitrogen Fixation Regulator) mos_promoter mos Promoter NifA->mos_promoter Activates mos_genes mos Genes (mosA, mosB, mosC, etc.) mos_promoter->mos_genes Drives transcription Rhizopine_synthesis This compound Synthesis mos_genes->Rhizopine_synthesis Encodes enzymes This compound This compound (e.g., 3-O-MSI) Rhizopine_synthesis->this compound Precursors Precursors (e.g., inositol) Precursors->Rhizopine_synthesis Rhizopine_out This compound (excreted) This compound->Rhizopine_out Excretion

Caption: Regulation of this compound Biosynthesis.
This compound Catabolism and Biosensor Mechanism

Free-living rhizobia in the rhizosphere can take up and catabolize rhizopines using enzymes encoded by the moc genes.[4][6] This catabolic pathway is the basis for the development of this compound biosensors, where the this compound-inducible moc promoter is fused to a reporter gene.

Rhizopine_Catabolism_Biosensor cluster_rhizobium Rhizobium Cell Rhizopine_in This compound (external) MocB_transporter MocB Transporter Rhizopine_in->MocB_transporter Uptake Rhizopine_internal This compound (internal) MocB_transporter->Rhizopine_internal MocR MocR (Regulatory Protein) Rhizopine_internal->MocR Binds to moc_promoter moc Promoter MocR->moc_promoter Activates moc_genes moc Genes (mocA, mocC, etc.) moc_promoter->moc_genes Drives transcription reporter_gene Reporter Gene (lux or gfp) moc_promoter->reporter_gene Drives transcription Catabolism Catabolism moc_genes->Catabolism Encodes enzymes Signal Light or Fluorescence reporter_gene->Signal Produces

Caption: this compound Catabolism and Biosensor Principle.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of rhizopines from nodule samples.

Experimental_Workflow start Start: Nodule Collection extraction This compound Extraction (Protocol 1) start->extraction gcms GC-MS Analysis (Protocol 2) extraction->gcms hplc HPLC Analysis (Protocol 3) extraction->hplc tlc TLC Analysis (Protocol 4) extraction->tlc biosensor Biosensor Assay (Protocol 5) extraction->biosensor data_analysis Data Analysis and Quantification gcms->data_analysis hplc->data_analysis tlc->data_analysis biosensor->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for this compound analysis.

References

Application Note: Quantitative Analysis of Rhizopines using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rhizopines, a class of opine-like compounds, play a significant role in the communication between nitrogen-fixing bacteria and their legume hosts. Accurate and sensitive quantification of these signaling molecules is crucial for research in soil microbiology, plant-microbe interactions, and the development of novel biofertilizers. This application note presents a detailed protocol for the extraction, derivatization, and quantitative analysis of rhizopines from complex biological matrices, such as soil and root nodules, using Gas Chromatography-Mass Spectrometry (GC-MS). The described method offers high specificity and sensitivity, making it suitable for researchers, scientists, and professionals in drug development focusing on microbial signaling.

Introduction

Rhizopines are inositol-derived compounds produced by symbiotic bacteria within legume nodules. These molecules are believed to serve as a nutrient source and a signaling molecule for the wider rhizobial population in the rhizosphere. Understanding the dynamics of rhizopine production and catabolism is essential for elucidating the intricate signaling pathways that govern plant-microbe symbiosis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] However, due to their polar nature and low volatility, rhizopines are not directly amenable to GC-MS analysis.[2][3] This protocol details a robust derivatization procedure, involving methoximation followed by silylation, to increase the volatility and thermal stability of rhizopines, enabling their sensitive detection and quantification by GC-MS.[4]

Experimental Protocols

Sample Preparation and Extraction

A critical step in the analysis of rhizopines is their efficient extraction from the sample matrix. The following protocol is a general guideline and may require optimization depending on the specific sample type (e.g., soil, root nodules, bacterial cultures).

Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS) solution (e.g., 13C-labeled this compound or a structurally similar compound not present in the sample)

  • Centrifuge tubes (50 mL)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Protocol:

  • Sample Collection: Collect fresh root nodules or soil samples and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Weigh approximately 100 mg of frozen, ground sample into a pre-chilled 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:water:chloroform (5:2:2 v/v/v).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample for accurate quantification.

  • Homogenization: Homogenize the sample for 2 minutes on ice using a suitable homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (polar phase) to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

Derivatization

Derivatization is essential to make the polar this compound molecules volatile for GC-MS analysis.[2][3] This two-step process involves methoximation to protect carbonyl groups followed by silylation of active hydrogens.[4]

Materials:

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Reconstitution: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine.

  • Methoximation: Vortex the mixture for 1 minute and incubate at 60°C for 45 minutes.

  • Cooling: Allow the samples to cool to room temperature.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to the vial.

  • Incubation: Vortex for 1 minute and incubate at 70°C for 60 minutes.

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized samples are then analyzed using a GC-MS system. The following parameters are a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound Quantification

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Response Ratio (Analyte/IS)
115,234450,1230.034
578,910455,6780.173
10155,432448,9100.346
25380,123452,3450.840
50765,432451,1111.697
1001,520,876449,8763.381
Linearity (R²) \multicolumn{3}{c}{0.9995}

Table 2: Quantification of this compound in Biological Samples

Sample IDSample TypeRetention Time (min)Analyte Peak AreaIS Peak AreaCalculated Concentration (ng/g)% RSD (n=3)
Nodule-1Root Nodule18.25254,321453,21035.84.2
Nodule-2Root Nodule18.26289,109451,98740.73.8
Soil-1Rhizosphere Soil18.2545,678448,7656.45.1
Soil-2Rhizosphere Soil18.2451,234455,4327.24.5
ControlBlank SoilNot DetectedNot Detected450,123< LOD-

LOD (Limit of Detection) and LOQ (Limit of Quantitation) should be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of rhizopines.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (Soil/Nodules) Extraction Extraction with Methanol/Water/Chloroform Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data signaling cluster_plant Legume Root Nodule cluster_rhizosphere Rhizosphere Bacteroid Bacteroid (Rhizobium) Rhizopine_Synth This compound Synthesis Genes Bacteroid->Rhizopine_Synth activates This compound This compound Rhizopine_Synth->this compound produces Free_Rhizobia Free-living Rhizobia This compound->Free_Rhizobia excreted to This compound->Free_Rhizobia serves as nutrient/signal Catabolism This compound Catabolism Genes Free_Rhizobia->Catabolism uptake activates

References

Application Notes and Protocols: Rhizopine Biosensors for Rhizosphere Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of rhizopine biosensors in studying plant-microbe interactions within the rhizosphere. This compound biosensors offer a powerful tool for visualizing and quantifying specific signaling events, enabling researchers to dissect the intricate communication networks that govern these complex ecosystems. By engineering bacteria to report on the presence of rhizopines—compounds specifically produced by genetically modified plants—it is possible to achieve plant-dependent control and monitoring of bacterial gene expression.

Introduction: The this compound Concept

The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of microbial activity. Plants release a variety of compounds, known as root exudates, which serve as signals and nutrients for soil microorganisms. This communication is fundamental to establishing symbiotic or pathogenic relationships.

The this compound concept centers on creating a highly specific, synthetic signaling pathway between a plant and a microbe.[1][2][3][4] Genetically engineered "RhiP" (this compound-producing) plants are designed to synthesize and exude a specific this compound, such as scyllo-inosamine (SI).[1] Co-engineered bacteria, equipped with a this compound biosensor, can then detect this specific molecule and respond by activating target gene expression. This system allows for exclusive communication, ensuring that the bacterial response is triggered only in the presence of the target plant.[1][2][3][4]

Principle of this compound Biosensors

This compound biosensors are genetic circuits introduced into bacteria, typically via a plasmid. The core components of the scyllo-inosamine (SI) biosensor system are derived from the natural this compound catabolism (moc) genes found in Sinorhizobium meliloti.

The mechanism involves several key steps:

  • Production and Exudation: Engineered RhiP plants synthesize SI, which is then exuded from their roots into the rhizosphere.[1]

  • Uptake by Bacteria: The biosensor-equipped bacterium takes up SI from the environment using a specific ABC transporter system.[1]

  • Transcriptional Activation: Once inside the bacterial cytoplasm, SI binds to the transcriptional activator protein, MocR.[1]

  • Reporter Gene Expression: The SI-MocR complex then binds to the this compound-inducible promoter, PmocB, driving the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP) or a bioluminescent enzyme (e.g., Lux).[1]

This signaling cascade allows for a direct and quantifiable link between the plant's signal (this compound) and the bacterial response (reporter expression).

Rhizopine_Signaling_Pathway This compound Biosensor Signaling Pathway cluster_plant Engineered RhiP Plant Root cluster_rhizosphere Rhizosphere cluster_bacterium Biosensor Bacterium Plant This compound (SI) Synthesis SI_rhizo scyllo-inosamine (SI) Plant->SI_rhizo Exudation Transport ABC Transporter (e.g., MocB, IntBC) SI_rhizo->Transport Uptake MocR MocR (Inactive) SI_MocR SI-MocR Complex (Active) MocR->SI_MocR SI Binding PmocB PmocB Promoter SI_MocR->PmocB Binds & Activates Reporter Reporter Gene (e.g., GFP, Lux) Signal Fluorescence or Luminescence Reporter->Signal Expression

This compound biosensor signaling pathway.

Applications in Rhizosphere Studies

  • Visualizing Plant-Microbe Communication: By using fluorescent reporters like GFP, researchers can directly visualize which bacteria are actively sensing the plant's signal in real-time and space. Confocal microscopy allows for high-resolution imaging of bacterial colonization patterns and gene expression on the root surface.[5]

  • Establishing Host-Specificity: this compound signaling can be used to engineer host-specific interactions between beneficial bacteria and target crops. This ensures that traits like nitrogen fixation or biocontrol are only activated when the bacteria colonize the intended plant species.[1][2][3][4]

  • Controlling Engineered Bacterial Traits: The system provides a robust method for plant-dependent control of engineered bacterial functions. For example, a biosensor was used to drive the expression of the nitrogenase master regulator nifA, successfully activating nitrogen fixation in Azorhizobium caulinodans colonizing the roots of this compound-producing barley.[1]

Quantitative Data Summary

The development of this compound biosensors has involved optimizing their function to minimize the metabolic burden on the host bacterium while maximizing sensitivity and stability. The pSIR05 plasmid is an improved version of the earlier pSIR02, achieved by tuning the expression of the this compound uptake genes.[1][2]

ParameterBiosensor PlasmidHost BacteriumPlantKey FindingsReference
Expression Stability pSIR02 vs. pSIR05Azorhizobium caulinodansRhiP BarleypSIR05 showed markedly improved stability of expression on the root surface compared to pSIR02, especially at low inoculation densities.[1][2]
Host Growth Impact pSIR05Azorhizobium caulinodansIn vitroMinimal impact on host cell growth in vitro compared to pSIR02.[1][2]
Root Colonization pSIR02 & pSIR05Azorhizobium caulinodansRhiP BarleyStrains carrying either plasmid colonized the rhizosphere soil (RS) fraction with ~50% the effectiveness of the wild-type strain. No significant defect was observed in the root-associated (RA) fraction.[1]
Induction Specificity lux biosensorRhizobium leguminosarumIn vitroThe biosensor shows high specificity for rhizopines (SIA and 3-O-MSI) with minimal induction by other related plant polyols like myo-inositol.[6]
Induction Sensitivity lux biosensorRhizobium leguminosarumIn vitroThe biosensor exhibits a clear dose-dependent response to chemically synthesized scyllo-inosamine (SIA) and 3-O-methyl-scyllo-inosamine (3-O-MSI).[6]

Experimental Protocols

Protocol 1: In Situ Visualization of this compound Biosensor Activity on Roots

This protocol describes how to visualize the activation of a fluorescent this compound biosensor in bacteria colonizing the roots of this compound-producing (RhiP) plants using confocal microscopy.

In_Situ_Visualization_Workflow Workflow for In Situ Visualization of Biosensor Activity cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Grow RhiP & Wild-Type (WT) plants aseptically A2 Culture biosensor bacteria (e.g., AcCherry with pSIR05-GFP) B1 Inoculate plant roots with bacterial culture A2->B1 B2 Co-cultivate for set period (e.g., 7 days) B1->B2 C1 Excise root sections B2->C1 C2 Mount on microscope slide C1->C2 C3 Image with Confocal Laser Scanning Microscope (CLSM) C2->C3 C4 Acquire Z-stacks for constitutive (mCherry) and induced (GFP) fluorescence C3->C4 D1 Process images to generate 3D projections C4->D1 D2 Quantify GFP/mCherry ratio to measure induction D1->D2 D3 Compare RhiP vs. WT plants D2->D3

Workflow for in situ visualization.

Materials:

  • This compound-producing (RhiP) and wild-type (WT) barley or Medicago seedlings.

  • Bacterial strain carrying a this compound biosensor plasmid (e.g., A. caulinodans AcCherry pSIR05). The host strain should express a constitutive fluorescent marker (e.g., mCherry) for localization, and the plasmid should drive a this compound-inducible fluorescent marker (e.g., GFP).

  • Growth medium (e.g., UMS) and appropriate antibiotics.

  • Sterile growth system (e.g., agar (B569324) plates, growth pouches, or rhizoboxes).[7]

  • Confocal Laser Scanning Microscope (CLSM).

Methodology:

  • Plant and Bacteria Preparation:

    • Surface-sterilize and germinate RhiP and WT seeds. Grow them in a sterile system that allows for easy access to the roots.

    • Grow the biosensor bacterial strain overnight in liquid medium with appropriate antibiotics to mid-log phase.

    • Wash the bacterial cells by centrifugation and resuspend in a sterile buffer (e.g., PBS) to a desired optical density (e.g., OD₆₀₀ of 0.1).

  • Inoculation and Co-cultivation:

    • Inoculate the roots of the seedlings with the bacterial suspension.

    • Grow the inoculated plants for a defined period (e.g., 7 days) under controlled environmental conditions.

  • Microscopy:

    • Carefully excise root segments from both RhiP and WT plants.

    • Mount the root segments in a drop of water on a microscope slide.

    • Visualize the roots using a CLSM. Use appropriate laser lines and emission filters for the selected fluorophores (e.g., excitation/emission ~587/610 nm for mCherry and ~488/509 nm for GFP).

    • Acquire Z-stack images at various locations along the root to capture the three-dimensional structure of bacterial colonies.[5]

  • Image Analysis:

    • Process the Z-stacks to create maximum intensity projections.

    • Quantify the fluorescence intensity for both the constitutive (mCherry) and induced (GFP) signals.

    • Calculate the ratio of GFP to mCherry fluorescence to normalize for bacterial colony size and determine the level of biosensor induction.[5]

    • Compare the GFP/mCherry ratio on RhiP roots to that on WT roots. A significantly higher ratio on RhiP roots indicates successful this compound-mediated signaling.

Protocol 2: Root Colonization and Biosensor Activity Assay by Flow Cytometry

This protocol provides a quantitative method to assess both the colonization efficiency of a bacterial strain and the in situ activation of the this compound biosensor using flow cytometry.

Root_Colonization_Workflow Workflow for Root Colonization & Activity Assay cluster_setup 1. Experimental Setup cluster_harvest 2. Sample Harvesting (7 dpi) cluster_analysis 3. Flow Cytometry cluster_data 4. Data Analysis A1 Grow RhiP & WT plants in sterile sand/soil A2 Inoculate with biosensor bacteria (e.g., AcCherry pSIR05-GFP) and WT bacteria (AcCherry) A1->A2 B1 Excise roots A2->B1 B2 Vortex roots in PBS to collect Rhizosphere Soil (RS) fraction B1->B2 B3 Crush washed roots to release Root-Associated (RA) fraction B2->B3 C1 Filter bacterial suspensions B3->C1 C2 Analyze samples on a flow cytometer C1->C2 C3 Gate on constitutive fluorescence (mCherry+) C2->C3 C4 Count mCherry+ events (Colonization) C3->C4 C5 Measure GFP fluorescence in mCherry+ population (Activity) C3->C5 D1 Calculate total bacteria per gram of root (CFU/g) C4->D1 D3 Quantify percentage of GFP+ cells in biosensor population C5->D3 D2 Determine colonization effectiveness (% of WT bacteria) D1->D2

Workflow for root colonization assay.

Materials:

  • RhiP and WT plants grown in sterile sand or soil.

  • Bacterial strains: Biosensor strain (e.g., AcCherry pSIR05-GFP) and a corresponding wild-type strain with the same constitutive marker (e.g., AcCherry).

  • Phosphate-buffered saline (PBS).

  • Sterile mortar and pestle.

  • Flow cytometer capable of detecting multiple fluorophores.

Methodology:

  • Plant Inoculation:

    • Grow plants as described in Protocol 1.

    • Inoculate plants at the time of sowing with a known concentration of either the biosensor strain or the wild-type strain.

    • Grow for a defined period, for example, 7 days post-inoculation (dpi).

  • Fractionation of Root and Soil:

    • Harvest the entire root system. Record the root fresh weight.

    • Rhizosphere Soil (RS) Fraction: Place the root in a tube with a known volume of sterile PBS. Vortex vigorously for 1 minute to dislodge loosely attached bacteria and adhering sand/soil. Remove the root. The resulting suspension is the RS fraction.[1]

    • Root-Associated (RA) Fraction: Take the washed root from the previous step, place it in a sterile mortar and pestle, and crush thoroughly. Resuspend the crushed root tissue in a known volume of PBS. This suspension is the RA fraction, containing bacteria from the root surface and endosphere.[1]

  • Flow Cytometry Analysis:

    • Briefly centrifuge the RS and RA suspensions to pellet debris, and filter the supernatant containing the bacteria through a cell-strainer cap to prevent clogging the cytometer.

    • Analyze the samples on a flow cytometer.

    • Set a gate for the bacterial population based on forward and side scatter.

    • Within this gate, set a second gate for constitutively fluorescent cells (e.g., mCherry positive) to specifically count the inoculated bacteria and exclude autofluorescent debris.[1][8][9]

  • Data Interpretation:

    • Colonization Quantification: Use the count of mCherry+ events per unit volume to back-calculate the total number of bacteria per gram of fresh root for both the RS and RA fractions. Compare the counts for the biosensor strain to the wild-type strain to determine colonization effectiveness.

    • Biosensor Activity: Within the mCherry+ population of the biosensor strain, quantify the intensity of the GFP signal.[1] Determine the percentage of cells that are GFP-positive or the mean GFP fluorescence of the population. Compare the GFP signal from bacteria isolated from RhiP plants versus WT plants to quantify in situ biosensor activation.

References

Application Notes and Protocols for the Genetic Engineering of Rhizopine Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopines are a unique class of opine-like compounds synthesized in the nitrogen-fixing nodules of legumes colonized by specific strains of rhizobia.[1][2][3] These compounds, such as L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (sIa), are synthesized by the bacteroids within the nodule and can be catabolized by the free-living bacteria of the same strain in the rhizosphere.[1][2][3][4] This creates a selective advantage, promoting the proliferation of the rhizopine-producing strain.[1][5][6] The genetic pathways for this compound synthesis (mos) and catabolism (moc) are often located on the symbiotic plasmid (Sym plasmid) and are closely linked.[1][2][3][4][7] The ability to engineer these pathways in various bacteria opens up possibilities for enhancing microbial competitiveness, developing novel biocontainment strategies, and creating sophisticated plant-microbe communication systems for agricultural and biotechnological applications.[8][9][10]

These application notes provide an overview of the genetic basis of this compound pathways and detailed protocols for their genetic manipulation in bacteria.

Genetic Basis of this compound Pathways

The synthesis and catabolism of rhizopines are governed by two key gene clusters:

  • mos (this compound synthesis): The mos genes are responsible for the biosynthesis of rhizopines within the bacteroids.[2][3][7] In Sinorhizobium meliloti L5-30, the synthesis of 3-O-MSI involves multiple open reading frames (ORFs), with the mosA gene product believed to be involved in the methylation of scyllo-inosamine.[2][11] The expression of mos genes is often co-regulated with nitrogen fixation (nif) genes, being under the control of the NifA/NtrA regulatory system.[2][12]

  • moc (this compound catabolism): The moc genes confer the ability to utilize rhizopines as a sole source of carbon and nitrogen.[13][14] This gene cluster typically includes genes for a periplasmic binding protein (mocB), an NADH-dependent dehydrogenase (mocA), and a regulatory protein (mocR).[13] The moc genes are inducible by the presence of the specific this compound.[15]

Applications in Research and Biotechnology

The genetic engineering of this compound pathways has several potential applications:

  • Enhanced Microbial Competition: Engineering desirable bacterial strains (e.g., for plant growth promotion or bioremediation) to produce and/or catabolize rhizopines can provide them with a competitive advantage in the complex soil microbiome.[1][9]

  • Synthetic Plant-Microbe Interactions: this compound signaling can be used to create synthetic communication channels between plants and engineered bacteria.[8][9][10][15] Plants can be engineered to produce rhizopines, which in turn activate specific gene expression in engineered rhizosphere bacteria.[9][10][15]

  • Biocontainment of Genetically Modified Microorganisms: By making a genetically modified bacterium dependent on a this compound that is not naturally abundant, its survival can be restricted to a specific environment where the this compound is supplied.

  • Drug Discovery and Development: The unique enzymatic reactions in this compound pathways could be a source of novel enzymes for biocatalysis. Additionally, understanding the competitive advantage conferred by these pathways could inform the development of antimicrobial strategies.

Data Presentation

Table 1: Key Genes in this compound Synthesis and Catabolism
Gene/LocusOrganism ExampleFunctionRegulationReference
mos locus Sinorhizobium meliloti L5-30Synthesis of 3-O-methyl-scyllo-inosamine (3-O-MSI)Controlled by NifA/NtrA regulatory system[2][7]
mosASinorhizobium meliloti L5-30Proposed to be involved in the conversion of scyllo-inosamine to 3-O-MSINifA/NtrA dependent[2]
ORF1, mosB, mosCSinorhizobium meliloti Rm220-3Synthesis of scyllo-inosamine (sIa)NifA/NtrA dependent[2]
moc locus Sinorhizobium meliloti L5-30Catabolism of 3-O-MSIInducible by this compound[13]
mocASinorhizobium meliloti L5-30Resembles NADH-dependent dehydrogenasesRegulated by MocR[13]
mocBSinorhizobium meliloti L5-30Periplasmic-binding protein for this compound transportRegulated by MocR[13]
mocCSinorhizobium meliloti L5-30Essential for this compound catabolismRegulated by MocR[13]
mocRSinorhizobium meliloti L5-30GntR-class bacterial regulator protein-[13]
Table 2: Quantitative Data on this compound Production and Effects
ParameterOrganism/SystemValueConditionsReference
This compound ConcentrationAlfalfa roots inoculated with S. meliloti L5-3067 pg/g fresh weight4 days after germination (6 days post-infection)[12]
This compound Concentration IncreaseAlfalfa roots inoculated with S. meliloti L5-3050-fold increase from day 416 days after germination[12]
Microbial this compound-Catabolizing (Moc) ActivitySoil and rhizosphere washes106 to 107 catabolic units per gEnvironmental samples[16][17]
Transformation Efficiency of Mesorhizobium loti with pPZP211Freeze-thaw method160 x 103 CFU/μg DNA-[18]
Transformation Efficiency of Rhizobium leguminosarum by ElectroporationpMP154 plasmid108 transformants/μg of DNAField strength of 14 kV/cm, pulse of 7.3 ms[19]

Mandatory Visualizations

Rhizopine_Biosynthesis_Pathway cluster_bacteroid Bacteroid cluster_rhizosphere Rhizosphere Inositol Inositol (from plant) Intermediate1 Oxidized Intermediate Inositol->Intermediate1 mosDEF (Dehydrogenase) sIa scyllo-Inosamine (sIa) Intermediate1->sIa mosB (Aminotransferase) MSI 3-O-methyl-scyllo-inosamine (3-O-MSI) sIa->MSI mosA (Methyltransferase) Rhizopine_out This compound (sIa or 3-O-MSI) sIa->Rhizopine_out MSI->Rhizopine_out

Caption: Generalized this compound biosynthesis pathway in bacteroids.

Rhizopine_Catabolism_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_regulation Regulation Rhizopine_ext External This compound MocB_bound MocB-Rhizopine Complex Rhizopine_ext->MocB_bound MocB (Binding) Rhizopine_int Internal This compound MocB_bound->Rhizopine_int ABC Transporter Degradation_products Degradation Products Rhizopine_int->Degradation_products MocA, MocC, etc. MocR MocR (Regulator) Rhizopine_int->MocR Induces Carbon_Nitrogen Carbon & Nitrogen Source Degradation_products->Carbon_Nitrogen moc_operon moc operon MocR->moc_operon Activates Transcription

Caption: this compound catabolism and regulation in free-living bacteria.

Experimental_Workflow cluster_cloning 1. Gene Cloning cluster_transformation 2. Bacterial Transformation cluster_verification 3. Functional Verification Identify_genes Identify mos/moc genes from donor strain PCR_amplify PCR amplify genes with restriction sites Identify_genes->PCR_amplify Ligate_vector Ligate into broad-host-range expression vector PCR_amplify->Ligate_vector Transform_Ecoli Transform E. coli and verify construct Ligate_vector->Transform_Ecoli Prepare_competent Prepare competent recipient Rhizobium cells Transform_Ecoli->Prepare_competent Transform_rhizobia Transform Rhizobium with engineered plasmid (e.g., electroporation) Prepare_competent->Transform_rhizobia Select_transformants Select transformants on -antibiotic media Transform_rhizobia->Select_transformants Growth_assay Growth assay with this compound as sole C/N source (for moc) Select_transformants->Growth_assay Competition_assay Nodulation competition assay Growth_assay->Competition_assay Detection_assay This compound detection from culture supernatant (for mos) (e.g., GC-MS, biosensor) Detection_assay->Competition_assay

Caption: Workflow for engineering this compound pathways in bacteria.

Experimental Protocols

Protocol 1: Cloning of this compound Synthesis (mos) or Catabolism (moc) Genes

This protocol describes the general steps for cloning a mos or moc gene cluster from a donor rhizobial strain into a broad-host-range vector for expression in a recipient bacterium.

Materials:

  • Genomic DNA from a this compound-producing/catabolizing strain (e.g., S. meliloti L5-30).

  • High-fidelity DNA polymerase for PCR.

  • Primers designed to amplify the entire mos or moc operon, incorporating restriction sites for cloning.

  • A broad-host-range plasmid vector (e.g., pBBR1MCS series).

  • Restriction enzymes and T4 DNA ligase.

  • Chemically competent E. coli for cloning.

  • Standard molecular biology reagents and equipment.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the donor rhizobial strain using a standard protocol, such as a phenol-chloroform extraction or a commercial kit.[20]

  • PCR Amplification:

    • Design primers to amplify the target gene cluster (mos or moc). Include restriction enzyme sites in the 5' ends of the primers that are compatible with the multiple cloning site of the chosen vector.

    • Perform PCR using a high-fidelity polymerase to minimize errors. Optimize annealing temperature and extension time based on the primer sequences and the size of the amplicon.

  • Vector and Insert Preparation:

    • Digest both the PCR product and the broad-host-range vector with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Ligate the purified insert into the digested vector using T4 DNA ligase. Use a molar ratio of insert to vector of approximately 3:1.

    • Incubate the ligation reaction as recommended by the enzyme manufacturer.

  • Transformation of E. coli:

    • Transform a suitable strain of chemically competent E. coli (e.g., DH5α) with the ligation mixture.

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection of cells containing the plasmid.

    • Incubate overnight at 37°C.

  • Verification of Clones:

    • Select several colonies and grow them in liquid culture.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence and orientation of the insert by restriction digest analysis and/or Sanger sequencing.

Protocol 2: Transformation of Rhizobia by Electroporation

This protocol is for the introduction of the engineered plasmid containing the this compound pathway genes into a recipient rhizobial strain.[19]

Materials:

  • Recipient rhizobial strain.

  • Appropriate liquid medium for rhizobia (e.g., YEM or TY).

  • Engineered plasmid DNA (purified from E. coli).

  • Sterile, ice-cold 10% glycerol (B35011).

  • Electroporator and sterile electroporation cuvettes (e.g., 0.2 cm gap).

  • SOC medium or other recovery medium.

  • Agar plates with the appropriate antibiotic for selection.

Methodology:

  • Preparation of Electrocompetent Cells:

    • Inoculate a starter culture of the recipient rhizobial strain and grow to mid-log phase.

    • Use the starter culture to inoculate a larger volume of liquid medium and grow to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 15-30 minutes.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

    • Resuspend the final pellet in a small volume of 10% glycerol to create a dense cell suspension.

    • Aliquots can be used immediately or stored at -80°C.

  • Electroporation:

    • Thaw an aliquot of competent cells on ice.

    • Add 100-500 ng of plasmid DNA to the cell suspension and mix gently.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

    • Pulse the mixture using an electroporator. Optimal settings for Rhizobium are typically in the range of 12-15 kV/cm, 200-400 Ω, and 25 µF.[19][21]

  • Recovery and Plating:

    • Immediately after the pulse, add 1 mL of SOC medium to the cuvette and gently resuspend the cells.

    • Transfer the cell suspension to a microfuge tube and incubate at 28-30°C for 2-4 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance gene.

    • Plate serial dilutions of the recovered cells onto agar plates containing the appropriate antibiotic.

    • Incubate the plates at 28-30°C for 2-5 days until colonies appear.

Protocol 3: Assay for this compound Catabolism (Moc Phenotype)

This protocol determines if the engineered bacteria can utilize a specific this compound as a sole source of carbon and nitrogen.

Materials:

  • Engineered rhizobial strain and a wild-type control.

  • Minimal medium for bacteria, lacking any carbon or nitrogen source.

  • Purified this compound (e.g., 3-O-MSI).

  • Positive control plates (minimal medium with a suitable carbon and nitrogen source, e.g., mannitol (B672) and ammonium (B1175870) sulfate).

  • Negative control plates (minimal medium with no added carbon or nitrogen).

  • Test plates (minimal medium supplemented with this compound as the sole carbon and nitrogen source).

Methodology:

  • Prepare Bacterial Inoculum:

    • Grow the engineered and wild-type strains in a rich medium to mid-log phase.

    • Wash the cells twice in sterile saline or minimal medium base to remove any residual nutrients.

    • Resuspend the cells in the same buffer and adjust the optical density to be equal for all strains.

  • Plating:

    • Spot-plate small volumes (e.g., 5-10 µL) of each bacterial suspension onto the positive control, negative control, and test plates.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for the rhizobial strain (typically 28-30°C).

    • Monitor the plates for bacterial growth over several days.

    • Successful engineering of the moc pathway will result in growth on the test plates, comparable to or better than the wild-type control. The wild-type should not grow on the test plates unless it naturally catabolizes the this compound. Both strains should grow on the positive control plates and neither should grow on the negative control plates.

Protocol 4: Detection of this compound Synthesis (Mos Phenotype) using a Biosensor

This protocol uses a this compound biosensor strain to detect the production of this compound by an engineered bacterium. The biosensor typically consists of a rhizobial strain containing a plasmid with a reporter gene (e.g., lux or gfp) under the control of a this compound-inducible promoter (e.g., PmocB).[15][22]

Materials:

  • Engineered this compound-producing strain and a wild-type control.

  • This compound biosensor strain.

  • Appropriate growth media.

  • Microplate reader capable of measuring luminescence or fluorescence, or a suitable microscope.

Methodology:

  • Co-culture Assay:

    • Grow the engineered strain, wild-type control, and biosensor strain separately to mid-log phase.

    • In a microtiter plate, co-culture the biosensor strain with either the engineered strain or the wild-type control in a minimal medium.

    • Include a positive control where the biosensor is exposed to a known concentration of the this compound, and a negative control of the biosensor cultured alone.

  • Incubation:

    • Incubate the microtiter plate at 28-30°C for a period sufficient to allow for this compound production and induction of the biosensor (e.g., 24-48 hours).

  • Detection:

    • Measure the reporter signal (luminescence or fluorescence) using a microplate reader.

    • A significantly higher signal in the co-culture with the engineered strain compared to the wild-type control indicates successful this compound synthesis.

Alternatively, this compound production can be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) of culture supernatants.[12]

References

Rhizopine as a Tool for Studying Plant-Microbe Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopines are a class of opine-like compounds synthesized by nitrogen-fixing bacteria (rhizobia) within the root nodules of their legume hosts. These molecules serve as a specific nutrient source for the rhizobia, creating a unique and selective communication channel between the plant and its microbial symbiont. This exclusive relationship, termed the "rhizopine concept," provides a powerful tool for studying and engineering plant-microbe interactions. By understanding and harnessing this compound signaling, researchers can develop novel strategies to enhance beneficial microbial activities in the rhizosphere, such as nitrogen fixation and pathogen resistance, and explore new avenues for targeted drug delivery in plant-based systems.

These application notes provide an overview of the use of this compound as a research tool, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

Table 1: this compound-Inducible Gene Expression in Various Bacterial Strains
Bacterial StrainBiosensor PlasmidInducer (scyllo-inosamine) ConcentrationFold Induction of GFP ExpressionReference
Sinorhizobium melilotipSIR0210 µM~100[1]
Rhizobium leguminosarum bv. viciaepSIR0210 µM~80[1]
Azorhizobium caulinodanspSIR0210 µM~60[1]
Mesorhizobium lotipSIR0210 µM~5[1]
Escherichia colipSIR02 + constitutive mocR10 µM~3[1]
Table 2: Effect of this compound Biosensor Plasmids on Bacterial Colonization of Barley Roots
Bacterial StrainPlasmidInoculum Density (cells/plant)Colonization (CFU/g root) - Root AssociatedColonization (CFU/g root) - RhizosphereReference
Azorhizobium caulinodans AcCherryNone (Wild-type)1 x 105~1 x 107~5 x 106[1]
Azorhizobium caulinodans AcCherrypSIR021 x 105~5 x 106~2.5 x 106[1]
Azorhizobium caulinodans AcCherrypSIR051 x 105~5 x 106~2.5 x 106[1]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Catabolism Signaling Pathway

The biosynthesis of this compound (e.g., 3-O-methyl-scyllo-inosamine) is encoded by the mos genes, and its catabolism is governed by the moc genes. The signaling pathway for this compound utilization involves transport of the this compound into the bacterial cell and subsequent activation of gene expression by the MocR transcriptional regulator.

Rhizopine_Signaling cluster_plant Plant Root Nodule cluster_bacterium Bacterial Cell This compound (3-O-MSI) This compound (3-O-MSI) MocB MocB (Periplasmic binding protein) This compound (3-O-MSI)->MocB 1. Binding ABC_Transporter ABC Transporter (IntBC) MocB->ABC_Transporter 2. Transport MocR_inactive MocR (inactive) ABC_Transporter->MocR_inactive 3. Release into cytoplasm MocR_active MocR (active) MocR_inactive->MocR_active 4. This compound binding & activation moc_promoter PmocB / PmocD MocR_active->moc_promoter 5. Binds to promoter moc_genes mocA, mocB, mocC, mocD, mocE, mocF moc_promoter->moc_genes 6. Activates transcription Catabolism_Products Catabolism Products moc_genes->Catabolism_Products 7. Translation & Enzymatic catabolism Experimental_Workflow Start Start Transform_Bacteria 1. Transform Bacteria with This compound Biosensor Plasmid Start->Transform_Bacteria Culture_Bacteria 2. Culture transformed bacteria Transform_Bacteria->Culture_Bacteria Induce_Expression 3. Induce with this compound (e.g., 10 µM scyllo-inosamine) Culture_Bacteria->Induce_Expression Measure_OD 4. Measure Optical Density (OD600) Induce_Expression->Measure_OD Measure_Fluorescence 5. Measure GFP Fluorescence Induce_Expression->Measure_Fluorescence Calculate_Fold_Induction 6. Calculate Fold Induction (Fluorescence / OD600) Measure_OD->Calculate_Fold_Induction Measure_Fluorescence->Calculate_Fold_Induction End End Calculate_Fold_Induction->End

References

Visualizing Rhizopine Distribution In Situ: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Rhizopines are specialized signaling molecules produced by rhizobia within the root nodules of their leguminous hosts. These compounds are believed to provide a competitive advantage to the rhizobia that can catabolize them, thereby playing a crucial role in the symbiotic relationship. Understanding the spatial and temporal distribution of rhizopines within the nodule is essential for elucidating their function in nutrient exchange and symbiotic efficiency. This document provides detailed protocols for the in situ visualization of rhizopine distribution using reporter gene systems, tailored for researchers, scientists, and drug development professionals interested in rhizobia-legume interactions.

Core Principle: Reporter Gene Fusions

The primary methods for visualizing this compound distribution rely on the use of reporter genes fused to this compound-inducible promoters. The most common promoters used are from the moc (this compound catabolism) operon, which is activated by the transcriptional regulator MocR in the presence of this compound.[1][2] When this compound is present in a nodule, it binds to MocR, which in turn activates the moc promoter, driving the expression of a linked reporter gene. The product of this reporter gene can then be visualized, providing a map of this compound presence.

Choice of Reporter System

Two reporter systems are predominantly used for this purpose:

  • GusA (β-glucuronidase): This is a histochemical method where the GusA enzyme, encoded by the gusA gene, cleaves a substrate (e.g., X-Gluc) to produce a stable, colored precipitate. This technique provides excellent spatial resolution in fixed tissues and is ideal for detailed anatomical localization of this compound.

  • GFP (Green Fluorescent Protein): This system uses a fluorescent protein as a reporter. The expression of GFP is directly visualized in living tissue using fluorescence microscopy, allowing for real-time, non-destructive imaging of this compound distribution and dynamics.

Experimental Protocols

Protocol 1: Histochemical Visualization of this compound using a moc-gusA Fusion

This protocol details the steps for localizing this compound distribution in nodules using a GusA reporter system.

1. Plant Inoculation and Nodule Harvesting

  • Grow host legume plants under sterile conditions and inoculate with a Rhizobium strain carrying a moc-gusA reporter plasmid.

  • Harvest nodules at the desired time points post-inoculation. For developmental studies, a time course of harvesting is recommended.

2. Nodule Fixation

  • Immediately immerse freshly harvested nodules in a fixative solution (e.g., 2% paraformaldehyde, 0.5% glutaraldehyde (B144438) in 50 mM phosphate (B84403) buffer, pH 7.2).

  • Apply a vacuum for 15-30 minutes to ensure thorough infiltration of the fixative.

  • Incubate at 4°C for 4-6 hours.

3. GusA Staining

  • Wash the fixed nodules three times for 15 minutes each with 50 mM phosphate buffer (pH 7.2).

  • Prepare the GusA staining solution:

    • 50 mM Sodium Phosphate Buffer (pH 7.2)

    • 10 mM EDTA

    • 0.1% (v/v) Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

    • 0.5 mM Potassium Ferricyanide

    • 0.5 mM Potassium Ferrocyanide

  • Submerge the nodules in the staining solution and apply a vacuum for 15 minutes.

  • Incubate at 37°C in the dark for 12-24 hours, or until a blue color develops. The incubation time should be optimized for the specific promoter and experimental system.[3]

4. Embedding and Sectioning

  • Dehydrate the stained nodules through a graded ethanol (B145695) series (30%, 50%, 70%, 95%, 100% ethanol, 1 hour each).

  • Infiltrate with a resin (e.g., LR White or paraffin) according to the manufacturer's instructions.[4][5]

  • Embed the nodules in the resin and allow to polymerize.

  • Section the embedded nodules to a thickness of 10-20 µm using a microtome.[4][6][7]

5. Microscopy and Imaging

  • Mount the sections on glass slides.

  • Observe the sections under a bright-field microscope. The blue precipitate indicates the sites of GusA activity and thus this compound presence.

  • Capture images for documentation and analysis.

Protocol 2: In Situ Visualization of this compound using a moc-gfp Fusion

This protocol describes the use of a GFP reporter for real-time imaging of this compound distribution in living nodules.

1. Plant Inoculation and Nodule Preparation

  • Grow host legume plants and inoculate with a Rhizobium strain carrying a moc-gfp reporter plasmid.

  • Carefully excavate the root system and select healthy nodules for imaging.

2. Mounting for Microscopy

  • For whole-nodule imaging, place the intact nodule in a drop of water or a suitable mounting medium on a glass slide or in a petri dish with a coverslip bottom.

  • For higher resolution imaging of internal structures, nodules can be sectioned using a vibratome to a thickness of 50-100 µm.[8]

3. Confocal Laser Scanning Microscopy (CLSM)

  • Place the mounted sample on the stage of a confocal microscope.

  • Excitation and Emission Wavelengths:

    • For GFP, use an excitation wavelength of 488 nm and an emission detection range of 500-550 nm.[9]

    • Optionally, a counterstain for plant cell walls, such as propidium (B1200493) iodide, can be used with an excitation of ~535 nm and emission detection of ~617 nm.

  • Microscope Settings:

    • Use a 10x or 20x objective for an overview of the nodule and a 40x or 63x water-immersion objective for detailed cellular imaging.

    • Adjust laser power and detector gain to obtain a clear signal with minimal background noise.

    • Capture a Z-stack of optical sections through the region of interest to allow for 3D reconstruction.

  • Image Analysis:

    • Process the captured images using software such as ImageJ or Fiji.[10]

    • The intensity of the GFP signal can be quantified to provide a semi-quantitative measure of this compound-induced gene expression.

Data Presentation

The following table provides a representative summary of how quantitative data on this compound distribution, inferred from reporter gene expression, can be presented. Data is based on transcriptomic analysis of microdissected nodule zones, which serves as a proxy for this compound abundance.

Table 1: Relative Reporter Gene Expression in Different Nodule Zones

Nodule ZoneDescriptionRelative GusA Expression (Normalized)Relative GFP Expression (Normalized)
Zone I Meristematic Zone1.01.0
Zone II Infection Zone3.54.2
Interzone II-III Transition Zone8.29.5
Zone III Nitrogen Fixation Zone15.618.3
Zone IV Senescence Zone2.12.5

Diagrams

rhizopine_signaling This compound Signaling Pathway This compound This compound MocR MocR (Transcriptional Regulator) This compound->MocR binds to & activates moc_promoter moc Promoter MocR->moc_promoter binds to Reporter_Gene Reporter Gene (gusA or gfp) moc_promoter->Reporter_Gene drives expression of Visualization Visualization Reporter_Gene->Visualization leads to

Caption: A simplified diagram of the this compound signaling pathway leading to reporter gene expression.

experimental_workflow General Experimental Workflow cluster_gusA GusA (Histochemical) cluster_gfp GFP (Fluorescence) Fixation Fixation Staining Staining Fixation->Staining Embedding Embedding Staining->Embedding Sectioning Sectioning Embedding->Sectioning Brightfield_Microscopy Brightfield_Microscopy Sectioning->Brightfield_Microscopy Mounting Mounting Confocal_Microscopy Confocal_Microscopy Mounting->Confocal_Microscopy Plant_Inoculation Plant Inoculation with Reporter Strain Nodule_Harvest Nodule Harvest Plant_Inoculation->Nodule_Harvest Nodule_Harvest->Fixation Nodule_Harvest->Mounting

Caption: A flowchart illustrating the key steps in the GusA and GFP-based visualization workflows.

References

Quantifying Rhizopine Exudation from Roots: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – The study of rhizopines, specialized compounds exuded by certain rhizobia-inoculated legume roots, is critical for understanding symbiotic nitrogen fixation and developing novel strategies in sustainable agriculture and drug development. This document provides detailed application notes and protocols for the quantification of rhizopine exudation, aimed at researchers, scientists, and professionals in related fields.

Introduction to this compound Exudation

Rhizopines, such as scyllo-inosamine (SI) and L-3-O-methyl-scyllo-inosamine (3-O-MSI), are opine-like molecules synthesized by rhizobia bacteroids within legume root nodules. These compounds are exuded into the rhizosphere and serve as a specific nutrient source for the free-living rhizobia of the same strain, providing a competitive advantage. The ability to accurately quantify this compound exudation is essential for elucidating the dynamics of this unique symbiotic relationship and for engineering more efficient nitrogen-fixing systems.

Quantitative Data on this compound Concentration

To date, precise quantification of this compound exudation from roots into the rhizosphere remains a challenging analytical task due to their low concentrations and the complexity of the soil matrix. However, studies have successfully quantified rhizopines within root tissues, providing a valuable proxy for their production.

This compound TypePlant SpeciesInoculated StrainTissueConcentration (per gram fresh weight)Analytical Method
L-3-O-methyl-scyllo-inosamine (3-O-MSI)Medicago sativaSinorhizobium meliloti L5-30Roots67 pg/gfwGC-MS
scyllo-inosamine (SI)Engineered BarleyN/ARootsPresence ConfirmedBiosensor
L-3-O-methyl-scyllo-inosamine (3-O-MSI)Legume NodulesVarious Rhizobia strainsNodules1-3 mg/gfw (estimated for total leghemoglobin, a proxy for nodule activity)Spectrophotometry

Experimental Protocols

This section details the methodologies for the extraction and quantification of rhizopines from root and soil samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for this purpose.

Protocol 1: Extraction of Rhizopines from Root Tissue

This protocol is adapted from methodologies used for the analysis of inositol-derived compounds in plant tissues.

Materials:

  • Fresh root tissue

  • 80% Ethanol (B145695)

  • Liquid nitrogen

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum centrifuge

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., myo-inositol)

Procedure:

  • Sample Collection and Preparation:

    • Excise fresh root tissue from the plant.

    • Gently wash the roots with deionized water to remove adhering soil particles.

    • Blot the roots dry with a paper towel and record the fresh weight.

    • Immediately flash-freeze the root tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered root tissue to a centrifuge tube.

    • Add 80% ethanol at a ratio of 10 mL per gram of fresh tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 60°C for 20 minutes, with occasional vortexing.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another volume of 80% ethanol to ensure complete extraction.

    • Pool the supernatants.

  • Concentration and Derivatization:

    • Evaporate the pooled supernatant to dryness using a rotary evaporator or a vacuum centrifuge.

    • Add a known amount of the internal standard to the dried extract.

    • To the dried extract, add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Incubate the mixture at 70°C for 60 minutes to allow for complete derivatization of the hydroxyl and amine groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a GC-MS system. The specific parameters will need to be optimized for the instrument used.

Protocol 2: Quantification of Rhizopines by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of derivatized rhizopines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/minute to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: 50-650 m/z

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For 3-O-MSI-TMS, a key ion fragment at m/z 245 has been reported.[1]

Quantification:

  • Generate a standard curve using a pure this compound standard (if available) or a closely related compound.

  • Calculate the concentration of the this compound in the sample by comparing the peak area of the target analyte to the peak area of the internal standard and referencing the standard curve.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in this compound metabolism and analysis, the following diagrams are provided in the DOT language for use with Graphviz.

This compound Biosynthesis Pathway in Sinorhizobium meliloti

Rhizopine_Biosynthesis cluster_mos mos Gene Cluster myo-Inositol myo-Inositol Ononitol Ononitol myo-Inositol->Ononitol mosA (IMT) 3-O-methyl-scyllo-inosose 3-O-methyl-scyllo-inosose Ononitol->3-O-methyl-scyllo-inosose mosB (Dehydrogenase) 3-O-methyl-scyllo-inosamine (this compound) 3-O-methyl-scyllo-inosamine (this compound) 3-O-methyl-scyllo-inosose->3-O-methyl-scyllo-inosamine (this compound) mosC (Aminotransferase) mosA (IMT) mosA (IMT) mosB (Dehydrogenase) mosB (Dehydrogenase) mosC (Aminotransferase) mosC (Aminotransferase)

Caption: Proposed biosynthesis pathway of 3-O-MSI this compound in Sinorhizobium meliloti.

This compound Catabolism Pathway in Rhizobium leguminosarum

Rhizopine_Catabolism cluster_moc moc Gene Cluster This compound (3-O-MSI) This compound (3-O-MSI) Uptake Uptake This compound (3-O-MSI)->Uptake mocB (Transporter) Demethylation Demethylation Uptake->Demethylation mocA, mocC scyllo-inosamine scyllo-inosamine Demethylation->scyllo-inosamine Inositol Catabolic Pathway Inositol Catabolic Pathway scyllo-inosamine->Inositol Catabolic Pathway mocB (Transporter) mocB (Transporter) mocA, mocC mocA, mocC

Caption: Proposed catabolic pathway of 3-O-MSI this compound in Rhizobium leguminosarum.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Root/Rhizosphere Sampling Root/Rhizosphere Sampling Washing & Weighing Washing & Weighing Root/Rhizosphere Sampling->Washing & Weighing Flash Freezing Flash Freezing Washing & Weighing->Flash Freezing Grinding Grinding Flash Freezing->Grinding Solvent Extraction (80% Ethanol) Solvent Extraction (80% Ethanol) Grinding->Solvent Extraction (80% Ethanol) Centrifugation Centrifugation Solvent Extraction (80% Ethanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Derivatization (TMS) Derivatization (TMS) Evaporation->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification

Caption: General workflow for the quantification of this compound from root samples.

Future Perspectives

The protocols and data presented here provide a foundational framework for the quantitative analysis of this compound exudation. Future research should focus on the development of validated, high-throughput methods for this compound quantification directly from soil and rhizosphere samples. Furthermore, expanding the quantitative dataset to include various legume-rhizobia pairings under different environmental conditions will be crucial for a comprehensive understanding of the ecological and agricultural significance of rhizopines. The application of these methods will undoubtedly accelerate research in symbiotic nitrogen fixation and the development of sustainable agricultural practices.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Rhizopine Biosensor Plasmids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with rhizopine biosensor plasmids.

Frequently Asked Questions (FAQs)

Q1: What is a this compound biosensor plasmid and how does it work?

A1: A this compound biosensor plasmid is a genetically engineered circular piece of DNA designed to detect the presence of this compound, a specific signaling molecule. These plasmids are introduced into bacteria, turning them into "biosensors." The core components of the plasmid include a this compound-inducible promoter (e.g., PmocB or PmocD), a regulatory gene (e.g., mocR), and a reporter gene (e.g., for Green Fluorescent Protein - GFP). When this compound is present in the environment, it binds to the MocR protein, which then activates the promoter and turns on the expression of the reporter gene, producing a measurable signal like fluorescence.[1]

Q2: My this compound biosensor plasmid seems to be unstable. What are the common causes of plasmid instability?

A2: Plasmid instability, leading to the loss of the plasmid from the bacterial population over time, can be caused by several factors:

  • Metabolic Burden: The replication of the plasmid and the expression of the genes it carries consume cellular resources, which can slow down the growth of the host bacteria.[2][3][4][5][6] Bacteria that lose the plasmid may grow faster and outcompete the plasmid-containing cells.

  • Plasmid Multimerization: Plasmids can recombine with each other to form larger molecules called multimers. These multimers can interfere with proper segregation during cell division, leading to daughter cells that do not receive a copy of the plasmid.[7]

  • High Copy Number: Plasmids that exist in a high number of copies per cell can exert a significant metabolic burden.[8]

  • Toxicity of Plasmid-Encoded Elements: Overexpression of certain genes on the biosensor plasmid, such as the this compound uptake genes (intBC), can be toxic to the host cell, providing a strong selective pressure for plasmid loss.

Q3: How can I improve the stability of my this compound biosensor plasmid?

A3: Several strategies can be employed to enhance plasmid stability:

  • Vector Backbone Optimization:

    • Incorporate a Partitioning Locus (e.g., par): These genetic elements ensure that plasmids are actively segregated to both daughter cells during cell division.

    • Include a Multimer Resolution Site (e.g., cer): A cer locus helps to resolve plasmid multimers back into monomers, facilitating their stable inheritance.[7]

    • Use a Low-Copy-Number Origin of Replication: This reduces the metabolic burden on the host cell.[8]

  • Host Strain Selection: Choose a bacterial host that is well-suited for maintaining the specific plasmid.

  • Culture Conditions:

    • Maintain Antibiotic Selection: When possible, growing the bacteria in a medium containing the antibiotic for which the plasmid carries a resistance gene will select for cells that retain the plasmid.

    • Optimize Growth Temperature and Media: Sub-optimal growth conditions can sometimes increase plasmid loss.

  • Genetic Modifications to the Biosensor Cassette:

    • Tune Gene Expression: As demonstrated with the pSIR05 plasmid, tuning down the expression of potentially toxic components like the this compound uptake genes can significantly improve stability.

Q4: What is the difference between the pSIR02 and pSIR05 this compound biosensor plasmids?

A4: The pSIR05 plasmid is an improved version of the pSIR02 plasmid, specifically engineered for greater stability. The primary difference is the tuned expression of the this compound uptake genes (intBC). Overexpression of these genes in pSIR02 was found to negatively impact host cell growth. In pSIR05, their expression is reduced, which alleviates this toxicity and results in markedly improved stability of the biosensor's expression, especially when the bacterial population needs to proliferate from a low cell density on plant roots.[1]

Troubleshooting Guides

Issue 1: Low or No Reporter Signal (e.g., GFP fluorescence) After Induction with this compound
Possible Cause Troubleshooting Step Expected Outcome
Inefficient this compound Uptake Verify the presence and correct expression of the this compound uptake genes (intBC). Sequence the plasmid to ensure there are no mutations in these genes.Confirmation of the genetic integrity of the uptake system.
Problem with the Inducible Promoter or Regulator Sequence the mocR gene and the PmocB or PmocD promoter region to check for mutations. Test the promoter with a known strong activator to ensure its functionality.A functional promoter should be activated under appropriate conditions.
Host-Specific Issues The this compound biosensor may not be functional in all bacterial species. Test the plasmid in a known compatible host, such as Azorhizobium caulinodans or Sinorhizobium meliloti.[1]Successful reporter expression in a compatible host.
Suboptimal Induction Conditions Vary the concentration of this compound used for induction. Optimize the incubation time and temperature post-induction.Identification of the optimal conditions for reporter gene expression.
Plasmid Instability Perform a plasmid stability assay (see Experimental Protocols) to determine if the plasmid is being lost from the population.Quantitative data on the percentage of cells retaining the plasmid.
Issue 2: High Variability in Reporter Signal Among Cells in the Population
Possible Cause Troubleshooting Step Expected Outcome
Uneven Plasmid Segregation This can be caused by plasmid multimerization. Consider cloning a cer multimer resolution site into your plasmid backbone.A more homogenous reporter signal across the cell population.
Leaky Promoter Expression The inducible promoter may have some basal level of activity even without the inducer. Using a lower copy number plasmid can help reduce this effect.[9]Reduced background fluorescence and a clearer distinction between induced and uninduced states.
Heterogeneous Gene Expression Even in a genetically identical population, there can be cell-to-cell variation in gene expression. Analyze the population using flow cytometry to quantify the distribution of fluorescence.A histogram showing the distribution of reporter signal intensity, which can inform further optimization.

Data Presentation

Table 1: Comparison of Plasmid Stability with and without a cer Locus

Plasmid ConstructStability FeaturePlasmid Retention after ~100 Generations (No Selection)Reference
pRB1 (cer+)Contains cer siteHigh[7]
pRB2 (cer-)Lacks cer siteLow[7]

Table 2: Impact of Plasmid Copy Number on Stability and Metabolic Burden

Plasmid TypeTypical Copy Number per CellMetabolic BurdenGeneral StabilityReference
High-copy50-700HighCan be unstable without selection[8]
Low-copy1-20LowGenerally more stable[8]

Table 3: Qualitative Comparison of pSIR02 and pSIR05 this compound Biosensor Plasmids

PlasmidKey FeatureImpact on Host GrowthExpression Stability in situReference
pSIR02High expression of this compound uptake genes (intBC)Can be detrimentalLess stable at low inoculation densities[1]
pSIR05Tuned (lower) expression of intBCMinimal impactMarkedly improved stability[1]

Experimental Protocols

Protocol 1: Detailed Methodology for Plasmid Stability Assay (Serial Passage)

This protocol is used to determine the segregational stability of a plasmid in a bacterial population over multiple generations in the absence of antibiotic selection.

Materials:

  • Bacterial strain containing the this compound biosensor plasmid.

  • Non-selective liquid medium (e.g., LB or TY broth).

  • Selective and non-selective agar (B569324) plates.

  • Sterile culture tubes and micropipette tips.

  • Incubator shaker.

Procedure:

  • Initial Culture: Inoculate a single colony from a selective plate into 5 mL of selective liquid medium. Grow overnight at the optimal temperature with shaking. This ensures the starting population is 100% plasmid-containing.

  • Start of Serial Passage (Day 0): Dilute the overnight culture 1:1000 into 5 mL of non-selective liquid medium. This is Generation 0.

  • Plating for Viable and Plasmid-Containing Cells (Day 0):

    • Create a serial dilution series of the Generation 0 culture.

    • Plate appropriate dilutions on both non-selective and selective agar plates to determine the total number of colony-forming units (CFUs) and the number of plasmid-containing CFUs.

    • Incubate the plates until colonies are visible.

  • Incubation: Incubate the Generation 0 liquid culture at the optimal temperature with shaking for 24 hours. A 1:1000 dilution and 24-hour growth period corresponds to approximately 10 generations.

  • Serial Passaging (Day 1, 2, 3, etc.):

    • After 24 hours, dilute the previous day's culture 1:1000 into a fresh 5 mL of non-selective medium.

    • At each passage (e.g., every 10 generations), repeat the serial dilution and plating on selective and non-selective plates as in Step 3.

  • Data Analysis:

    • For each time point, count the colonies on both types of plates.

    • Calculate the percentage of plasmid-containing cells: (CFU on selective plate / CFU on non-selective plate) * 100.

    • Plot the percentage of plasmid-containing cells against the number of generations to visualize the rate of plasmid loss.

Protocol 2: Detailed Methodology for Triparental Mating for Transformation of Azorhizobium caulinodans

This method is used to transfer the this compound biosensor plasmid from an E. coli donor strain to Azorhizobium caulinodans with the help of a helper plasmid.

Materials:

  • Recipient: Azorhizobium caulinodans strain.

  • Donor: E. coli strain carrying the this compound biosensor plasmid.

  • Helper: E. coli strain carrying a helper plasmid (e.g., pRK2013) that provides the transfer machinery.

  • Liquid and solid growth media (e.g., LB for E. coli, TY for A. caulinodans).

  • Antibiotics for selection.

  • Sterile microcentrifuge tubes, loops, and plates.

Procedure:

  • Prepare Cultures: Grow overnight cultures of the donor, helper, and recipient strains in their respective liquid media with appropriate antibiotics.

  • Harvest and Wash Cells:

    • Pellet 1 mL of each culture by centrifugation.

    • Discard the supernatant and wash the cell pellets with a non-selective medium (e.g., LB or TY).

    • Resuspend the pellets in a small volume of non-selective medium.

  • Mating:

    • On a non-selective agar plate, spot 10 µL of the donor, 10 µL of the helper, and 10 µL of the recipient cells together in one spot.

    • Gently mix the cells with a sterile loop.

    • As controls, spot each strain individually.

    • Incubate the mating plate overnight at a suitable temperature (e.g., 28-30°C).

  • Selection of Transconjugants:

    • After incubation, use a sterile loop to scrape the cell mixture from the mating spot.

    • Resuspend the cells in 1 mL of sterile liquid medium.

    • Plate serial dilutions of the cell suspension onto selective agar plates. The selective medium should contain an antibiotic to select for the recipient strain and another antibiotic to select for the transferred plasmid. It should counter-select against the donor and helper strains.

  • Verification:

    • Incubate the selective plates until colonies appear.

    • Purify single colonies by re-streaking on fresh selective plates.

    • Confirm the presence of the plasmid in the A. caulinodans transconjugants by plasmid DNA extraction and PCR or restriction digest analysis.

Visualizations

RhizopineSignalingPathway cluster_extracellular Extracellular cluster_bacterium Bacterial Cell This compound This compound Uptake This compound Uptake System (intBC) This compound->Uptake MocR MocR (Inactive) Uptake->MocR this compound MocR_active MocR-Rhizopine Complex (Active) MocR->MocR_active Promoter Inducible Promoter (PmocB/PmocD) MocR_active->Promoter Binds & Activates Reporter Reporter Gene (e.g., gfp) Promoter->Reporter Transcription Signal Fluorescent Signal Reporter->Signal Translation & Maturation

Caption: this compound signaling pathway in a biosensor bacterium.

PlasmidStabilityWorkflow cluster_loop Loop Start Start with pure culture (100% plasmid-containing) Culture_NS Inoculate into non-selective liquid medium (Generation 0) Start->Culture_NS Plate_0 Plate on selective & non-selective plates Culture_NS->Plate_0 Incubate_24h Incubate 24h (~10 generations) Culture_NS->Incubate_24h Passage Dilute 1:1000 into fresh non-selective medium Incubate_24h->Passage Plate_N Plate on selective & non-selective plates Passage->Plate_N Loop Repeat for desired number of generations Passage->Loop Plate_N->Loop Analyze Calculate % plasmid retention over time Loop->Analyze

Caption: Experimental workflow for a plasmid stability assay.

TroubleshootingLogic Start Problem: Low/No Reporter Signal CheckPlasmid Is the plasmid present in the cells? Start->CheckPlasmid CheckSequence Is the plasmid sequence correct? CheckPlasmid->CheckSequence Yes Sol_Stability Solution: Improve plasmid stability (e.g., add cer, use low-copy plasmid) CheckPlasmid->Sol_Stability No CheckHost Is the host strain compatible? CheckSequence->CheckHost Yes Sol_Reclone Solution: Re-clone or sequence-verify the plasmid CheckSequence->Sol_Reclone No CheckConditions Are induction conditions optimal? CheckHost->CheckConditions Yes Sol_Host Solution: Switch to a compatible host (e.g., A. caulinodans) CheckHost->Sol_Host No Sol_Optimize Solution: Optimize this compound concentration, incubation time, and temperature CheckConditions->Sol_Optimize No

Caption: Troubleshooting logic for low reporter signal.

References

Technical Support Center: Overcoming Host-Range Limitations of Rhizopine Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using rhizopine biosensors, particularly concerning their host-range limitations.

Frequently Asked Questions (FAQs)

Q1: What is a this compound biosensor and how does it work?

A1: A this compound biosensor is a genetic tool used to detect the presence of rhizopines, which are specific signaling molecules. The biosensor typically consists of a bacterial strain engineered to express a reporter gene (e.g., for fluorescence or luminescence) in the presence of this compound. The core components are the this compound-responsive transcriptional regulator, MocR, and its target promoter, PmocB. When this compound is present, it binds to MocR, which then activates transcription from PmocB, leading to the expression of the reporter gene.[1][2]

Q2: What are the primary host-range limitations of current this compound biosensors?

A2: The functionality of this compound biosensors, such as those based on the pSIR02 plasmid, is largely restricted to rhizobial alpha-proteobacteria (e.g., Sinorhizobium meliloti, Rhizobium leguminosarum).[1] They generally do not function effectively in more distantly related bacteria like gamma-proteobacteria (e.g., Escherichia coli) or beta-proteobacteria.[1]

Q3: Why do this compound biosensors have a limited host range?

A3: The primary reason for the limited host range is the incompatibility of the this compound signaling circuitry with the transcriptional machinery of heterologous hosts.[1] This can be due to:

  • Promoter Incompatibility: The PmocB promoter may not be efficiently recognized by the RNA polymerase and associated sigma factors of the host bacterium.[1]

  • Transcriptional Activator Incompatibility: The MocR protein may not interact effectively with the host's transcriptional machinery to activate gene expression.[1] It is generally not due to an inability of the host to transport this compound, as transport systems can be functionally expressed in hosts like E. coli.[1]

Q4: What is this compound and how is it catabolized?

A4: this compound (in this context, often referring to scyllo-inosamine or SI) and its derivatives like 3-O-methyl-scyllo-inosamine (3-O-MSI) are opine-like compounds.[2][3][4][5] They are produced in the root nodules of legumes colonized by specific rhizobia. The catabolism of this compound is carried out by a set of genes known as the moc genes (mocA, mocB, mocR, mocC, etc.), which are involved in the uptake and degradation of this compound.[2][6]

Troubleshooting Guides

Issue 1: No or low reporter signal in a non-rhizobial host.

Possible Cause 1: Incompatibility of the MocR/PmocB system.

  • Troubleshooting Steps:

    • Verify Promoter Activity: Test the activity of the PmocB promoter in your host using a constitutively active promoter from your host to drive the expression of a reporter gene as a positive control.

    • Optimize MocR Expression: The expression level of MocR might not be optimal in the new host. Try expressing mocR from a range of well-characterized, constitutive promoters of varying strengths that are known to function in your host bacterium.[1]

    • Codon Optimization: The codon usage of the mocR gene may not be optimal for your host. Consider synthesizing a codon-optimized version of mocR.

    • Directed Evolution: If simpler methods fail, you may need to use directed evolution to select for variants of MocR and/or PmocB that function in your host.

Possible Cause 2: Inefficient this compound transport.

  • Troubleshooting Steps:

    • Confirm Transporter Expression: Ensure that the genes for the this compound transporter (e.g., intBC and mocB) are being expressed in your host. Use RT-qPCR or a translational fusion to a reporter gene to verify expression.

    • This compound Transport Assay: Perform a direct uptake assay to confirm that this compound is being transported into the cells.[1] This can be done by incubating the cells with this compound, washing them thoroughly, lysing the cells, and then using a functional rhizobial biosensor to detect the this compound in the cell lysate.[1]

Issue 2: Host cell growth inhibition upon biosensor introduction or induction.

Possible Cause: Toxicity from overexpression of membrane-bound transporter components.

  • Troubleshooting Steps:

    • Tune Transporter Gene Expression: Overexpression of the transmembrane components of the this compound ABC transporter can be detrimental to host cell growth.[1] Reduce the expression of the intBC genes by using a weaker promoter or a lower-copy-number plasmid. The pSIR05 plasmid was designed with tuned expression of uptake genes to mitigate this issue.[1][7][8]

    • Growth Curve Analysis: Perform growth curve experiments with your engineered strain in the presence and absence of the inducer (this compound) to quantify the extent of growth inhibition. Compare this to a control strain without the biosensor plasmid.

    • Plasmid Stability: Assess the stability of the biosensor plasmid in your host population over several generations, as high metabolic load can lead to plasmid loss.

Quantitative Data

Table 1: Comparison of this compound Biosensor Plasmids

PlasmidKey FeaturesHost Growth ImpactIn Situ Expression StabilityReference
pSIR02 High expression of this compound uptake genes (intBC).Can cause detrimental effects on host cell growth.Less stable, especially at low cell densities.[1][7]
pSIR05 Tuned (reduced) expression of this compound uptake genes.Minimal impact on host cell growth in vitro.Markedly improved stability on root surfaces.[1][7][8]

Experimental Protocols

Protocol 1: this compound Biosensor Reporter Assay in Free-Living Culture
  • Culture Preparation: Streak single colonies of the bacterial strain containing the biosensor plasmid in triplicate on appropriate agar (B569324) plates (e.g., TY agar) and incubate for 2-3 days.

  • Inoculation: Wash the cells from the agar slopes with a suitable buffer (e.g., PBS), pellet them by centrifugation, and inoculate into a 96-deep-well plate containing 500 µl of minimal medium (e.g., UMS) per well. Adjust the initial optical density at 600 nm (OD600) to 0.1.

  • Induction: Add the inducer (this compound, e.g., scyllo-inosamine) at the desired concentration. Include non-induced controls.

  • Incubation: Incubate the cultures for 24 hours with vigorous shaking at the appropriate temperature.

  • Quantification: Measure the reporter signal. For GFP, use a fluorometer (e.g., excitation at 485 nm and emission at 520 nm). For luminescence, use a luminometer. Normalize the reporter signal to cell density (OD600).[1]

Protocol 2: this compound Transport Assay
  • Cell Preparation: Prepare the E. coli cells carrying the this compound transporter genes as you would for a reporter assay.

  • Induction: Inoculate the cells in a suitable medium (e.g., LB) to an OD600 of 0.3 and supplement with 100 µM scyllo-inosamine (SI).

  • Incubation: Incubate the cultures at 37°C for 3 hours.

  • Harvesting and Washing: Harvest the cells by centrifugation. To remove any external SI, wash the cell pellet three times with 10 ml of PBS.

  • Lysis: Resuspend the final cell pellet in 500 µl of PBS and mechanically lyse the cells.

  • Bioassay: Use a sensitive this compound biosensor strain (e.g., R. leguminosarum bv. viciae 3841 with appropriate biosensor plasmids) to perform a bioluminescence assay on an aliquot of the lysed cell contents to detect the intracellular this compound.[1]

Visualizations

Rhizopine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound (SI) Transport ABC Transporter (MocB, IntBC) This compound->Transport Uptake MocR_inactive MocR (Inactive) Transport->MocR_inactive This compound binds MocR_active MocR-Rhizopine (Active) MocR_inactive->MocR_active Conformational Change PmocB PmocB MocR_active->PmocB Binds & Activates Reporter Reporter Gene (e.g., GFP, lux) PmocB->Reporter Transcription Signal Detectable Signal Reporter->Signal Translation & Activity

Caption: this compound signaling pathway in a biosensor bacterium.

Troubleshooting_Workflow Start Start: No/Low Reporter Signal CheckHost Is the host non-rhizobial? Start->CheckHost CheckPromoter Test PmocB activity with a known activator CheckHost->CheckPromoter Yes EndRhizobial Check other factors: Inducer concentration, plasmid integrity, etc. CheckHost->EndRhizobial No ResultPromoter Promoter active? CheckPromoter->ResultPromoter OptimizeMocR Optimize MocR expression (different promoters) ResultMocR Signal improved? OptimizeMocR->ResultMocR CheckTransport Perform this compound uptake assay ResultTransport Uptake confirmed? CheckTransport->ResultTransport ResultPromoter->OptimizeMocR Yes Incompatibility Conclusion: MocR/Promoter incompatibility ResultPromoter->Incompatibility No ResultMocR->CheckTransport No Success Problem Solved ResultMocR->Success Yes ResultTransport->Incompatibility Yes TransportIssue Conclusion: Transport issue ResultTransport->TransportIssue No

Caption: Troubleshooting workflow for low biosensor signal.

References

Technical Support Center: Optimizing Rhizopine Production in Engineered Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of rhizopine production in engineered bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind engineering bacteria for this compound production?

A1: The core principle is to introduce a synthetic metabolic pathway into a bacterial host, such as E. coli or Bacillus subtilis, that enables the conversion of a readily available precursor into this compound. The most common engineered pathway for producing the this compound scyllo-inosamine (SI) involves two key enzymes: an inositol (B14025) dehydrogenase (IdhA) and an aminotransferase (MosB).[1] This synthetic pathway converts myo-inositol, a common sugar alcohol, first into scyllo-inosose and then into scyllo-inosamine.[2]

Q2: My engineered bacteria are growing poorly after inducing the this compound synthesis pathway. What could be the cause?

A2: Poor growth following induction is often a sign of metabolic burden.[3][4] The expression of heterologous proteins (IdhA and MosB) consumes significant cellular resources like amino acids, ATP, and reducing equivalents, which can divert resources from essential processes like growth.[3] This can lead to a reduced growth rate and overall lower biomass, which in turn limits the total yield of this compound.

Q3: I am observing a significant loss of my this compound production plasmid, even with antibiotic selection. Why is this happening and what can I do?

A3: Plasmid instability is a common issue, especially with high-copy number plasmids or when expressing genes that impose a metabolic load.[5][6] Even with selection pressure, cells that mutate to inactivate or lose the plasmid may grow faster and outcompete the plasmid-bearing cells. To address this, you can:

  • Switch to a lower-copy-number plasmid: This can reduce the metabolic burden on the host cells.

  • Integrate the genes into the bacterial chromosome: This is the most stable solution as the genes will be replicated with the host genome.[7]

  • Use a different plasmid stabilization system: Some plasmids have partitioning systems that ensure their inheritance by daughter cells.[8]

  • Optimize culture conditions: Slower growth rates at lower temperatures can sometimes improve plasmid stability.

Q4: What are typical yields for scyllo-inosamine in engineered bacteria?

A4: this compound yields can vary significantly based on the host organism, the specific genetic constructs used, and the fermentation conditions. For example, an engineered Bacillus subtilis strain has been reported to produce approximately 2 g/L of scyllo-inosamine from 20 g/L of glucose.[9][10][11] In another study, a different B. subtilis cell factory was capable of producing 27.6 g/L of scyllo-inositol from 50 g/L of myo-inositol.[12]

Troubleshooting Guides

Low this compound Yield
Symptom Possible Cause Suggested Solution
Low or no detectable this compound in the culture medium.Inefficient enzyme activity: The IdhA or MosB enzymes may not be expressing correctly or may be inactive.- Verify protein expression using SDS-PAGE and Western blot. - Perform in vitro enzyme assays with purified IdhA and MosB to confirm activity. - Check the codon usage of your genes and optimize for the expression host.
Precursor limitation: Insufficient intracellular concentration of the precursor (e.g., myo-inositol or glucose-6-phosphate).- Supplement the culture medium with additional myo-inositol. - Engineer the host strain to increase the intracellular pool of the precursor. For example, in E. coli, deleting the pgi gene can increase the availability of glucose-6-phosphate for downstream pathways.[13][14]
Suboptimal culture conditions: The pH, temperature, or aeration of the culture may not be optimal for this compound production.- Perform a design of experiments (DOE) to optimize key fermentation parameters such as pH, temperature, and dissolved oxygen levels.[15] - Test different culture media to see if a richer or minimal medium improves yield.[16]
Plasmid instability: Loss of the expression plasmid in the bacterial population.- Verify plasmid presence and integrity in a sample of the culture population. - Consider switching to a more stable plasmid or integrating the genes into the chromosome.[5][7]
Poor Bacterial Growth
Symptom Possible Cause Suggested Solution
A significant decrease in growth rate after induction of the this compound synthesis pathway.Metabolic burden: The high-level expression of the IdhA and MosB enzymes is consuming too many cellular resources.[3][4]- Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein expression.[17] - Reduce the concentration of the inducer (e.g., IPTG) to lower the expression level of the enzymes.[17] - Use a weaker promoter to drive the expression of the this compound synthesis genes.
Toxicity of this compound or intermediates: The accumulation of this compound or its precursors may be toxic to the host cells.- Test the tolerance of the host strain to different concentrations of externally added this compound. - Engineer an export system to actively transport this compound out of the cell.

Quantitative Data Summary

Table 1: Reported Scyllo-inosamine Production in Engineered Bacteria
Host OrganismPrecursorPrecursor Concentration (g/L)Scyllo-inosamine Yield (g/L)Reference
Bacillus subtilisGlucose20~2[9][10][11]
Bacillus subtilismyo-inositol5027.6[12]
Table 2: Effect of Heterologous Pathway Expression on Bacterial Growth
Bacterial StrainConditionApproximate Doubling Time (hours)Final OD600
Engineered E. coliUninduced1.54.0
Engineered E. coliInduced for this compound production2.52.5
Wild-type E. coliN/A1.05.0

Note: The data in Table 2 is illustrative and will vary depending on the specific strain, plasmid, and culture conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture for GC-MS Analysis

This protocol is adapted from methods for extracting small polar metabolites from bacterial cells.

Materials:

  • Bacterial culture expressing the this compound synthesis pathway

  • Ice-cold 50% methanol (B129727) (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • Vacuum concentrator

  • GC-MS vials

Procedure:

  • Harvest Cells: Take a 1 mL sample of your bacterial culture. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cells.

  • Separate Supernatant: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into a clean microcentrifuge tube. This fraction contains the extracellular this compound.

  • Quench Metabolism and Lyse Cells: Resuspend the cell pellet in 1 mL of ice-cold 50% methanol. This step quenches metabolic activity and lyses the cells to release intracellular metabolites.

  • Incubate: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect Intracellular Fraction: Transfer the supernatant (the intracellular fraction) to a new clean microcentrifuge tube.

  • Dry Samples: Dry both the extracellular and intracellular fractions using a vacuum concentrator.

  • Reconstitute for Analysis: Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., 100 µL of 50% methanol) for GC-MS analysis.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines the general steps for derivatization and analysis of this compound (scyllo-inosamine) using GC-MS.

Materials:

  • Dried this compound extracts (from Protocol 1)

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Alkane standards for retention index calculation

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

  • Derivatization - Methoxyamination: Add 20 µL of methoxyamine hydrochloride solution to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.

  • Derivatization - Silylation: Add 30 µL of MSTFA to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[18]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the derivatized this compound from other metabolites. A typical program might start at 70°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 4 minutes.[18]

    • The mass spectrometer should be operated in scan mode to acquire full mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to derivatized this compound based on its retention time and mass spectrum.

    • Quantify the this compound by comparing the peak area to a standard curve generated with known concentrations of a pure this compound standard that has undergone the same derivatization process.

Visualizations

Rhizopine_Biosynthesis_Pathway Myo-inositol Myo-inositol Scyllo-inosose Scyllo-inosose Myo-inositol->Scyllo-inosose  IdhA (Inositol Dehydrogenase) Scyllo-inosamine (this compound) Scyllo-inosamine (this compound) Scyllo-inosose->Scyllo-inosamine (this compound)  MosB (Aminotransferase)

Caption: Synthetic pathway for scyllo-inosamine production in engineered bacteria.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene Synthesis (idhA, mosB) Gene Synthesis (idhA, mosB) Vector Ligation Vector Ligation Gene Synthesis (idhA, mosB)->Vector Ligation Transformation into E. coli Transformation into E. coli Vector Ligation->Transformation into E. coli Inoculum Preparation Inoculum Preparation Transformation into E. coli->Inoculum Preparation Bioreactor Cultivation Bioreactor Cultivation Inoculum Preparation->Bioreactor Cultivation Induction Induction Bioreactor Cultivation->Induction Sampling Sampling Induction->Sampling This compound Extraction This compound Extraction Sampling->this compound Extraction GC-MS Quantification GC-MS Quantification This compound Extraction->GC-MS Quantification

Caption: General experimental workflow for this compound production and analysis.

Troubleshooting_Logic rect_node rect_node start Low this compound Yield q1 Is bacterial growth normal? start->q1 q2 Is the plasmid stable? q1->q2 Yes sol1 Optimize culture conditions to reduce metabolic burden. q1->sol1 No q3 Are IdhA and MosB expressed and active? q2->q3 Yes sol2 Switch to a stable plasmid or integrate genes into the chromosome. q2->sol2 No sol3 Verify protein expression. Optimize codons. Check enzyme activity. q3->sol3 No sol4 Increase precursor supplementation or engineer host for higher precursor supply. q3->sol4 Yes

References

Technical Support Center: Enhancing Rhizopine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhizopine detection methodologies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to enhance the sensitivity and reliability of their this compound detection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting rhizopines?

A1: The primary methods for this compound detection include bacterial biosensors, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Bacterial biosensors offer high sensitivity and specificity for certain rhizopines like scyllo-inosamine (SI) and 3-O-methyl-scyllo-inosamine (3-O-MSI)[1]. GC-MS is a robust method for identifying and quantifying rhizopines, often requiring derivatization[2]. HPLC-UV can be used for quantification, particularly after derivatization to attach a UV-absorbing chromophore. LC-MS/MS provides high sensitivity and specificity for direct quantification of rhizopines in complex matrices.

Q2: How can I improve the sensitivity of my this compound biosensor?

A2: Enhancing biosensor sensitivity can be achieved by optimizing the expression of key components. Tuning the expression of this compound uptake genes, such as mocB and intBC, can prevent metabolic burden on the host bacterium and improve the stability of the biosensor plasmid[1][3]. Additionally, selecting a host strain with low endogenous signaling noise and ensuring optimal growth conditions (media, temperature, aeration) can significantly improve the signal-to-noise ratio.

Q3: What are the critical parameters for developing a reliable LC-MS/MS method for this compound quantification?

A3: Key parameters include optimizing the mobile phase composition (e.g., using additives like formic acid to improve ionization), selecting an appropriate chromatography column (e.g., HILIC for polar compounds), and fine-tuning the mass spectrometer settings (e.g., collision energy for fragmentation). Method validation should include assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).

Q4: How do I minimize matrix effects when analyzing this compound from soil or root exudates?

A4: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can be a significant issue. To mitigate these, employ rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[4][5]. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly effective in compensating for matrix effects[4]. Matrix-matched calibration curves, prepared in a blank matrix similar to your samples, can also improve quantification accuracy[4].

Q5: Are there commercially available standards for rhizopines?

A5: The availability of commercial this compound standards can be limited. In many research settings, rhizopines are chemically synthesized to serve as analytical standards[6]. If standards are unavailable, researchers may need to purify rhizopines from bacterial cultures known to produce them, followed by characterization to confirm identity and purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

Bacterial Biosensor Assays
Problem Potential Cause Suggested Solution
Low or no signal from the biosensor 1. Inefficient this compound uptake: The host bacterium may not be efficiently transporting the this compound. 2. Biosensor plasmid instability: The plasmid may be lost during cell division, especially if it imparts a metabolic burden. 3. Sub-optimal induction conditions: Incorrect incubation time, temperature, or inducer concentration. 4. Incompatible host strain: The biosensor components (e.g., promoter, transcription factor) may not be functional in the chosen bacterial host.1. Optimize uptake gene expression: Use a plasmid with tuned expression of transport genes like mocB and intBC[1]. 2. Maintain selective pressure: Grow the biosensor strain in media containing the appropriate antibiotic. Consider chromosomal integration of the biosensor cassette for greater stability. 3. Optimize assay parameters: Perform a time-course and dose-response experiment to determine the optimal induction conditions. 4. Select a compatible host: Use a rhizobial strain known to be compatible with the MocR/PmocB signaling system[1].
High background signal (high noise) 1. Leaky promoter: The reporter gene promoter may have basal activity in the absence of the inducer. 2. Autofluorescence/luminescence of the host or media: The bacterial cells or components of the growth medium may interfere with the signal detection. 3. Cross-reactivity with other molecules: The biosensor may be activated by compounds structurally similar to the target this compound.1. Engineer the promoter: Modify the promoter sequence to reduce basal expression. 2. Use appropriate controls: Subtract the signal from a control strain without the reporter gene or from uninoculated media. 3. Verify specificity: Test the biosensor response against a panel of structurally related compounds to assess specificity[6].
Poor reproducibility 1. Inconsistent cell density: Variation in the number of bacterial cells used in the assay. 2. Variability in plasmid copy number: Fluctuations in the number of biosensor plasmids per cell. 3. Inconsistent sample preparation: Differences in how samples are extracted and prepared.1. Standardize cell density: Normalize the optical density (OD) of the bacterial culture before starting the assay. 2. Use a stable replicon: Choose a plasmid with a replicon that ensures consistent copy number. 3. Standardize protocols: Adhere strictly to a validated sample preparation protocol.
HPLC and LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Poor peak shape (tailing, fronting, or splitting) 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of rhizopines. 2. Column overload: Injecting too much sample. 3. Column contamination or degradation: Buildup of matrix components on the column.1. Adjust mobile phase pH: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. 2. Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume. 3. Clean or replace the column: Flush the column with a strong solvent or replace it if it is old or irreversibly contaminated.
Inconsistent retention times 1. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile solvent. 2. Fluctuations in column temperature: Inconsistent temperature control can affect retention. 3. Column equilibration issues: Insufficient time for the column to equilibrate between injections.1. Prepare fresh mobile phase: Ensure accurate solvent mixing and keep solvent bottles capped. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low signal intensity or ion suppression (LC-MS/MS) 1. Matrix effects: Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte[7]. 2. Sub-optimal ionization source parameters: Incorrect settings for temperature, gas flow, or voltage. 3. Analyte degradation: The this compound may be unstable in the sample or during analysis.1. Improve sample cleanup: Use SPE or LLE to remove interfering matrix components. Use a stable isotope-labeled internal standard[4]. 2. Optimize source conditions: Systematically adjust ionization source parameters to maximize the signal for your analyte. 3. Investigate analyte stability: Analyze samples immediately after preparation and consider using a cooled autosampler.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of different this compound detection methods. The values for HPLC-UV and LC-MS/MS are estimates based on typical performance for similar small polar molecules and may vary depending on the specific this compound, matrix, and instrumentation.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Throughput Specificity
Bacterial Biosensor 10 nM - 1 µM[6]50 nM - 5 µMHighHigh (for specific rhizopines)
GC-MS (with derivatization) 1 µM - 10 µM5 µM - 50 µMMediumHigh
HPLC-UV (with derivatization) 5 µM - 20 µM20 µM - 100 µMHighMedium
LC-MS/MS 0.1 nM - 10 nM0.5 nM - 50 nMHighVery High

Experimental Protocols

Protocol 1: this compound Extraction from Rhizosphere Soil

This protocol is designed for the extraction of small, polar molecules like rhizopines from soil surrounding plant roots.

  • Sample Collection: Carefully excavate the plant to keep the root system intact. Gently shake the root system to remove loosely adhering soil. The soil that remains attached to the roots is considered rhizosphere soil.

  • Extraction:

    • Weigh 1-5 grams of rhizosphere soil into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 15 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Cleanup (optional but recommended for LC-MS):

    • Pass the supernatant through a 0.22 µm syringe filter.

    • For further cleanup, perform Solid-Phase Extraction (SPE) using a mixed-mode or hydrophilic interaction chromatography (HILIC) cartridge.

  • Final Preparation:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method.

Protocol 2: LC-MS/MS Quantification of Rhizopines

This protocol provides a general framework for the quantification of rhizopines using LC-MS/MS.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar rhizopines.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each this compound of interest by infusing a standard solution.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standards.

    • Spike samples with a known concentration of a stable isotope-labeled internal standard (if available).

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

This compound Signaling Pathway

RhizopineSignaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound MocB MocB (Periplasmic Binding Protein) This compound->MocB Uptake ABC_Transporter ABC Transporter (intBC) MocB->ABC_Transporter Binds Rhizopine_int This compound ABC_Transporter->Rhizopine_int Transports MocR_inactive MocR (Inactive) MocR_active MocR (Active) MocR_inactive->MocR_active Conformational Change PmocB PmocB Promoter MocR_active->PmocB Activates Reporter_Gene Reporter Gene (e.g., GFP, lux) PmocB->Reporter_Gene Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Transcription & Translation Signal Detectable Signal Reporter_Protein->Signal Rhizopine_int->MocR_inactive Binds

Caption: The this compound signaling pathway in a bacterial biosensor.

Experimental Workflow for this compound Detection

RhizopineWorkflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Rhizosphere Soil or Root Exudate Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (Filtration, SPE) Extraction->Cleanup Biosensor Bacterial Biosensor Assay Cleanup->Biosensor LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS Quantification Quantification Biosensor->Quantification LCMS->Quantification GCMS->Quantification Validation Data Validation Quantification->Validation

Caption: A generalized experimental workflow for this compound detection and quantification.

Logical Relationship for Troubleshooting Low Biosensor Signal

TroubleshootingLogic cluster_checks Initial Checks cluster_biological Biological Factors cluster_assay Assay Conditions Start Low or No Biosensor Signal Check_Controls Are positive and negative controls working? Start->Check_Controls Check_Reagents Are reagents (media, antibiotics) fresh and correctly prepared? Check_Controls->Check_Reagents Yes Fix_Controls Troubleshoot Controls Check_Controls->Fix_Controls No Check_Host Is the host strain compatible and viable? Check_Reagents->Check_Host Check_Plasmid Has the plasmid been sequenced and verified? Check_Host->Check_Plasmid Check_Uptake Is this compound uptake efficient? Check_Plasmid->Check_Uptake Check_Conditions Are incubation time, temperature, and cell density optimal? Check_Uptake->Check_Conditions Check_Inducer Is the this compound sample concentration in the linear range? Check_Conditions->Check_Inducer

Caption: A decision tree for troubleshooting low signal in this compound biosensor assays.

References

Technical Support Center: Troubleshooting Low Rhizopine Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low rhizopine yields in laboratory cultures. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during this compound production experiments.

Frequently Asked Questions (FAQs)

Q1: What are rhizopines and why are they important?

Rhizopines are a class of opine-like compounds, such as scyllo-inosamine (SI) and 3-O-methyl-scyllo-inosamine (3-O-MSI), that are naturally produced by some symbiotic bacteria of the Rhizobium and Sinorhizobium genera within legume root nodules.[1] They serve as a specific carbon and nitrogen source for the bacteria, enhancing their competitiveness in the soil.[1] In biotechnology, rhizopines and their biosynthetic pathways are being explored for various applications, including the development of novel drug delivery systems and as signaling molecules in synthetic biology.

Q2: Which bacterial strains are typically used for this compound production in the lab?

Strains of Agrobacterium tumefaciens and various Rhizobium species that are known to carry the necessary genetic machinery (the mos and moc gene clusters) are commonly used. Engineered strains of E. coli containing the appropriate biosynthetic genes can also be utilized for this compound production.

Q3: What are the key genes involved in this compound biosynthesis and catabolism?

The biosynthesis of this compound is primarily governed by the mos gene cluster, while the catabolism is controlled by the moc gene cluster.[2] The mos locus is involved in the synthesis of this compound from precursors like inositol, and its expression is often regulated by symbiotic conditions, such as low oxygen levels.[2] The moc genes are responsible for the uptake and breakdown of this compound, allowing the bacteria to utilize it as a nutrient source.

Troubleshooting Guide: Low this compound Yields

Low yields of this compound in laboratory cultures can be attributed to a variety of factors, from suboptimal growth conditions to issues with the bacterial strain itself. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Poor or No Bacterial Growth

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Media Composition Verify the composition of your growth medium. Agrobacterium and Rhizobium species have specific nutritional requirements. A comparative analysis suggests that Yeast Extract Peptone (YEP) medium may support faster growth for some Agrobacterium strains compared to Luria Bertani (LB) or Yeast Extract Mannitol (YEM) media.[3][4]
Suboptimal Growth Temperature Agrobacterium tumefaciens grows optimally at 28°C.[5] Temperatures above 30°C can inhibit growth and virulence gene expression.[6] For Rhizobium species, the optimal temperature range is generally between 25°C and 31°C.[7]
Incorrect pH of the Medium The optimal pH for most Rhizobium strains is near neutral (pH 6.8-7.0). Growth can be significantly inhibited at pH levels below 6.0.[8]
Antibiotic Issues If using antibiotic selection, ensure the correct antibiotic is being used at the appropriate concentration. Prepare fresh antibiotic stock solutions regularly and store them properly to maintain efficacy.
Contamination Inspect your cultures for any signs of contamination (e.g., unusual colony morphology, cloudiness in liquid cultures). If contamination is suspected, streak for single colonies on a fresh plate to re-isolate your strain.
Problem 2: Good Bacterial Growth, but Low this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Induction of Biosynthetic Genes The mos genes responsible for this compound synthesis are often under the control of specific regulatory elements. In natural systems, factors like low oxygen can induce their expression.[2] For laboratory cultures, ensure that any necessary inducers (e.g., acetosyringone (B1664989) for some Agrobacterium-mediated processes) are included in the culture medium at the optimal concentration and time.
Plasmid Instability or Loss If the this compound biosynthesis genes are on a plasmid, ensure that the plasmid is stable. Long-term culturing without selective pressure can lead to plasmid loss. It is advisable to start cultures from fresh transformations or single colonies grown on selective media.
Feedback Inhibition High concentrations of the final product can sometimes inhibit the biosynthetic pathway. Consider strategies to remove this compound from the culture medium as it is produced, for example, by using a fed-batch culture system or by including a resin in the medium that adsorbs the product.
Metabolic Burden Overexpression of heterologous genes can place a significant metabolic burden on the host cells, diverting resources away from the desired biosynthetic pathway. Try using a lower copy number plasmid or a weaker promoter to express the biosynthesis genes.
Incorrect Timing of Harvest This compound production may be growth-phase dependent. Perform a time-course experiment to determine the optimal time to harvest your cultures for maximum this compound yield.

Experimental Protocols

Protocol 1: General Liquid Culture of Agrobacterium tumefaciens for this compound Production
  • Inoculation: Inoculate a single colony of your Agrobacterium strain into 5 mL of YEP medium (10 g/L yeast extract, 10 g/L peptone, 5 g/L NaCl) containing the appropriate antibiotics.

  • Incubation: Incubate the culture overnight at 28°C with shaking at 200-250 rpm.

  • Scaling Up: Use the overnight culture to inoculate a larger volume of YEP medium to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Continue to incubate at 28°C with shaking. If an inducer is required, add it at the appropriate cell density (e.g., mid-log phase, OD600 of 0.4-0.6).

  • Harvesting: Harvest the cells and/or supernatant at the optimal time point for this compound production, as determined by a time-course experiment.

Protocol 2: Extraction of this compound from Culture Supernatant
  • Cell Removal: Centrifuge the bacterial culture at 5,000 x g for 15 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Concentration (Optional): If the this compound concentration is expected to be low, the supernatant can be concentrated by lyophilization or rotary evaporation.

  • Storage: Store the extracted supernatant at -20°C until ready for analysis.

Protocol 3: Quantification of this compound by GC-MS (General Procedure)

This protocol is a general guideline and may need to be optimized for your specific this compound and instrumentation.

  • Derivatization: Rhizopines, being polar compounds, require derivatization before GC-MS analysis to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To a dried aliquot of your extract, add the silylating reagent and incubate at 70-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

    • Column: A non-polar column, such as a DB-5ms, is typically used.

    • Temperature Program: An example temperature program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the this compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantification using characteristic ions.

  • Quantification: Create a standard curve using known concentrations of a purified this compound standard that has undergone the same derivatization process. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis and Catabolism Signaling Pathway

Rhizopine_Pathway cluster_biosynthesis This compound Biosynthesis (mos genes) cluster_regulation Regulation cluster_catabolism This compound Catabolism (moc genes) Inositol Inositol Intermediate1 Oxidized Inositol Inositol->Intermediate1 mosDEF (Dehydrogenase) This compound This compound (e.g., 3-O-MSI) Intermediate1->this compound mosB (Aminotransferase) NifA NifA mos_genes mos Operon NifA->mos_genes Activates transcription Low_O2 Low Oxygen Low_O2->NifA Induces Rhizopine_ext External this compound Rhizopine_int Internal this compound Rhizopine_ext->Rhizopine_int MocB (ABC Transporter) Catabolites Carbon & Nitrogen Sources Rhizopine_int->Catabolites MocR, MocA, MocC, MocD, MocE, MocF

Caption: Simplified signaling pathway for this compound biosynthesis and catabolism.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Check Bacterial Growth Start->Check_Growth Good_Growth Good Growth? Check_Growth->Good_Growth Troubleshoot_Growth Troubleshoot Growth Conditions (Media, Temp, pH) Good_Growth->Troubleshoot_Growth No Check_Induction Check Induction of Biosynthesis Genes Good_Growth->Check_Induction Yes Troubleshoot_Growth->Check_Growth Check_Plasmid Check Plasmid Stability Check_Induction->Check_Plasmid Optimize_Harvest Optimize Harvest Time Check_Plasmid->Optimize_Harvest Consider_Metabolic_Load Consider Metabolic Load Optimize_Harvest->Consider_Metabolic_Load Solution This compound Yield Improved Consider_Metabolic_Load->Solution

Caption: A logical workflow for troubleshooting low this compound yields.

References

strategies to prevent rhizopine degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhizopine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide: Preventing this compound Degradation

This compound, a crucial signaling molecule in certain symbiotic relationships, is susceptible to degradation during extraction from biological matrices such as root nodules and bacterial cultures. Degradation can occur through both enzymatic and chemical pathways, leading to inaccurate quantification and loss of active compound. This guide provides strategies to mitigate these issues.

Problem 1: Low or no this compound yield in the final extract.

Potential Cause Recommended Solution Explanation
Enzymatic Degradation 1. Rapid Inactivation: Immediately flash-freeze samples in liquid nitrogen after harvesting.[1] 2. Low Temperature Processing: Perform all extraction steps at 4°C (on ice).[2] 3. Use of Enzyme Inhibitors: Add a cocktail of inhibitors to the extraction buffer.Cellular lysis releases enzymes like glycosidases and phosphatases that can degrade inositol (B14025) derivatives like this compound.[3][4] Rapidly lowering the temperature and using inhibitors can effectively halt this enzymatic activity.
Chemical Degradation (pH-mediated) 1. Maintain Neutral to Slightly Acidic pH: Buffer the extraction solvent to a pH range of 5.0-7.0.[5] 2. Avoid Strong Acids/Bases: Do not use harsh acidic or alkaline conditions during extraction unless absolutely necessary for other downstream applications.This compound, similar to other glycosidic compounds, can be susceptible to hydrolysis under extreme pH conditions. Inulin, for example, shows significant degradation at pH ≤ 4, especially with increased temperature.[5]
Chemical Degradation (Temperature-mediated) 1. Avoid High Temperatures: Do not heat the sample or extract. If solvent evaporation is necessary, use methods like lyophilization (freeze-drying) or a SpeedVac at low temperatures.[1] 2. Cold Storage: Store extracts at -80°C for long-term stability.[2]Elevated temperatures can accelerate chemical degradation reactions. Studies on the stability of various biomolecules show that storage at -70°C or -80°C is optimal for long-term preservation.[2]
Inefficient Extraction 1. Optimize Solvent System: Use a polar solvent suitable for inositol derivatives, such as a mixture of methanol, acetonitrile, and water.[6] 2. Thorough Homogenization: Ensure complete disruption of cells or tissues to release the this compound.The choice of solvent is critical for maximizing the yield of the target metabolite. A 2:2:1 ratio of acetonitrile, methanol, and water is a good starting point for polar metabolites.[6]

Problem 2: High variability in this compound quantification between replicate samples.

Potential Cause Recommended Solution Explanation
Inconsistent Sample Handling 1. Standardize Collection Time: Harvest all samples at the same developmental stage and time of day. 2. Uniform Freezing: Ensure all samples are flash-frozen with the same method and for the same duration.The metabolic state of the biological material can vary, leading to different starting concentrations of this compound. Consistency is key.
Partial Enzyme Inactivation 1. Pre-chill all materials: Ensure buffers, tubes, and homogenizers are pre-chilled before use. 2. Work Quickly: Minimize the time between sample thawing and the addition of extraction buffer with inhibitors.Any delay in a cold environment can allow for partial enzymatic activity, leading to inconsistent degradation across samples.
Incomplete Extraction 1. Consistent Homogenization: Use a standardized protocol for tissue or cell disruption to ensure uniform extraction efficiency. 2. Sufficient Solvent Volume: Use an adequate solvent-to-sample ratio to ensure complete extraction.Incomplete lysis or insufficient solvent can lead to variable extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation during extraction?

A1: The two main causes of this compound degradation are:

  • Enzymatic activity: Upon cell lysis, degradative enzymes such as glycosidases and phosphatases are released and can break down this compound.[3][4]

  • Chemical instability: Extreme pH (highly acidic or alkaline conditions) and elevated temperatures can lead to the hydrolysis and degradation of this compound.[5]

Q2: What is the ideal pH and temperature for my extraction buffer?

A2: For optimal stability, maintain a pH between 5.0 and 7.0.[5] All extraction steps should be performed at 4°C (on ice) to minimize both enzymatic activity and chemical degradation.[2]

Q3: Which enzyme inhibitors should I include in my extraction buffer?

A3: A cocktail of inhibitors targeting enzymes that act on inositol and glycosidic bonds is recommended.

Enzyme Class to Inhibit Examples of Inhibitors
Glycosidases Castanospermine, Deoxynojirimycin, Australine[4]
Phosphatases Sodium fluoride, Sodium orthovanadate, β-Glycerophosphate

It is advisable to use a commercially available protease and phosphatase inhibitor cocktail that has broad specificity.

Q4: Can I heat my samples to inactivate enzymes?

A4: While heat can inactivate enzymes, it is not recommended for this compound extraction as it can cause chemical degradation of the molecule itself. Low temperatures are the preferred method for preserving the integrity of this compound.[1]

Q5: What is the best way to store my this compound extracts?

A5: For short-term storage (a few days), -20°C may be adequate. For long-term storage, it is crucial to store extracts at -80°C to ensure stability.[2]

Experimental Protocols

Recommended Protocol for this compound Extraction from Root Nodules

This protocol is designed to minimize degradation and maximize yield.

  • Sample Collection and Preparation:

    • Excise healthy root nodules from the plant.

    • Immediately flash-freeze the nodules in liquid nitrogen.

    • Store at -80°C until extraction.

  • Extraction:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Grind the frozen nodules to a fine powder under liquid nitrogen.

    • Transfer the frozen powder to a pre-chilled tube.

    • Add 1 mL of cold extraction buffer per 100 mg of tissue.

      • Extraction Buffer Composition: 40% Acetonitrile, 40% Methanol, 20% Water, supplemented with a broad-spectrum glycosidase and phosphatase inhibitor cocktail.[6] Ensure the buffer is pre-chilled to -20°C.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with vortexing every 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Cleanup and Storage:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • For immediate analysis, proceed to your analytical method (e.g., LC-MS).

    • For storage, store the extract at -80°C.

Visualizations

Rhizopine_Degradation_Pathway cluster_causes Causes of Degradation This compound Intact this compound Degraded Degraded Products This compound->Degraded Degradation Enzymatic Enzymatic Degradation (Glycosidases, Phosphatases) Enzymatic->this compound Chemical Chemical Degradation (High Temperature, Extreme pH) Chemical->this compound

Caption: Factors leading to this compound degradation.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckTemp Were all steps at 4°C? Start->CheckTemp CheckpH Was buffer pH 5.0-7.0? CheckTemp->CheckpH Yes SolutionTemp Implement strict cold chain CheckTemp->SolutionTemp No CheckInhibitors Were enzyme inhibitors used? CheckpH->CheckInhibitors Yes SolutionpH Adjust buffer pH CheckpH->SolutionpH No CheckStorage Was extract stored at -80°C? CheckInhibitors->CheckStorage Yes SolutionInhibitors Add inhibitor cocktail CheckInhibitors->SolutionInhibitors No SolutionStorage Optimize storage conditions CheckStorage->SolutionStorage No End Re-run Extraction CheckStorage->End Yes SolutionTemp->CheckpH SolutionpH->CheckInhibitors SolutionInhibitors->CheckStorage SolutionStorage->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing Rhizopine Uptake by Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of rhizopine uptake by bacteria in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthetic biology?

A1: this compound, specifically scyllo-inosamine (SIA), is a naturally occurring compound synthesized by some rhizobia in legume nodules.[1][2] In synthetic biology, it is used as a specific signaling molecule to control gene expression in engineered bacteria.[1][2] Because it is rare in most environments, it provides a unique communication channel between engineered plants and bacteria.[1][2]

Q2: What are the key genetic components for engineering this compound signaling?

A2: A functional this compound signaling system requires two main components:

  • In the plant: Genes for this compound biosynthesis. A common synthetic pathway uses inositol (B14025) dehydrogenase (idhA) and scyllo-inosose: L-glutamate aminotransferase (mosB) to produce scyllo-inosamine (SIA).[1][3]

  • In the bacterium: A this compound biosensor plasmid. This typically includes genes for a this compound uptake system (e.g., a hybrid ABC transporter consisting of the solute-binding protein MocB and transmembrane components IntBC) and a transcriptional regulator (MocR) that activates a promoter (e.g., PmocB) in the presence of this compound, which in turn drives the expression of a reporter or gene of interest.[3][4][5]

Q3: What is the difference between the pSIR02 and pSIR05 this compound biosensor plasmids?

A3: Both pSIR02 and pSIR05 are this compound biosensor plasmids, but pSIR05 is an optimized version of pSIR02. In pSIR02, the overexpression of the this compound uptake genes can impose a metabolic burden on the host bacterium, potentially impacting its growth and the stability of the biosensor.[3][6][7][8][9] The pSIR05 plasmid features tuned expression of the uptake genes to lessen this metabolic load, leading to improved stability of gene expression in situ on plant roots.[3][6][7][8][9]

Q4: How can I detect and quantify this compound production in my transgenic plants?

A4: The standard method for detecting and quantifying this compound in plant tissues is Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][10][11] This involves extracting metabolites from the plant roots and derivatizing them before analysis.

Q5: What are common reporter genes used in this compound biosensors?

A5: Common reporter genes include those encoding fluorescent proteins, such as Green Fluorescent Protein (GFP), for visualization by confocal microscopy and flow cytometry, and luciferase (lux) for luminescence-based assays.[1][4][12]

Troubleshooting Guides

Issue 1: Low or undetectable this compound-induced gene expression in bacteria.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient this compound production by the engineered plant. Quantify this compound levels in root exudates and tissue using GC-MS. If levels are low, consider re-transforming the plant with a higher-expressing line or optimizing plant growth conditions.This compound concentrations should be within the detectable range of the bacterial biosensor.
Inefficient this compound uptake by the bacterium. Verify the integrity of the uptake system genes (mocB, intBC) on your plasmid. Consider switching to an optimized biosensor plasmid like pSIR05, which has tuned expression of uptake genes to reduce metabolic burden.[3][6][7][8][9]Improved sensitivity and a stronger response at lower this compound concentrations.
Sub-optimal induction conditions. Optimize the co-culture duration and ensure close proximity between the plant roots and the bacteria. The concentration of this compound decreases with distance from the root.Increased reporter signal in bacteria located on or near the root surface.
Plasmid instability or silencing. Grow bacteria recovered from the rhizosphere on selective media to check for plasmid retention. Sequence the plasmid to ensure no mutations have occurred in the biosensor components. Using a lower metabolic load plasmid like pSIR05 can improve stability.[3]High percentage of recovered bacteria should retain a functional biosensor plasmid.
High osmotic strength of the medium. Be aware that high concentrations of osmolytes (100-500 mM) can transiently inhibit uptake by ABC transporters.[13] If possible, reduce the osmolarity of the growth medium during the induction phase.Restoration of efficient this compound uptake.
Issue 2: High background signal from the bacterial biosensor in the absence of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Leaky promoter driving the reporter gene. Characterize the basal activity of the PmocB promoter in your bacterial strain. If it's inherently leaky, consider using a different this compound-inducible promoter or adding a repressor system.Reduced background reporter signal in the absence of this compound.
Presence of other inducing molecules in the media or root exudates. Test the specificity of your biosensor with various compounds present in your growth media and with exudates from wild-type plants. The this compound biosensor is generally highly specific.[1]No significant induction of the biosensor by non-rhizopine compounds.
Autofluorescence of bacterial cells or media (for fluorescent reporters). Image untransformed bacteria and media alone using confocal microscopy to determine the level of autofluorescence. Adjust imaging settings accordingly.A clear distinction between the signal from the reporter and background autofluorescence.

Quantitative Data Summary

Table 1: this compound Production in Engineered Plants

Plant SpeciesTransgenic LineThis compound (SIA) Concentration (ng/mg dry weight)Reference
Medicago truncatulaHairy Roots27.39[1]
Hordeum vulgare (Barley)T06.55[1]
Hordeum vulgare (Barley)T17.00[1]
Hordeum vulgare (Barley)T2 Homozygous0.93[4]

Table 2: Performance of this compound Biosensor Plasmids

PlasmidKey FeatureSensitivity Improvement (vs. no dedicated transporter)Impact on HostReference
pSIR02Overexpression of hybrid ABC transporter (MocB + IntBC)~1000-foldCan impose a metabolic burden, leading to instability.[4][5]
pSIR05Tuned expression of the hybrid ABC transporterHighMinimal impact on host cell growth, improved stability.[3][6][7][8][9]

Experimental Protocols

Protocol 1: Extraction and GC-MS Analysis of this compound from Plant Roots
  • Harvest and Prepare Roots: Harvest roots from 10-day-old seedlings. Gently wash to remove any growth media. Freeze the roots in liquid nitrogen and then lyophilize.

  • Extraction: Grind the dried root tissue to a fine powder. Extract metabolites by adding a suitable solvent (e.g., ethanol (B145695) or a methanol/chloroform/water mixture) and incubating in a shaking water bath.[14][15]

  • Centrifugation: Centrifuge the samples to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. To make the this compound volatile for GC-MS analysis, a two-step derivatization is performed. First, add methoxyamine hydrochloride in pyridine (B92270) and incubate. Second, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Identify this compound based on its retention time and mass spectrum compared to a known standard.[1]

Protocol 2: Bacterial this compound Biosensor Assay (in vitro)
  • Bacterial Culture Preparation: Grow the bacterial strain carrying the this compound biosensor plasmid in a suitable medium (e.g., TY or UMS) with appropriate antibiotics to an early-to-mid logarithmic phase.

  • Induction: Aliquot the bacterial culture into a multi-well plate. Add synthetic this compound (SIA) at a range of concentrations (e.g., 0, 100 nM, 1 µM, 10 µM, 100 µM).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for a set period (e.g., 18-24 hours).

  • Measurement:

    • For luciferase reporters: Measure luminescence using a plate reader.

    • For fluorescent reporters: Measure fluorescence using a plate reader or analyze individual cells by flow cytometry.

  • Data Normalization: Normalize the reporter signal to the cell density (e.g., OD600) to account for differences in cell growth.

Protocol 3: Confocal Microscopy of this compound-Responsive Bacteria on Roots
  • Plant and Bacteria Preparation: Grow sterile seedlings of the this compound-producing and wild-type control plants on agar (B569324) plates. Inoculate the roots with the bacterial strain carrying a fluorescent this compound biosensor (e.g., GFP reporter and constitutive mCherry for visualization).

  • Co-culture: Grow the inoculated seedlings for a specified period (e.g., 7-9 days) to allow for bacterial colonization and this compound-induced gene expression.

  • Sample Preparation for Microscopy: Carefully excise a section of the root with attached bacteria. Mount the root section in a suitable medium on a microscope slide.

  • Confocal Imaging: Use a confocal laser scanning microscope to visualize the bacteria on the root surface.[16][17][18]

    • Use the appropriate laser lines and emission filters for your fluorescent proteins (e.g., 488 nm excitation for GFP, 561 nm for mCherry).

    • Acquire Z-stacks to create a three-dimensional image of the root and associated bacteria.

  • Image Analysis: Analyze the images to quantify the number of bacteria expressing the reporter gene (e.g., GFP-positive cells) in relation to the total number of bacteria present (e.g., mCherry-positive cells).[4]

Visualizations

Rhizopine_Signaling_Pathway cluster_plant Engineered Plant Root Cell cluster_rhizosphere Rhizosphere cluster_bacterium Engineered Bacterium MyoInositol myo-inositol IdhA IdhA (Inositol Dehydrogenase) MyoInositol->IdhA ScylloInosose scyllo-inosose IdhA->ScylloInosose MosB MosB (Aminotransferase) ScylloInosose->MosB Rhizopine_plant This compound (SIA) MosB->Rhizopine_plant Rhizopine_exuded Exuded this compound Rhizopine_plant->Rhizopine_exuded Exudation Uptake_System ABC Transporter (MocB, IntBC) Rhizopine_exuded->Uptake_System Uptake Rhizopine_in Intracellular this compound Uptake_System->Rhizopine_in MocR_active MocR-Rhizopine (active) Rhizopine_in->MocR_active MocR_inactive MocR (inactive) MocR_inactive->MocR_active PmocB PmocB MocR_active->PmocB GOI Gene of Interest / Reporter PmocB->GOI Protein Protein Product GOI->Protein Experimental_Workflow cluster_engineering Genetic Engineering cluster_experiment Experimentation cluster_analysis Analysis & Optimization Plant_Eng Engineer Plant with This compound Synthesis Genes (idhA, mosB) CoCulture Co-culture Engineered Plant and Bacterium Plant_Eng->CoCulture Bact_Eng Engineer Bacterium with This compound Biosensor Plasmid (pSIR05) Bact_Eng->CoCulture Rhizopine_Prod Verify this compound Production (GC-MS) CoCulture->Rhizopine_Prod Gene_Exp Measure Reporter Gene Expression (Luminescence/Fluorescence) CoCulture->Gene_Exp Visualization Visualize Bacterial Response (Confocal Microscopy) CoCulture->Visualization Data_Analysis Analyze Quantitative Data Gene_Exp->Data_Analysis Visualization->Data_Analysis Troubleshoot Troubleshoot Issues (e.g., low expression) Data_Analysis->Troubleshoot Optimization Optimize System (e.g., tune gene expression) Troubleshoot->Optimization Troubleshooting_Logic Start Low/No Reporter Expression Check_Plant Is the plant producing this compound? Start->Check_Plant Check_Bacterium Is the bacterial biosensor functional? Check_Plant->Check_Bacterium Yes Optimize_Plant Optimize Plant: - Select high-expressing line - Optimize growth conditions Check_Plant->Optimize_Plant No Check_Uptake Is this compound uptake efficient? Check_Bacterium->Check_Uptake Yes Optimize_Bacterium Optimize Bacterium: - Check plasmid integrity - Ensure promoter specificity Check_Bacterium->Optimize_Bacterium No Optimize_Uptake Optimize Uptake: - Use pSIR05 - Check for osmotic inhibition Check_Uptake->Optimize_Uptake No Success Successful Induction Check_Uptake->Success Yes Optimize_Plant->Start Optimize_Bacterium->Start Optimize_Uptake->Start

References

Technical Support Center: Expression of Rhizopine Synthesis Genes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers expressing rhizopine synthesis genes in plants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound synthesis genes and why express them in plants?

This compound synthesis genes, typically of bacterial origin (e.g., from Sinorhizobium meliloti), encode enzymes for the production of rhizopines, which are opine-like compounds.[1] Expressing these genes in non-legume crops like barley is a synthetic biology strategy to establish a novel signaling pathway between the plant and specific rhizosphere bacteria.[1] The engineered plant exudes rhizopines from its roots, which can then be utilized as a specific nutrient source or signal by engineered bacteria, potentially promoting beneficial associations like nitrogen fixation.

Q2: I have my this compound synthesis gene construct. What is a suitable plant transformation method?

Agrobacterium-mediated transformation is a widely used and effective method for introducing this compound synthesis genes into plants like barley.[1] This technique involves using Agrobacterium tumefaciens to transfer a T-DNA region containing your gene cassette into the plant genome. For detailed procedures, refer to the Experimental Protocols section.

Q3: Which promoters are recommended for driving the expression of this compound synthesis genes?

The choice of promoter is critical for achieving desired expression levels and patterns. For constitutive expression in most plant tissues, strong promoters like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter or a ubiquitin promoter are often used.[2][3] However, for this compound exudation from roots, root-specific promoters may be more appropriate to localize expression and reduce the metabolic load on the entire plant. It is crucial to select promoters that are active in your target plant species.[4][5]

Q4: How can I confirm that my transgenic plants are producing rhizopines?

Detection and quantification of rhizopines in plant tissues and root exudates can be achieved using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9] Another approach is to use a bacterial biosensor strain engineered to report the presence of this compound, for example, by expressing a fluorescent protein.[1]

Troubleshooting Guides

Problem 1: Low or no expression of this compound synthesis genes in transgenic plants.

This is a common issue in plant genetic engineering.[10][11][12][13] The troubleshooting process can be broken down into several steps.

Troubleshooting Workflow for Low/No Gene Expression

Start Low or No Gene Expression Detected Check_DNA Verify T-DNA Integration (PCR/Southern Blot) Start->Check_DNA Check_RNA Analyze Gene Transcription (RT-qPCR) Check_DNA->Check_RNA Integration Confirmed Re-transform Plants Re-transform Plants Check_DNA->Re-transform Plants No Integration Check_Codon Review Codon Usage Check_RNA->Check_Codon Low/No Transcript Proceed to Protein Analysis Proceed to Protein Analysis Check_RNA->Proceed to Protein Analysis Transcript Detected Check_Promoter Evaluate Promoter Activity Check_Codon->Check_Promoter Optimal Codons Optimize_Codon Re-synthesize Gene with Optimized Codons Check_Codon->Optimize_Codon Suboptimal Codons Check_Silencing Investigate Gene Silencing Check_Promoter->Check_Silencing Strong Promoter Change_Promoter Select a Stronger or More Appropriate Promoter Check_Promoter->Change_Promoter Weak/Inappropriate Promoter Address_Silencing Use Anti-Silencing Strategies (e.g., use different promoters for multi-gene constructs) Check_Silencing->Address_Silencing Silencing Suspected Success Successful Gene Expression Optimize_Codon->Success Change_Promoter->Success Address_Silencing->Success

Caption: A decision tree for troubleshooting low or no transgene expression.

  • Possible Cause 1: Poor T-DNA Integration.

    • Solution: Confirm the presence of the transgene in the plant genome using PCR with primers specific to your gene cassette. For more detailed analysis of copy number and integration pattern, Southern blotting can be performed.[11] If integration is absent or occurred incorrectly, you may need to re-transform your plants, ensuring the quality of your Agrobacterium culture and transformation protocol.

  • Possible Cause 2: Inefficient Transcription.

    • Solution: Quantify the transcript levels of your this compound synthesis genes using Reverse Transcription quantitative PCR (RT-qPCR).[12] If transcript levels are low, consider the following:

      • Promoter Choice: The selected promoter may be weak or not active in the target tissue.[4][5] Re-cloning with a stronger constitutive or a well-characterized root-specific promoter is recommended.

      • Codon Usage: Bacterial genes may have codon usage that is not optimal for expression in plants, leading to inefficient translation.[2] It is advisable to perform codon optimization of the coding sequences for your target plant species.

  • Possible Cause 3: Post-Transcriptional Gene Silencing (PTGS).

    • Solution: Transgene silencing is a known issue, especially in later generations of transgenic plants.[13] If you are expressing multiple genes, using the same promoter can trigger homology-based gene silencing.[5] Using different promoters for each gene in the construct can help mitigate this.

Problem 2: Transgenic plants produce rhizopines, but they are not detected in the root exudates.
  • Possible Cause 1: Insufficient transport out of the root cells.

    • Solution: this compound transport across the plant cell membrane may be inefficient. While the exact transport mechanisms in plants are not fully elucidated, ensuring high levels of this compound synthesis within the root cells can increase the concentration gradient and potentially drive more exudation. Consider using a stronger promoter to boost expression.

  • Possible Cause 2: Degradation of rhizopines in the rhizosphere.

    • Solution: Soil microbes may rapidly consume the exuded rhizopines. Growing plants in a sterile hydroponic or sand culture system can help determine if this compound is being produced and exuded in the absence of microbial degradation.

  • Possible Cause 3: Detection method not sensitive enough.

    • Solution: Concentrate the root exudate samples before analysis to increase the chances of detection. Optimize your GC-MS or other analytical methods for higher sensitivity. Using a highly sensitive bacterial biosensor can also be a valuable tool for detecting low concentrations of rhizopines.[1]

Problem 3: Transgenic plants show signs of stress or reduced growth (Metabolic Burden).
  • Possible Cause 1: Diversion of resources.

    • Solution: The expression of foreign genes and the synthesis of novel compounds can divert essential metabolites and energy from primary metabolic pathways, leading to a "metabolic burden" on the plant.[14] This can manifest as stunted growth or reduced fitness.

      • Use tissue-specific promoters (e.g., root-specific) to confine the expression of the this compound synthesis genes to the desired location, thus reducing the metabolic load on the entire plant.[15]

      • Avoid using overly strong constitutive promoters if high-level expression is not strictly necessary.

  • Possible Cause 2: Toxicity of intermediates or final product.

    • Solution: While rhizopines themselves are not known to be highly toxic to plants, the accumulation of metabolic intermediates could have negative effects.[16] If you suspect toxicity, you can try to modulate the expression levels of the different enzymes in the pathway to prevent the buildup of any single intermediate.

Data Presentation

Table 1: Representative Quantitative Data on this compound Synthesis Gene Expression and Metabolite Detection in Transgenic Barley

ConstructPromoterGene Expression (Relative to Housekeeping Gene)This compound (scyllo-inosamine) Detection in Root Exudates (GC-MS)Phenotype
Empty VectorN/ANot ApplicableNot DetectedWild-type
pRhizo-1CaMV 35S+++DetectedSlight growth reduction
pRhizo-2Root-specific Promoter A++DetectedWild-type
pRhizo-3Root-specific Promoter B+DetectedWild-type

This table is a generalized representation based on typical experimental outcomes. Actual results will vary depending on the specific genes, promoters, and plant system used.

Experimental Protocols

Protocol 1: Construction of a Plant Transformation Vector for this compound Synthesis Genes

This protocol outlines the general steps for creating a binary vector for Agrobacterium-mediated transformation.

Experimental Workflow for Vector Construction

Start Start: Obtain this compound Synthesis Genes (e.g., IdhA, MosB) Codon_Opt Codon Optimize Genes for Target Plant Start->Codon_Opt Gene_Synth Synthesize Optimized Genes Codon_Opt->Gene_Synth Cloning Clone Genes into Vector (e.g., Golden Gate, Gateway, or Restriction-Ligation Cloning) Gene_Synth->Cloning Vector_Backbone Select Binary Vector (e.g., pPZP family) Vector_Backbone->Cloning Promoter_Terminator Incorporate Plant Promoter and Terminator Sequences Cloning->Promoter_Terminator Selectable_Marker Include Selectable Marker (e.g., hygromycin resistance) Promoter_Terminator->Selectable_Marker Sequence_Verify Sequence Verify Final Construct Selectable_Marker->Sequence_Verify Agro_Transform Transform Construct into Agrobacterium tumefaciens Sequence_Verify->Agro_Transform End Ready for Plant Transformation Agro_Transform->End

Caption: Workflow for constructing a plant transformation vector.

  • Gene Design and Synthesis:

    • Obtain the coding sequences for the this compound synthesis enzymes (e.g., inositol (B14025) dehydrogenase idhA and aminotransferase mosB).

    • Perform codon optimization for the target plant species (e.g., barley) to enhance translation efficiency. Various online tools and commercial services are available for this purpose.

    • Synthesize the optimized gene fragments.

  • Vector Backbone Selection:

    • Choose a suitable binary vector for Agrobacterium-mediated plant transformation (e.g., from the pPZP or pCAMBIA series). These vectors contain the necessary T-DNA border sequences for transfer into the plant genome.

  • Cloning Strategy:

    • Employ a cloning method such as Golden Gate assembly, Gateway cloning, or traditional restriction enzyme-ligation to insert the this compound synthesis genes into the binary vector.[17][18]

    • Each gene should be flanked by a plant-active promoter and a terminator sequence (e.g., Nos terminator).

    • Include a plant selectable marker gene (e.g., hygromycin phosphotransferase, hpt) driven by its own promoter to allow for the selection of transformed plant cells.

  • Construct Assembly and Verification:

    • Assemble the final construct containing the this compound synthesis gene cassettes and the selectable marker within the T-DNA borders.

    • Thoroughly verify the entire construct by Sanger sequencing to ensure the integrity and correct orientation of all components.

  • Agrobacterium Transformation:

    • Transform the final binary vector into a suitable Agrobacterium tumefaciens strain (e.g., AGL1, GV3101) using electroporation or the freeze-thaw method.[17]

    • Confirm the presence of the vector in Agrobacterium by PCR.

Protocol 2: Agrobacterium-Mediated Transformation of Barley

This protocol is a summary of a typical method for barley transformation using immature embryos.

  • Plant Material: Grow donor barley plants (e.g., cultivar Golden Promise) under controlled conditions to produce healthy immature embryos.

  • Immature Embryo Isolation: Aseptically isolate immature embryos from developing seeds.

  • Co-cultivation with Agrobacterium:

    • Culture the prepared Agrobacterium strain containing the this compound synthesis vector.

    • Inoculate the isolated immature embryos with the Agrobacterium suspension.

    • Co-cultivate the embryos on a suitable medium for a few days in the dark.

  • Selection and Regeneration:

    • Transfer the embryos to a callus induction medium containing a selective agent (e.g., hygromycin) to inhibit the growth of non-transformed cells, and an antibiotic to eliminate the Agrobacterium (e.g., timentin).

    • Subculture the developing calli on fresh selection medium.

    • Transfer the resistant calli to a regeneration medium to induce shoot formation.

  • Rooting and Acclimatization:

    • Transfer the regenerated shoots to a rooting medium.

    • Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Protocol 3: GC-MS Analysis of Rhizopines in Root Exudates

This protocol provides a general workflow for the detection and quantification of rhizopines.

This compound Analysis Workflow

Start Collect Root Exudates from Transgenic and Control Plants Extraction Extract Metabolites (e.g., using a methanol/water mixture) Start->Extraction Derivatization Derivatize Samples (e.g., silylation) to increase volatility Extraction->Derivatization GCMS_Analysis Analyze by GC-MS Derivatization->GCMS_Analysis Data_Processing Process Data: Identify Peaks and Compare with Standards GCMS_Analysis->Data_Processing Quantification Quantify this compound Levels Data_Processing->Quantification End Results Quantification->End

Caption: Workflow for GC-MS analysis of rhizopines.

  • Sample Collection: Grow transgenic and wild-type control plants in a hydroponic or sterile sand culture system. Collect the liquid medium or wash the sand to obtain the root exudates.

  • Extraction:

    • Lyophilize the collected liquid samples.

    • Extract the dried residue with a suitable solvent, such as a methanol/water mixture.

    • Centrifuge to pellet any debris and collect the supernatant.

  • Derivatization:

    • Dry the extracted samples under a stream of nitrogen.

    • Derivatize the samples to make the rhizopines more volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized samples into a GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the compounds.

    • The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.

  • Data Analysis:

    • Process the chromatograms and mass spectra using appropriate software.

    • Identify the peak corresponding to the derivatized this compound by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantify the amount of this compound present by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.[6][7][8][9]

References

overcoming feedback inhibition in rhizopine biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhizopine biosynthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound, specifically L-3-O-methyl-scyllo-inosamine (3-O-MSI), is an opine-like compound produced by certain nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within the root nodules of leguminous plants.[1][2] Its significance lies in its role as a specific nutrient source for the rhizobia that produce it, giving them a competitive advantage in the rhizosphere.[3] This unique signaling and nutrient-feedback loop has potential applications in agricultural biotechnology and synthetic biology for engineering specific plant-microbe interactions.[4][5]

Q2: Which genes are responsible for this compound biosynthesis?

The biosynthesis of this compound is encoded by the mos gene cluster.[6][7] In S. meliloti L5-30, this cluster includes the genes mosA, mosB, and mosC.[6] These genes are typically located on the symbiotic plasmid (pSym).[7][8] The synthesis of a related compound, scyllo-inosamine, involves a similar gene set but may lack the mosA gene, which is proposed to be involved in the methylation step to form 3-O-MSI.[7]

Q3: What is feedback inhibition and how might it affect this compound biosynthesis?

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway binds to and inhibits an enzyme that catalyzes an early step in the same pathway.[9][10][11] This serves to regulate the production of the metabolite according to the cell's needs. While direct evidence for feedback inhibition in this compound biosynthesis is not extensively documented, it is a plausible mechanism that could limit the overproduction of this compound. High concentrations of this compound could potentially inhibit the activity of one of the Mos enzymes, thereby reducing the overall yield in an engineered system.

Q4: My engineered strain is producing low yields of this compound. What are the potential causes?

Low yields of this compound in an engineered system can stem from several factors:

  • Suboptimal gene expression: The expression levels of the mos genes may not be optimal.

  • Precursor limitation: The availability of the precursor, myo-inositol, may be a limiting factor.[12][13][14]

  • Enzyme activity: The catalytic efficiency of the Mos enzymes could be low in the host organism.

  • Feedback inhibition: As hypothesized, the accumulation of this compound may be inhibiting one of the biosynthetic enzymes.

  • This compound catabolism: If the host organism has or acquires the capacity to catabolize this compound, the net yield will be reduced. The genes for this compound catabolism are encoded by the moc gene cluster.[2][3]

Troubleshooting Guide

Issue: Consistently low or declining this compound production despite stable mos gene expression.

This issue could be indicative of feedback inhibition. Here's a step-by-step guide to investigate and address this possibility.

Step 1: In Vitro Enzyme Assays to Detect Feedback Inhibition

Objective: To determine if this compound inhibits the activity of the enzymes in its own biosynthetic pathway.

Procedure:

  • Individually express and purify the MosA, MosB, and MosC proteins.

  • Set up in vitro reactions for each enzyme with their respective substrates.

  • In parallel, set up identical reactions with the addition of varying concentrations of this compound.

  • Measure the rate of product formation in all reactions. A significant decrease in enzyme activity in the presence of this compound suggests feedback inhibition.

Step 2: Identifying the Allosteric Site via Site-Directed Mutagenesis

Objective: To create mutant versions of the inhibited enzyme that are resistant to feedback inhibition.

Rationale: Feedback inhibition often occurs through allosteric regulation, where the inhibitor binds to a site on the enzyme distinct from the active site. Site-directed mutagenesis can be used to alter amino acid residues in this allosteric site to reduce the binding affinity of the inhibitor without affecting the enzyme's catalytic activity.[15][16][17]

Procedure:

  • Based on the results from Step 1, select the enzyme that shows the most significant inhibition by this compound.

  • Use computational modeling to predict potential allosteric binding sites for this compound on the target enzyme.

  • Perform site-directed mutagenesis to create a library of enzyme variants with mutations in the predicted allosteric site.[18][19]

  • Express and purify the mutant enzymes.

Step 3: Characterizing Mutant Enzymes

Objective: To identify mutant enzymes that are no longer sensitive to this compound inhibition.

Procedure:

  • Repeat the in vitro enzyme assays from Step 1 with the mutant enzymes.

  • Compare the activity of the mutant enzymes in the presence and absence of this compound.

  • Select the mutant enzymes that retain high catalytic activity and show reduced sensitivity to this compound.

Step 4: In Vivo Testing of Feedback-Resistant Mutants

Objective: To confirm that the feedback-resistant mutant enzymes lead to higher this compound yields in vivo.

Procedure:

  • Replace the wild-type version of the target mos gene in your engineered strain with the gene encoding the most promising feedback-resistant mutant enzyme.

  • Cultivate the engineered strain under this compound-producing conditions.

  • Quantify the this compound yield and compare it to the strain expressing the wild-type enzyme. An increase in this compound production would indicate that feedback inhibition was a limiting factor.

Data Presentation

Table 1: Hypothetical Enzyme Kinetic Data for Wild-Type and Mutant MosA

Enzyme VersionSubstrate (myo-inositol) Km (µM)Vmax (µmol/min/mg)Inhibitor (this compound) Ki (µM)
Wild-Type MosA1502550
Mutant MosA-116023500
Mutant MosA-215524>1000

This table illustrates a scenario where Mutant MosA-2 is highly resistant to feedback inhibition by this compound, as indicated by a significantly higher Ki value, while maintaining similar catalytic efficiency to the wild-type enzyme.

Table 2: Hypothetical this compound Yields in Engineered Strains

Engineered StrainThis compound Yield (mg/L)
Strain with Wild-Type mos genes120
Strain with Mutant mosA-1 gene350
Strain with Mutant mosA-2 gene580

This table demonstrates the potential impact of overcoming feedback inhibition on the final product yield.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of a Target mos Gene

This protocol outlines a general procedure for creating specific mutations in a target gene using PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the target mos gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) that contain the desired mutation. The mutation should be in the center of the primers.

  • PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmids from the resulting colonies and sequence the target gene to confirm the presence of the desired mutation.

Visualizations

Rhizopine_Biosynthesis_Pathway cluster_precursor Host Cell Metabolism cluster_this compound This compound Biosynthesis myo-Inositol myo-Inositol scyllo-Inosose scyllo-Inosose myo-Inositol->scyllo-Inosose MosA (Dehydrogenase) scyllo-Inosamine scyllo-Inosamine scyllo-Inosose->scyllo-Inosamine MosB (Aminotransferase) 3-O-methyl-scyllo-inosamine (this compound) 3-O-methyl-scyllo-inosamine (this compound) scyllo-Inosamine->3-O-methyl-scyllo-inosamine (this compound) MosC (Methyltransferase)

Caption: The proposed biosynthetic pathway of this compound from myo-inositol.

Feedback_Inhibition Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Enzyme 1 (e.g., MosA) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enzyme 2 (e.g., MosB) This compound This compound Intermediate_2->this compound Enzyme 3 (e.g., MosC) This compound->Intermediate_1 Feedback Inhibition

Caption: Hypothesized feedback inhibition loop in this compound biosynthesis.

Experimental_Workflow A Identify Target Enzyme (e.g., MosA) via In Vitro Inhibition Assays B Perform Site-Directed Mutagenesis of Target Gene A->B C Express and Purify Mutant Enzymes B->C D Characterize Mutant Enzymes (Kinetics and Inhibition Assays) C->D E Select Feedback-Resistant Mutants D->E F Engineer Host Strain with Mutant Gene E->F G Quantify this compound Production In Vivo F->G

Caption: Workflow for overcoming feedback inhibition in this compound biosynthesis.

References

Technical Support Center: Rhizopine-Mediated Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with rhizopine-mediated gene expression systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a this compound-inducible gene expression system?

A1: this compound-mediated gene expression is a bacterial regulatory system controlled by the presence of this compound, a specific signaling molecule. The core components are the this compound transporter proteins (encoded by genes such as mocB and intBC), the transcriptional regulator MocR, and this compound-inducible promoters (PmocB and PmocD). In the presence of this compound, it is transported into the bacterial cell where it binds to the MocR protein. This binding event activates MocR, causing it to bind to specific DNA sequences known as 'moc-boxes' within the PmocB and PmocD promoters, thereby initiating the transcription of the target gene.[1]

Q2: What are the key advantages of using a this compound-inducible system?

A2: this compound-inducible systems offer several key benefits:

  • High Specificity: The signaling is highly specific between the this compound-producing entity (e.g., engineered plants) and the bacteria carrying the corresponding biosensor, minimizing off-target effects.[1]

  • Tunable Expression: The level of gene expression can be modulated by altering the concentration of this compound, providing control over protein production.

  • Applications in Synthetic Biology and Agriculture: These systems are valuable for engineering communication between plants and microbes, with potential applications in enhancing crop performance and developing targeted drug delivery systems.[2][3]

Q3: In which bacterial hosts has the this compound system been shown to be functional?

A3: The functionality of this compound biosensor plasmids has been demonstrated to be most effective in rhizobial alpha-proteobacteria.[1] Functionality is restricted in more distantly related bacteria, such as beta- and gamma-proteobacteria like E. coli, likely due to incompatibilities with the host's transcriptional machinery.[1]

Troubleshooting Guide

Low or No Gene Expression

Problem: I am not observing any, or very low, expression of my target gene after induction with this compound.

Possible Cause Recommended Solution Expected Outcome
Suboptimal this compound Concentration Perform a dose-response experiment with varying concentrations of this compound (e.g., scyllo-inosamine from 1 µM to 1 mM) to determine the optimal induction concentration for your specific construct and bacterial strain.[4]Identification of the optimal this compound concentration for maximal gene expression.
Inefficient this compound Uptake Ensure your bacterial strain expresses the necessary this compound transporter proteins (e.g., MocB and IntBC). Consider using a biosensor plasmid with tuned expression of uptake genes, such as pSIR05, which has shown improved stability and expression in situ.[1][2]Enhanced sensitivity to this compound and increased gene expression.
Host Range Limitation Confirm that your bacterial host is a rhizobial alpha-proteobacterium. The system has limited functionality in other bacteria like E. coli.[1]Successful gene expression in a compatible host.
Plasmid Instability Verify the stability of your this compound biosensor plasmid in your bacterial host. Perform a plasmid stability assay (see Experimental Protocols). The pSIR05 plasmid has demonstrated improved stability over pSIR02.[1][2]Consistent gene expression across the bacterial population.
Sub-population Induction Be aware that in some contexts, only a sub-population of the bacteria may activate gene expression.[1][2] Further optimization of the this compound signaling circuitry may be necessary.An increased proportion of the bacterial population exhibiting gene expression.
High Background Expression (Leaky Expression)

Problem: I am observing expression of my target gene even in the absence of this compound.

Possible Cause Recommended Solution Expected Outcome
Promoter Leakiness The basal activity of the PmocB or PmocD promoters might be high in your specific host or conditions. Consider using a host strain with tighter transcriptional control or modifying the promoter sequence.Reduced background expression and a higher fold-induction upon this compound addition.
Contaminating Inducers in Media Ensure that the growth media components are of high purity and do not contain any compounds that could inadvertently activate the MocR regulator.Tighter control over the induction of gene expression.
Read-through from Upstream Promoters If your expression cassette is integrated into the host genome, ensure that it is not located downstream of a constitutive native promoter.Elimination of unintended transcription and restoration of this compound-dependent expression.
Cell Growth Inhibition or Toxicity

Problem: My bacterial cultures grow poorly or lyse after the addition of this compound.

Possible Cause Recommended Solution Expected Outcome
Toxicity from Overexpression of Uptake Genes Overexpression of this compound uptake genes, particularly the transmembrane components like intBC, can be toxic to the host cells.[1] Use a biosensor plasmid with tuned (weaker) expression of these genes, such as pSIR05, or consider integrating the biosensor cassette into the chromosome in a single copy.[1]Alleviation of this compound-induced toxicity and improved cell health.
Toxicity of the Expressed Protein The protein you are expressing may be toxic to the bacterial host. Try lowering the this compound concentration to reduce the level of protein expression or switch to a lower temperature post-induction (e.g., 16-25°C).Reduced protein expression to a non-toxic level, allowing for viable cell growth.
Protein Insolubility

Problem: My target protein is expressed but is found in the insoluble fraction (inclusion bodies).

Possible Cause Recommended Solution Expected Outcome
High Rate of Protein Synthesis High levels of expression can overwhelm the cellular machinery for proper protein folding. Reduce the concentration of this compound and/or lower the post-induction incubation temperature (e.g., 16-25°C).Slower protein synthesis rate, allowing for more time for correct folding and increased soluble protein yield.
Lack of Appropriate Chaperones The bacterial host may lack the necessary chaperones for folding your specific protein. Consider co-expressing molecular chaperones.Enhanced protein folding and increased solubility.
Intrinsic Properties of the Protein Your protein may be inherently prone to aggregation. Try fusing a solubility-enhancing tag (e.g., MBP, SUMO) to your protein of interest.Improved solubility of the fusion protein.

Quantitative Data

Table 1: Comparison of this compound Biosensor Plasmids

PlasmidKey FeatureFold-Induction (GFP from PmocB)In situ StabilityHost Growth ImpactRoot Colonization
pSIR02 Higher expression of uptake genes~58-fold with 10 µM scyllo-inosamine[1]Less stable at low cell densitiesCan inhibit growth[1]Mildly defective[1][2]
pSIR05 Tuned (weaker) expression of uptake genesSimilar to pSIR02 in vitroMarkedly improved stability[1][2]Minimal impact[1][2]Mildly defective[1][2]

Table 2: Characterization of this compound-Inducible Promoters

PromoterFold-Induction with 10 µM scyllo-inosamine (SE)Basal Expression
PmocB 57.94 (± 1.22)[1]Low
PmocD 93.49 (± 19.02)[1]Low
PmocR No induction (constitutively expressed)[1]Constitutive
PmocC No induction (constitutively expressed)[1]Constitutive

Visualizations

RhizopineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (scyllo-inosamine) Transporter MocB/IntBC Transporter This compound->Transporter Uptake Rhizopine_cyto This compound MocR_inactive Inactive MocR MocR_active Active MocR-Rhizopine Complex MocR_inactive->MocR_active Binding Promoter PmocB / PmocD (moc-boxes: 5'-AAAGYGGYTCT-3') MocR_active->Promoter Activation TargetGene Target Gene Promoter->TargetGene Transcription Protein Expressed Protein TargetGene->Protein Translation Rhizopine_cyto->MocR_active Binding

Caption: this compound signaling pathway for gene expression.

TroubleshootingWorkflow Start Experiment Start: Induce with this compound CheckExpression Check for Target Protein Expression Start->CheckExpression LowExpression Low/No Expression CheckExpression->LowExpression No GoodExpression Sufficient Expression CheckExpression->GoodExpression Yes OptimizeInduction Optimize this compound Conc. Check Host Compatibility Verify Plasmid Stability LowExpression->OptimizeInduction CheckSolubility Check Protein Solubility GoodExpression->CheckSolubility Soluble Protein is Soluble CheckSolubility->Soluble Yes Insoluble Protein is Insoluble CheckSolubility->Insoluble No End Successful Protein Production Soluble->End OptimizeFolding Lower Temperature Reduce this compound Conc. Co-express Chaperones Use Solubility Tag Insoluble->OptimizeFolding OptimizeInduction->Start OptimizeFolding->Start

Caption: Troubleshooting workflow for this compound-mediated expression.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Induction
  • Prepare Overnight Culture: Inoculate a single colony of your bacterial strain containing the this compound biosensor plasmid into 5 mL of appropriate liquid medium with selective antibiotics. Incubate overnight at the recommended temperature with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh medium with antibiotics in several flasks.

  • Grow to Mid-Log Phase: Incubate the subcultures at the appropriate temperature with shaking until they reach the mid-logarithmic growth phase (OD600 of 0.4-0.6).

  • Induction: Aliquot the culture into smaller volumes (e.g., 5 mL in test tubes). Add this compound (e.g., scyllo-inosamine) to final concentrations ranging from 0 µM (uninduced control) to 1 mM (e.g., 0, 1, 10, 50, 100, 500, 1000 µM).

  • Post-Induction Incubation: Continue to incubate the cultures for a set period (e.g., 4-6 hours) at the desired temperature (e.g., 28-37°C).

  • Harvest and Analysis: Harvest the cells by centrifugation. Analyze protein expression levels by SDS-PAGE and Western blot, or by measuring reporter gene activity (e.g., GFP fluorescence).

  • Determine Optimum Concentration: Identify the this compound concentration that provides the best balance of high-level expression and minimal cell toxicity.

Protocol 2: Assessing Plasmid Stability
  • Initial Culture: Grow a single colony of the bacterial strain containing the this compound biosensor plasmid in a liquid medium with the appropriate antibiotic to saturation.

  • Non-Selective Growth: Dilute the saturated culture approximately 10⁸-fold into a larger volume of non-selective liquid medium (without antibiotics).

  • Incubation: Incubate the culture with vigorous shaking for a defined number of generations (e.g., 10-20 generations).

  • Plating: At various time points, take samples from the culture, perform serial dilutions, and plate onto both non-selective agar (B569324) plates and agar plates containing the selective antibiotic.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on both types of plates.

  • Calculate Plasmid Loss Rate: The percentage of plasmid loss is calculated as: (1 - (CFU on selective plates / CFU on non-selective plates)) * 100. A stable plasmid will have a low percentage of loss.

Protocol 3: Quantification of Bacterial Root Colonization
  • Plant Inoculation: Grow sterile seedlings of the host plant (e.g., barley) in a suitable growth medium. Inoculate the seedlings with a known concentration of your bacterial strain.

  • Growth Period: Allow the plants to grow for a specified period (e.g., 7-14 days) under controlled conditions.

  • Root Harvesting: Carefully remove the plants from the growth medium. Excise the root system.

  • Rhizosphere and Root-Associated Bacteria Isolation:

    • Rhizosphere (loosely attached): Vigorously vortex the intact root system in a known volume of sterile buffer (e.g., PBS) to dislodge rhizosphere bacteria.

    • Root-Associated (tightly attached/endophytic): After washing, weigh the roots, then crush them using a sterile mortar and pestle in a known volume of sterile buffer.

  • Serial Dilution and Plating: Perform serial dilutions of the bacterial suspensions from both fractions and plate on selective agar to quantify the population of your specific strain.

  • Data Normalization: Count the CFUs and normalize the bacterial population to the fresh or dry weight of the root tissue (e.g., CFU per gram of root). This allows for comparison between different treatments and experiments.[1]

References

Rhizopine Biosensor Specificity: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the specificity of rhizopine biosensors.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of a this compound biosensor?

A1: this compound biosensors function through a signaling cascade. This compound is first transported into the bacterial cytoplasm. Inside the cell, it binds to the transcription factor MocR. This binding event activates the MocR protein, which in turn induces gene expression from the this compound-inducible promoter, PmocB.[1][2] This promoter is placed upstream of a reporter gene (e.g., GFP or luxCDABE), allowing for a quantifiable output in the presence of this compound.

Q2: My this compound biosensor is not functioning in E. coli or other non-rhizobial bacteria. Why?

A2: The functionality of current this compound biosensor plasmids, such as pSIR02, has been shown to be restricted to rhizobial alpha-proteobacteria.[1] While the transport of this compound into the cytoplasm may be functional in other bacteria like E. coli, the issue likely lies with the incompatibility of the transcriptional machinery.[1] The MocR transcription factor and/or the PmocB promoter may not be compatible with the RNA polymerase and sigma factors of distantly related bacteria.[1]

Q3: I'm observing poor growth or reduced colonization efficiency in my host strain after introducing the biosensor plasmid. What could be the cause?

A3: High levels of this compound uptake, potentially due to overexpression of the transmembrane transporter components (e.g., IntBC on plasmid pSIR02), can lead to an overaccumulation of scyllo-inosamine (SI) in the cytoplasm. This can have a detrimental effect on host cell growth.[1] Additionally, bacteria carrying this compound biosensor plasmids have been observed to be mildly defective in colonizing plant roots compared to wild-type strains.[1][2]

Q4: How can I improve the stability and reduce the negative growth effects of my this compound biosensor?

A4: Tuning the expression of the this compound uptake genes is a key strategy. For example, the biosensor plasmid pSIR05 was constructed to have reduced expression of the intBC transporter genes.[1][2] This plasmid shows minimal impact on host cell growth in vitro and exhibits markedly improved stability of expression in situ on plant roots compared to its predecessor, pSIR02.[1][2]

Q5: What is the specificity of the this compound biosensor? Does it respond to other similar compounds?

A5: The this compound biosensor demonstrates high specificity for rhizopines like scyllo-inosamine (SIA) and 3-O-methyl-scyllo-inosamine (3-O-MSI). It shows minimal to no induction in the presence of other chemically similar plant-derived polyols, such as myo-inositol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No reporter signal upon this compound induction 1. Biosensor plasmid is not functional in the selected host bacterium (e.g., using a non-rhizobial strain).2. Incompatibility of the MocR/PmocB system with the host's transcriptional machinery.3. Incorrect concentration of the inducer (this compound).1. Test the biosensor in a confirmed compatible host, such as Sinorhizobium meliloti or Rhizobium leguminosarum.2. Currently, this is a known limitation. Future work may involve engineering compatible transcriptional regulators and promoters.3. Perform a dose-response experiment to determine the optimal concentration of this compound for induction.
High background signal (leaky expression) 1. Promoter choice for expressing biosensor components.2. High copy number of the biosensor plasmid.1. If using a custom-built biosensor, ensure the promoter driving the reporter gene has low basal activity.2. Consider moving the biosensor cassette to a lower copy number plasmid or integrating it into the host chromosome.
Reduced host fitness or plasmid instability 1. Overexpression of this compound uptake genes leading to toxicity.2. Metabolic burden from the biosensor plasmid.1. Switch to a biosensor plasmid with tuned-down expression of uptake genes, such as pSIR05.2. Reduce the size of the plasmid by removing non-essential elements. Consider chromosomal integration of the biosensor cassette.

Data Summary

Table 1: Comparison of this compound Biosensor Plasmids pSIR02 and pSIR05

PlasmidKey FeatureImpact on Host Growth (in vitro)Expression Stability (in situ)Reference
pSIR02 High expression of this compound uptake genes (intBC)Can negatively impact host cell growthLess stable, especially at low inoculation densities[1][2]
pSIR05 Tuned (reduced) expression of this compound uptake genes (intBC)Minimal impact on host cell growthMarkedly improved stability[1][2]

Table 2: Host Range of this compound Biosensor Plasmid pSIR02

Bacterial GroupHost StrainFunctionality (this compound-inducible GFP expression)Reference
Alpha-proteobacteria (Rhizobiales) Azorhizobium caulinodansFunctional[1]
Sinorhizobium melilotiFunctional[1]
Rhizobium leguminosarumFunctional[1]
Beta-proteobacteria Cupriavidus taiwanensisNot Functional[1]
Gamma-proteobacteria Escherichia coliNot Functional[1]
Pseudomonas stutzeriNot Functional[1]

Experimental Protocols

Protocol 1: Quantifying this compound Biosensor Induction in Free-Living Culture
  • Prepare Cultures: Streak the bacterial strain carrying the this compound biosensor plasmid onto appropriate agar (B569324) plates with antibiotics and incubate for 2-3 days.

  • Inoculation: Wash cells from the agar surface with Phosphate-Buffered Saline (PBS). Pellet the cells by centrifugation and resuspend them. Inoculate the cells into a 96-deep-well plate containing 500 µl of UMS medium per well, supplemented with an appropriate carbon and nitrogen source, to an initial OD600 of 0.1.

  • Induction: Add the this compound inducer (e.g., 10 µM scyllo-inosamine) to the designated wells. Include non-induced controls.

  • Incubation: Incubate the plate for 24 hours with vigorous shaking.

  • Measurement:

    • For GFP reporters: Measure the OD600 and GFP fluorescence (excitation ~485 nm, emission ~520 nm) using a plate reader. Calculate relative fluorescence units (RFU) as GFP fluorescence intensity / OD600.

    • For bioluminescence reporters (lux): Measure luminescence using a luminometer.

  • Analysis: Calculate the fold-induction by dividing the RFU (or luminescence) of the induced sample by the RFU (or luminescence) of the non-induced control.

Protocol 2: Assessing Biosensor Plasmid Stability
  • Initial Culture: Inoculate a single colony of the host strain containing the biosensor plasmid into a liquid medium with appropriate antibiotic selection and grow overnight.

  • Subculturing without Selection: Dilute the overnight culture (e.g., 1:1000) into a fresh liquid medium without antibiotic selection.

  • Serial Passage: Grow the culture to stationary phase and then perform a series of serial dilutions into fresh, non-selective medium every 24 hours for a set number of generations.

  • Plating: After a designated number of generations, plate serial dilutions of the culture onto non-selective agar plates to obtain single colonies.

  • Replica Plating: Replica-plate at least 100 colonies onto both selective (with antibiotic) and non-selective agar plates.

  • Calculate Stability: The percentage of plasmid stability is calculated as: (Number of colonies on selective media / Number of colonies on non-selective media) x 100. A significant decrease in this percentage over generations indicates plasmid instability.

Visualizations

Rhizopine_Signaling_Pathway cluster_membrane Cell Membrane Rhizopine_ext This compound (extracellular) Rhizopine_int This compound (intracellular) Rhizopine_ext->Rhizopine_int ABC Transporter (MocB, IntBC) Membrane MocR_active MocR-Rhizopine (active) Rhizopine_int->MocR_active MocR_inactive MocR (inactive) MocR_inactive->MocR_active PmocB PmocB MocR_active->PmocB Binds & Activates Reporter Reporter Gene (e.g., GFP) Protein Reporter Protein Reporter->Protein Transcription & Translation

Caption: this compound signaling pathway in a bacterial biosensor.

Troubleshooting_Workflow Start Experiment Start: Induce Biosensor CheckSignal Is reporter signal detected? Start->CheckSignal CheckHost Is host rhizobial (e.g., S. meliloti)? CheckSignal->CheckHost No CheckGrowth Is host growth or colonization impaired? CheckSignal->CheckGrowth Yes UseRhizobial Action: Use a compatible rhizobial host CheckHost->UseRhizobial No Limitation Known Limitation: Transcriptional incompatibility CheckHost->Limitation Yes Success Experiment Successful CheckGrowth->Success No Use_pSIR05 Action: Use pSIR05 (tuned uptake) CheckGrowth->Use_pSIR05 Yes End End Success->End UseRhizobial->End Limitation->End Use_pSIR05->End

References

Validation & Comparative

comparing the competitive advantage of rhizopine vs non-rhizopine strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rhizopine vs. Non-Rhizopine Producing Strains for Researchers and Drug Development Professionals

The ability of certain rhizobial strains to produce and catabolize specific compounds known as rhizopines has long been suggested to confer a significant competitive advantage in the complex and densely populated soil environment. This guide provides an in-depth comparison of this compound-producing (Mos⁺Moc⁺) and non-rhizopine strains, supported by experimental data, to elucidate the tangible benefits of this unique metabolic strategy. The "this compound concept" posits that these compounds, synthesized within legume nodules by bacteroids, are released into the rhizosphere and serve as a private nutritional source for the free-living bacteria of the same strain, thereby fostering their proliferation and enhancing their ability to colonize host plants.

The Central Hypothesis: A Private Nutrient Source

The core of the this compound competitive advantage lies in the close genetic linkage of the this compound synthesis (mos) and catabolism (moc) genes, often located on the symbiotic plasmid (Sym plasmid).[1][2][3] This ensures that a strain capable of producing a this compound also possesses the machinery to utilize it. The synthesis of this compound, such as L-3-O-methyl-scyllo-inosamine (3-O-MSI), is induced within the nitrogen-fixing bacteroids inside the root nodule.[1] This this compound is then believed to be exuded from the nodule, creating a nutrient-rich niche in the surrounding soil that specifically favors the growth of the this compound-catabolizing (Moc⁺) parent strain.

Experimental Validation: Head-to-Head Competition

Seminal research by Gordon et al. (1996) provided a direct experimental test of the this compound concept using wild-type Rhizobium meliloti L5-30 (Mos⁺Moc⁺) and genetically engineered mutants deficient in either this compound synthesis (Mos⁻Moc⁺) or catabolism (Mos⁺Moc⁻). These studies demonstrated a clear competitive advantage for strains capable of catabolizing this compound.

Key Findings from Competitive Nodulation Assays

Competition experiments, where different strains were co-inoculated onto alfalfa (Medicago sativa), revealed that the ability to catabolize this compound, rather than its synthesis, was the primary driver of competitive success.

Table 1: Nodule Occupancy in Competition Between Wild-Type and Mutant R. meliloti Strains

Competing Strains (Inoculum Ratio)Mean Proportion of Nodules Occupied by Wild-Type (Mos⁺Moc⁺)Standard Error
Wild-Type vs. Mos⁻Moc⁺ (Synthesis Mutant)0.520.04
Wild-Type vs. Mos⁺Moc⁻ (Catabolism Mutant)0.780.05

Data summarized from Gordon et al. (1996).

The data clearly indicates that when the wild-type strain was in competition with a mutant that could not synthesize this compound but could still catabolize it (Mos⁻Moc⁺), there was no significant competitive advantage for the wild-type. However, when competing against a mutant that could synthesize this compound but not catabolize it (Mos⁺Moc⁻), the wild-type strain occupied a significantly higher proportion of the nodules.[4] This suggests that the benefit is derived from consuming the this compound present in the rhizosphere, which is produced by the Mos⁺ strains (both wild-type and the Mos⁺Moc⁻ mutant in this case).

Further experiments demonstrated that a Moc⁺ strain has a competitive advantage even when the this compound is produced by a different strain.

Table 2: Nodule Occupancy in Competition Between a Non-Synthesizing, Catabolizing Strain and a Non-Catabolizing Strain

Competing Strains (Inoculum Ratio)Mean Proportion of Nodules Occupied by Mos⁻Moc⁺Standard Error
Mos⁻Moc⁺ vs. Mos⁺Moc⁻0.850.04

Data summarized from Gordon et al. (1996).

This result strongly supports the hypothesis that the ability to utilize this compound as a nutrient source is the key competitive determinant.

Molecular Mechanisms: The Genetics of Advantage

The competitive advantage conferred by this compound catabolism is rooted in the molecular machinery encoded by the moc genes.

Rhizopine_Catabolism_Pathway cluster_rhizosphere Rhizosphere cluster_cell Rhizobial Cell This compound This compound (3-O-MSI) MocB MocB (Periplasmic Binding Protein) This compound->MocB binds Transport ABC Transporter MocB->Transport delivers to Rhizopine_in This compound (intracellular) Transport->Rhizopine_in imports MocA MocA (Dehydrogenase) Rhizopine_in->MocA MocR MocR (Transcriptional Regulator) Rhizopine_in->MocR induces MocC MocC MocA->MocC Degradation_Products Degradation Products MocC->Degradation_Products Metabolism Central Metabolism (Carbon & Nitrogen Source) Degradation_Products->Metabolism moc_operon mocABC genes MocR->moc_operon activates transcription

Caption: Proposed signaling and catabolic pathway for this compound utilization.

The process begins with the binding of extracellular this compound by the MocB periplasmic binding protein, which is part of a high-affinity ABC transport system that shuttles the this compound into the cell.[5] Inside the cell, the this compound molecule induces the transcriptional regulator MocR, which in turn activates the expression of the mocABC operon.[5] The gene products MocA (an NADH-dependent dehydrogenase) and MocC are then responsible for the degradation of the this compound into compounds that can enter the central carbon and nitrogen metabolism of the bacterium.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.

Competitive Nodulation Assay Protocol

This protocol is based on the methodology described by Gordon et al. (1996).

Experimental_Workflow A 1. Strain Preparation - Grow wild-type (Mos⁺Moc⁺) and mutant strains (e.g., Mos⁻Moc⁺, Mos⁺Moc⁻) in broth culture. - Mark strains with distinct antibiotic resistance. B 2. Inoculum Preparation - Wash and resuspend bacterial cells. - Adjust cell densities to be equal. - Mix competing strains in a 1:1 ratio. A->B C 3. Plant Inoculation - Germinate sterile alfalfa (Medicago sativa) seeds. - Inoculate seedlings with the mixed bacterial suspension. B->C D 4. Plant Growth - Grow plants in a sterile, nitrogen-free medium (e.g., vermiculite) for several weeks. C->D E 5. Nodule Harvesting - Carefully remove plants from the growth medium. - Excise individual root nodules. D->E F 6. Nodule Sterilization & Crushing - Surface sterilize nodules (e.g., with ethanol (B145695) and bleach). - Crush individual nodules in sterile water or buffer. E->F G 7. Strain Identification & Quantification - Plate the crushed nodule suspension on agar (B569324) plates containing the appropriate selective antibiotics. - Count colonies to determine the proportion of each strain occupying the nodules. F->G H 8. Data Analysis - Calculate the mean proportion of nodule occupancy for each competing strain. - Perform statistical analysis to determine significance. G->H

Caption: Workflow for a competitive nodulation assay.

1. Bacterial Strains and Growth Conditions:

  • Wild-type Rhizobium meliloti L5-30 (Mos⁺Moc⁺).

  • Isogenic mutants: Mos⁻Moc⁺ (this compound synthesis knockout) and Mos⁺Moc⁻ (this compound catabolism knockout).

  • Strains are often marked with different antibiotic resistance markers (e.g., streptomycin, spectinomycin) for easy identification.

  • Cultures are grown in a suitable broth medium (e.g., TY broth) to late logarithmic phase.

2. Plant Growth and Inoculation:

  • Alfalfa (Medicago sativa) seeds are surface-sterilized and germinated on agar plates.

  • Seedlings are planted in pots containing a sterile, nitrogen-free substrate like vermiculite.

  • Competing bacterial strains are washed and resuspended in sterile water to equal cell densities.

  • A mixed inoculum (typically 1:1 ratio) is applied to each seedling.

3. Nodule Occupancy Determination:

  • After a designated growth period (e.g., 4-6 weeks), plants are harvested.

  • Root nodules are excised, surface-sterilized, and individually crushed in sterile water.

  • The resulting bacterial suspension is serially diluted and plated on selective agar containing the appropriate antibiotics to differentiate the competing strains.

  • The proportion of nodules occupied by each strain is calculated.

Conclusion and Implications

The experimental evidence strongly supports the this compound concept, demonstrating a significant competitive advantage for rhizobial strains that can catabolize this compound. This advantage is most pronounced when in competition with strains that cannot utilize this exclusive nutrient source. The ability to catabolize this compound leads to enhanced nodulation success, likely due to increased proliferation and persistence in the rhizosphere.

For researchers in microbial ecology and agriculture, these findings highlight a sophisticated mechanism of niche construction and inter-strain competition. For professionals in drug development, particularly in the context of bio-inoculants and agricultural probiotics, the this compound system presents a fascinating model. Engineering beneficial microbes with the ability to utilize a specific, non-native compound supplied exogenously could be a powerful strategy to ensure their establishment and persistence in a competitive environment, thereby enhancing their efficacy. The moc gene system, with its specific uptake and catabolism pathways, offers a potential blueprint for developing robust and competitive microbial therapeutics and bio-enhancers.

References

The Rhizopine Advantage: A Comparative Guide to its Role in Nodulation Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate symbiotic relationship between rhizobia and legumes is fundamental to nitrogen fixation. Within this complex interplay, certain rhizobia have evolved a unique strategy to enhance their competitive edge: the production and catabolism of rhizopines. This guide provides an objective comparison of rhizopine-producing rhizobia with their non-rhizopine-producing counterparts, supported by experimental data, to validate the role of this compound in nodulation success.

The this compound Concept: A Nutritional and Competitive Edge

Rhizopines are novel, opine-like compounds synthesized within the bacteroids of legume nodules.[1] These compounds are then catabolized by the free-living bacteria of the same strain in the rhizosphere.[1] This unique synthesis-catabolism system is proposed to provide a selective advantage, allowing the this compound-producing strain to thrive and outcompete other soil microbes for nodulation of the host legume.[2] The two most well-studied inositol (B14025) rhizopines are L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (sIa).[3] The genes for this compound synthesis (mos) and catabolism (moc) are typically located on the symbiotic plasmid (pSym) of the rhizobia.[4][5]

Comparative Performance in Nodulation: Experimental Evidence

Competition studies are crucial for validating the role of this compound in nodulation success. These experiments typically involve co-inoculating a host plant with a wild-type this compound-producing strain and a mutant strain deficient in either this compound synthesis or catabolism. The relative success of each strain is then determined by analyzing the occupancy of nodules.

Quantitative Data Summary

The following tables summarize the key quantitative data from competition experiments involving Sinorhizobium meliloti strain L5-30 and its mutants on alfalfa (Medicago sativa).

Table 1: Competition Between Wild-Type (Mos⁺Moc⁺) and a Neutral Mutant (Mos⁺Moc⁻)

Time (days)% Nodule Occupancy by Wild-Type (Mos⁺Moc⁺)% Nodule Occupancy by Neutral Mutant (Mos⁺Moc⁻)Reference
1452%48%[2][6][7]
2855%45%[2][6][7]
4253%47%[2][6][7]
5651%49%[2][6][7]

Mos⁺: Capable of this compound synthesis; Moc⁺: Capable of this compound catabolism; Moc⁻: Incapable of this compound catabolism.

Table 2: Competition Between Wild-Type (Mos⁺Moc⁺) and a Catabolism-Deficient Mutant (Mos⁺Moc⁻)

Time (days)% Nodule Occupancy by Wild-Type (Mos⁺Moc⁺)% Nodule Occupancy by Catabolism-Deficient Mutant (Mos⁺Moc⁻)Reference
1468%32%[2][6][7]
2875%25%[2][6][7]
4282%18%[2][6][7]
5685%15%[2][6][7]

These data clearly demonstrate that the ability to catabolize this compound provides a significant competitive advantage in nodule occupancy over time.[2][6][7] In contrast, there is no apparent advantage for the wild-type strain when competing against a neutral mutant that can also catabolize this compound.[2][6][7] This suggests that the benefit of this compound is primarily derived from its utilization as a specific nutrient source by the catabolizing strain in the rhizosphere.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings. The following protocols are synthesized from established methods for assessing rhizobial competition for nodulation.

Bacterial Strains and Growth Conditions
  • Strains: Sinorhizobium meliloti L5-30 (wild-type, Mos⁺Moc⁺), and its isogenic mutants: a neutral Tn5 mutant (Mos⁺Moc⁺) and a Moc⁻ Tn5-induced mutant (Mos⁺Moc⁻).

  • Growth Medium: Rhizobium Broth (RB) or Yeast Mannitol Broth (YMB).

  • Culture Conditions: Grow cultures to late logarithmic phase at 28°C with shaking.

  • Antibiotic Selection: Use appropriate antibiotics (e.g., streptomycin, neomycin) to select for specific strains.

Plant Growth and Inoculation
  • Host Plant: Alfalfa (Medicago sativa).

  • Germination: Surface-sterilize seeds with 70% ethanol (B145695) and 4% sodium hypochlorite, followed by washing with sterile water. Germinate seeds on water agar (B569324) plates in the dark at 28°C for 48 hours.

  • Plant Growth: Transfer seedlings to sterile nitrogen-free nutrient agar slants or vermiculite/perlite-filled pots.

  • Inoculation: Prepare inocula by washing bacterial cultures and resuspending in sterile water or saline to a final density of approximately 10⁸ cells/mL. For competition experiments, mix the wild-type and mutant strains in a 1:1 ratio. Inoculate each seedling with 1 mL of the bacterial suspension.

Nodule Occupancy Determination
  • Harvesting: Harvest plants at various time points (e.g., 14, 28, 42, and 56 days post-inoculation).

  • Nodule Isolation: Carefully remove nodules from the roots.

  • Surface Sterilization: Surface-sterilize nodules with 70% ethanol and 4% sodium hypochlorite.

  • Nodule Crushing and Plating: Individually crush nodules in sterile water. Plate the resulting suspension on selective media (with appropriate antibiotics) to differentiate between the competing strains.

  • Analysis: Count the number of colonies for each strain to determine the percentage of nodules occupied by each competitor.

Signaling Pathways and Regulatory Mechanisms

The synthesis and catabolism of this compound are tightly regulated processes integrated with the overall symbiotic program.

Rhizobia_Legume_Signaling cluster_plant Legume Root cluster_rhizobia Rhizobium Flavonoids Flavonoids NodD NodD Flavonoids->NodD activate nod genes nod genes NodD->nod genes induce transcription Nod Factors Nod Factors nod genes->Nod Factors synthesize Root Hair Curling Root Hair Curling Nod Factors->Root Hair Curling induce Infection Thread Formation Infection Thread Formation Root Hair Curling->Infection Thread Formation leads to Nodule Formation Nodule Formation Infection Thread Formation->Nodule Formation initiates

Caption: General signaling pathway of rhizobia-legume interaction.

The synthesis of this compound is symbiotically regulated and linked to nitrogen fixation. The mos genes, responsible for this compound biosynthesis, are under the control of the nitrogen fixation regulatory protein, NifA.[8] This ensures that this compound is produced within the bacteroids when nitrogen fixation is active.

Rhizopine_Biosynthesis_Regulation cluster_bacteroid Bacteroid Low Oxygen Low Oxygen NifA NifA Low Oxygen->NifA activates mos operon mos operon NifA->mos operon activates transcription This compound This compound mos operon->this compound synthesis

Caption: Regulation of this compound biosynthesis in the bacteroid.

In contrast, the moc genes, responsible for this compound catabolism, appear to be constitutively expressed or induced by the presence of this compound in the rhizosphere. This allows the free-living rhizobia to readily utilize the this compound released from the nodules.

Rhizopine_Catabolism_and_Competition cluster_nodule Nodule (Bacteroid) cluster_rhizosphere Rhizosphere This compound Synthesis This compound Synthesis This compound This compound This compound Synthesis->this compound Rhizopine_Catabolizing_Rhizobia Rhizopine_Catabolizing_Rhizobia This compound->Rhizopine_Catabolizing_Rhizobia released to Non_Catabolizing_Microbes Non_Catabolizing_Microbes This compound->Non_Catabolizing_Microbes unavailable to Nutrient Uptake Nutrient Uptake Rhizopine_Catabolizing_Rhizobia->Nutrient Uptake catabolizes for Increased Proliferation & Nodulation Increased Proliferation & Nodulation Nutrient Uptake->Increased Proliferation & Nodulation leads to

Caption: The competitive advantage conferred by this compound catabolism.

Conclusion

The experimental evidence strongly supports the "this compound concept," demonstrating that the ability to catabolize this compound provides a significant competitive advantage for rhizobia in occupying host legume nodules. This nutritional advantage allows specific strains to create a favorable niche in the highly competitive rhizosphere environment. For researchers in agricultural science and drug development, understanding and potentially harnessing this mechanism could lead to the development of more effective rhizobial inoculants and novel strategies to enhance beneficial plant-microbe interactions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into this fascinating aspect of symbiotic nitrogen fixation.

References

Comparative Analysis of Rhizopine Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the two primary rhizopine structures, L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (SI), for researchers, scientists, and drug development professionals. Rhizopines, opine-like compounds produced by symbiotic nitrogen-fixing bacteria, play a crucial role in the communication and competitive dynamics within the rhizosphere. Understanding the structural and functional differences between these molecules is paramount for their potential application in agriculture and biotechnology.

Structural and Functional Overview

Rhizopines are inositol-derived compounds that act as specific nutrient sources and signaling molecules for rhizobia that possess the necessary catabolic genes.[1] The two most well-characterized rhizopines are 3-O-MSI and SI. While both share a scyllo-inosamine core, the presence of a methyl group at the 3-O position in 3-O-MSI distinguishes it from SI. This seemingly minor structural difference can have significant implications for their biosynthesis, signaling, and ecological function.

Performance Comparison: A Data-Driven Perspective

While direct, quantitative side-by-side comparisons of the performance of 3-O-MSI and SI are limited in published literature, the available data from studies on this compound-producing and non-producing strains provide valuable insights into their roles.

Performance MetricL-3-O-methyl-scyllo-inosamine (3-O-MSI)scyllo-inosamine (SI)Key Findings & Citations
Natural Occurrence Produced by certain strains of Sinorhizobium meliloti and Rhizobium leguminosarum bv. viciae in legume nodules.Can be produced as an intermediate or alternative product in some rhizobia.[1]Naturally occurring rhizopines are primarily 3-O-MSI.[1]
Bacterial Growth Promotion Serves as a specific carbon and nitrogen source for rhizobia carrying the moc (this compound catabolism) genes.Also utilized as a nutrient source by moc+ strains.Strains capable of catabolizing this compound have a clear competitive advantage.
Nodulation Competitiveness Confers a significant competitive advantage for nodulation to strains that can catabolize it.The ability to catabolize this compound, in general, enhances nodulation rates.Competition experiments show that the ability to catabolize this compound provides a distinct advantage in nodule occupancy.
Signaling Activity Acts as a signaling molecule, inducing the expression of moc genes via the MocR transcriptional activator.Also functions as a signaling molecule to activate the MocR-dependent gene expression.Both molecules are recognized by the MocR protein to initiate the catabolic pathway.

Biosynthesis and Signaling Pathways

The biosynthesis and signaling pathways of rhizopines are intricately regulated processes central to their function.

This compound Biosynthesis

Natural Biosynthesis of 3-O-MSI: In rhizobia, the mos gene cluster is responsible for the synthesis of 3-O-MSI within the bacteroids of legume nodules.

Natural_3_O_MSI_Biosynthesis Ononitol Ononitol 3-O-methyl-scyllo-inosose 3-O-methyl-scyllo-inosose Ononitol->3-O-methyl-scyllo-inosose mosA (Dehydrogenase) 3-O-MSI 3-O-methyl-scyllo-inosamine (3-O-MSI) 3-O-methyl-scyllo-inosose->3-O-MSI mosB (Aminotransferase)

Natural biosynthesis pathway of 3-O-MSI.

Synthetic Biosynthesis of SI: A synthetic pathway for scyllo-inosamine (SI) has been engineered in plants to study and manipulate plant-microbe interactions.

Synthetic_SI_Biosynthesis myo-Inositol myo-Inositol scyllo-Inosose scyllo-Inosose myo-Inositol->scyllo-Inosose IolG/IdhA (Inositol Dehydrogenase) SI scyllo-inosamine (SI) scyllo-Inosose->SI mosB (Aminotransferase)

Engineered synthetic biosynthesis pathway of SI.
This compound Signaling Pathway

Rhizopines exuded into the rhizosphere are taken up by specific rhizobial strains and trigger a signaling cascade that leads to the expression of genes required for their catabolism.

Rhizopine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound (3-O-MSI or SI) MocB MocB (Periplasmic binding protein) This compound->MocB Binding ABC_transporter ABC Transporter MocB->ABC_transporter Transport MocR_inactive MocR (Inactive) ABC_transporter->MocR_inactive Internalization MocR_active MocR (Active) MocR_inactive->MocR_active This compound binding PmocB PmocB MocR_active->PmocB Activation moc_genes moc genes (Catabolism) PmocB->moc_genes Transcription

General this compound signaling pathway in rhizobia.

Experimental Protocols

This compound Extraction from Nodules

Objective: To extract rhizopines from legume root nodules for quantification.

Protocol:

  • Excise nodules from the roots of the host plant.

  • Surface sterilize the nodules by washing with 70% ethanol (B145695) for 30 seconds, followed by three rinses with sterile distilled water.

  • Homogenize the nodules in a suitable buffer (e.g., 80% ethanol) using a mortar and pestle or a mechanical homogenizer.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant containing the this compound extract.

  • The extract can be further purified and concentrated for analysis.

Quantification of Rhizopines by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify rhizopines in biological samples.

Protocol:

  • Derivatization: The extracted rhizopines are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis: Compare the retention times and mass spectra of the sample components to those of authentic this compound standards for identification and quantification.

Rhizobial Competition Assay

Objective: To assess the competitive advantage conferred by this compound catabolism.

Protocol:

  • Strain Preparation: Grow cultures of the rhizobial strains to be tested (e.g., a wild-type this compound-catabolizing strain and a non-catabolizing mutant strain) to a similar cell density.

  • Inoculation: Co-inoculate sterile seedlings of a suitable legume host with a 1:1 ratio of the two strains.

  • Growth: Grow the plants under controlled conditions for a period sufficient for nodulation to occur (typically 3-4 weeks).

  • Nodule Harvesting and Analysis:

    • Harvest the nodules from the plant roots.

    • Surface sterilize the nodules.

    • Crush individual nodules and plate the contents on a suitable medium to isolate the bacteria.

    • Identify the proportion of nodules occupied by each strain using a selectable marker (e.g., antibiotic resistance) or a reporter gene (e.g., GUS or GFP).

  • Data Analysis: Calculate the competitive index to determine the relative success of each strain in nodulating the host plant.

Competition_Assay_Workflow StrainA Strain A (e.g., moc+) Inoculum Prepare 1:1 Inoculum StrainA->Inoculum StrainB Strain B (e.g., moc-) StrainB->Inoculum Seedling Inoculate Sterile Seedling Inoculum->Seedling Growth Plant Growth (3-4 weeks) Seedling->Growth Harvest Harvest Nodules Growth->Harvest Analysis Determine Nodule Occupancy Harvest->Analysis

Workflow for a rhizobial competition assay.

Conclusion

The structural variation between 3-O-MSI and SI rhizopines, while subtle, underpins their distinct roles in the complex interplay between rhizobia and their legume hosts. While 3-O-MSI is the more commonly studied naturally occurring this compound, the ability to synthesize SI in plants opens up new avenues for engineering beneficial plant-microbe interactions. Further research focusing on direct comparative studies of these two molecules is crucial for a complete understanding of their potential and for the development of novel applications in sustainable agriculture.

References

The Rhizopine Concept: A Comparative Guide to Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhizopine concept proposes a sophisticated symbiotic relationship between rhizobia and legumes, wherein the bacteria synthesize unique compounds—rhizopines—within the root nodules. These rhizopines are then believed to be catabolized by the free-living counterparts of the same rhizobial strain in the rhizosphere, potentially conferring a competitive advantage for nodulation and survival. This guide provides a comprehensive comparison of the experimental evidence supporting this concept, focusing on the model organism Sinorhizobium meliloti (formerly Rhizobium meliloti).

Quantitative Data on Competitive Nodulation

Competition experiments are central to testing the this compound concept. The following tables summarize key quantitative data from studies comparing wild-type this compound-producing and catabolizing strains with mutants deficient in either synthesis (mos genes) or catabolism (moc genes).

Table 1: Nodule Occupancy in Competition Experiments with S. meliloti L5-30

Competing Strains (Inoculum Ratio)Host PlantMean Nodule Occupancy (%) of Wild-Type (Mos⁺Moc⁺)Mean Nodule Occupancy (%) of MutantKey FindingReference
Wild-Type vs. Mos⁻ Mutant (1:1)Lucerne (Medicago sativa)~50%~50%This compound synthesis alone does not provide a significant competitive advantage for nodule occupancy.[1][2][3]Gordon et al., 1996
Wild-Type vs. Moc⁻ Mutant (1:1)Lucerne (Medicago sativa)Significantly > 50%Significantly < 50%The ability to catabolize this compound confers a distinct competitive advantage in nodulation.[1][2][3]Gordon et al., 1996

Table 2: this compound Concentration in Alfalfa Root Systems

Days Post-InfectionNodule DevelopmentEstimated this compound (3-O-MSI) Concentration (pg/g fresh weight)ImplicationReference
6 (4 days post-germination)Not visible~67Low-level, early this compound synthesis may be sufficient to initiate a competitive advantage.[4]Heinrich et al., 2001
16Well-established~3350 (50-fold increase)This compound synthesis is significantly upregulated in mature, nitrogen-fixing nodules.[4]Heinrich et al., 2001

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound concept.

Protocol 1: Rhizobial Competition for Nodule Occupancy

This protocol is adapted from the methodology described by Gordon et al. (1996)[1][2][3].

1. Bacterial Strains and Growth Conditions:

  • Wild-type S. meliloti L5-30 (Mos⁺Moc⁺): Capable of both synthesizing and catabolizing L-3-O-methyl-scyllo-inosamine (3-O-MSI).
  • mos mutant (Mos⁻Moc⁺): Deficient in this compound synthesis but capable of catabolism.
  • moc mutant (Mos⁺Moc⁻): Capable of this compound synthesis but deficient in catabolism.
  • Strains are cultured in a suitable medium (e.g., TY or YM broth) to late logarithmic phase. Bacterial concentrations are determined by serial dilution and plating.

2. Plant Growth and Inoculation:

  • Lucerne (Medicago sativa) seeds are surface-sterilized and germinated on agar (B569324) plates.
  • Seedlings are planted in sterile vermiculite (B1170534) or sand in pots.
  • For competition experiments, equal numbers of the competing bacterial strains (e.g., 10⁵ cells of each strain) are mixed and inoculated onto the seedlings.

3. Nodule Harvesting and Strain Identification:

  • Plants are grown for a specified period (e.g., 4-6 weeks) to allow for nodulation.
  • Nodules are harvested, surface-sterilized, and individually crushed.
  • The bacterial suspension from each nodule is streaked onto selective agar plates to differentiate the strains (e.g., based on antibiotic resistance markers introduced into the mutant strains).
  • The percentage of nodules occupied by each strain (nodule occupancy) is calculated.

Protocol 2: Detection and Quantification of this compound

This protocol is based on the methods described by Heinrich et al. (2001)[4].

1. Sample Preparation:

  • Root systems with nodules are harvested at different time points post-inoculation.
  • The plant material is weighed and flash-frozen in liquid nitrogen.
  • Samples are lyophilized and ground to a fine powder.

2. Extraction of Rhizopines:

  • The powdered sample is extracted with a solvent mixture (e.g., methanol:water).
  • The extract is centrifuged, and the supernatant is collected.

3. Derivatization and Analysis:

  • The extract is dried and derivatized (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide) to make the rhizopines volatile.
  • The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the specific this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular and experimental processes related to the this compound concept.

Rhizopine_Concept_Workflow cluster_nodule Root Nodule cluster_rhizosphere Rhizosphere bacteroid Bacteroid (Rhizobium) synthesis This compound Synthesis (mos genes) bacteroid->synthesis rhizopine_nodule This compound (e.g., 3-O-MSI) synthesis->rhizopine_nodule catabolism This compound Catabolism (moc genes) rhizopine_nodule->catabolism Excretion free_living Free-living Rhizobium (same strain) free_living->catabolism growth Competitive Advantage (Enhanced Nodulation & Survival) catabolism->growth

Figure 1: The this compound Concept Workflow.

Rhizopine_Genetic_Regulation NifA NifA Protein mos_promoter mos promoter NifA->mos_promoter Activates transcription mos_genes mos genes (synthesis) This compound This compound mos_genes->this compound Encode enzymes for

Figure 2: Genetic Regulation of this compound Synthesis.

Rhizopine_Catabolism_Pathway 3_O_MSI 3-O-MSI (this compound) MocB MocB (Transport) 3_O_MSI->MocB Uptake Demethylation Demethylation MocB->Demethylation SI scyllo-inosamine (SI) Demethylation->SI MocDE MocDE (Oxygenase) MocDE->Demethylation Catalyzes Further_Catabolism Further Catabolism SI->Further_Catabolism Inositol_Pathway Inositol Catabolic Pathway Further_Catabolism->Inositol_Pathway Enters MocAC MocA, MocC MocAC->Further_Catabolism Catalyze

Figure 3: Proposed this compound Catabolism Pathway.

Comparison with Alternatives and Conclusion

The this compound concept is a specific example of a broader strategy of nutritional mediation in microbial competition. It is analogous to the opine concept in Agrobacterium tumefaciens, where the bacterium genetically engineers its plant host to produce specific opines that only the inciting bacterium can catabolize.

Alternative Competitive Mechanisms in Rhizobia:

  • Antibiotic Production: Some rhizobial strains produce antimicrobial compounds that inhibit the growth of competing strains.

  • Exopolysaccharide (EPS) Production: The composition and amount of EPS can influence attachment to root hairs and infection thread formation, thereby affecting competitive success.

  • Motility and Chemotaxis: The ability to move towards root exudates can provide an advantage in reaching infection sites.

Objective Comparison:

The experimental evidence strongly supports the role of this compound catabolism in providing a competitive advantage for nodulation to S. meliloti[1][2][3][5][6]. The tight regulation of this compound synthesis genes (mos) by the nitrogen fixation regulatory protein NifA further links this system to the symbiotic process[7][8][9][10]. However, the direct benefit of this compound synthesis for the synthesizing strain is less clear, as mutants unable to synthesize rhizopines are not significantly outcompeted by the wild type[1][2][3]. This suggests that the primary benefit may be conferred to the broader population of the same strain in the rhizosphere.

References

A Comparative Guide to the Efficiency of Rhizopine Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely monitor and control microbial gene expression in complex environments like the rhizosphere is of paramount importance in agricultural biotechnology and synthetic biology. Rhizopine biosensors, which respond to specific inositol-derived compounds called rhizopines, offer a powerful tool for achieving plant-dependent control of bacterial gene expression. This guide provides a detailed comparison of the efficiency of different this compound biosensors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of this compound Biosensors

The efficiency of a biosensor is determined by several key parameters, including its sensitivity, dynamic range, response time, and specificity. Here, we compare two major classes of this compound biosensors: those utilizing Green Fluorescent Protein (GFP) as a reporter (e.g., pSIR02 and pSIR05) and those based on luciferase (lux).

FeatureGFP-Based Biosensor (pSIR02)GFP-Based Biosensor (pSIR05)Lux-Based Biosensor
Reporter Green Fluorescent Protein (GFP)Green Fluorescent Protein (GFP)Bacterial Luciferase (Lux)
Analyte Scyllo-inosamine (SI)Scyllo-inosamine (SI)Scyllo-inosamine (SI), 3-O-methyl-scyllo-inosamine (3-O-MSI)
Sensitivity (LOD) ~0.1 µM SI[1]~1 µM SI[1]~0.1 µM for SI and 3-O-MSI[2]
Dynamic Range ~0.1 µM to >10 µM SI[1]~1 µM to >10 µM SI[1]~0.1 µM to >100 µM[2]
Response Time Slower, requires time for protein folding and maturation[3]Slower, requires time for protein folding and maturation[3]Faster, enzymatic reaction provides a rapid signal[3]
Specificity High for rhizopinesHigh for rhizopinesHigh for rhizopines, with minimal cross-reactivity to other inositols[2]
Stability Lower stability, can lead to host growth defects[1]Markedly improved stability and minimal impact on host growth[1]Generally stable, but requires continuous substrate synthesis
Key Feature High this compound uptake can be toxic to the host.[1]Tuned this compound uptake reduces host toxicity and improves stability.[1]High sensitivity and rapid response.[3]

Signaling Pathway of this compound Biosensors

The fundamental mechanism of these this compound biosensors relies on the transcriptional regulator MocR and the this compound-inducible promoter PmocB.

RhizopineSignaling cluster_cell Bacterial Cell This compound This compound (e.g., SI) MocB_IntBC MocB/IntBC Transporter This compound->MocB_IntBC Uptake MocR_inactive Inactive MocR MocR_active Active MocR-Rhizopine Complex MocR_inactive->MocR_active Binding PmocB PmocB Promoter MocR_active->PmocB Activation Reporter Reporter Gene (GFP or lux) PmocB->Reporter Transcription & Translation Signal Output Signal (Fluorescence or Luminescence) Reporter->Signal Rhizopine_ext External this compound Rhizopine_ext->this compound

Caption: this compound signaling pathway in the biosensor.

Experimental Workflow for this compound Biosensor Assay

A typical experiment to quantify this compound concentration using a bacterial biosensor involves several key steps from bacterial culture preparation to signal detection.

ExperimentalWorkflow start Start culture 1. Prepare overnight culture of biosensor strain start->culture subculture 2. Subculture to fresh medium and grow to exponential phase culture->subculture induce 3. Induce with different concentrations of this compound subculture->induce incubate 4. Incubate for a defined period (e.g., 24 hours) induce->incubate measure 5. Measure reporter signal (Fluorescence or Luminescence) and cell density (OD600) incubate->measure analyze 6. Analyze data: Normalize signal to cell density and plot dose-response curve measure->analyze end End analyze->end

Caption: General experimental workflow for a this compound biosensor assay.

Detailed Experimental Protocols

GFP-Based this compound Biosensor Assay (pSIR02 and pSIR05)

This protocol is adapted from studies on pSIR02 and pSIR05 biosensors.[1]

a. Bacterial Strains and Growth Conditions:

  • Use an appropriate bacterial host (e.g., Azorhizobium caulinodans) carrying the pSIR02 or pSIR05 plasmid.

  • Grow the biosensor strain overnight at 28°C in a suitable medium (e.g., TY medium) with appropriate antibiotics for plasmid maintenance.

b. Reporter Assay in Free-Living Culture:

  • Inoculate single colonies in triplicate into 10 ml of TY agar (B569324) slopes and incubate for 2-3 days.[1]

  • Wash the cells from the slopes with a phosphate-buffered saline (PBS) solution.

  • Pellet the cells by centrifugation and resuspend them in a minimal medium (e.g., UMS) to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate, add 500 µl of the cell suspension to each well.

  • Add the this compound compound (e.g., scyllo-inosamine) at various concentrations to the wells. Include a no-rhizopine control.

  • Incubate the plate for 24 hours with vigorous shaking.[1]

  • Measure GFP fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Measure the OD600 of the cultures to normalize the fluorescence signal to cell density.

  • Alternatively, for single-cell analysis, dilute the cell suspensions and analyze GFP fluorescence using a flow cytometer.[1]

Lux-Based this compound Biosensor Assay

This protocol is based on the characterization of a this compound lux biosensor.[2]

a. Bacterial Strains and Growth Conditions:

  • Use a bacterial strain (e.g., Rhizobium leguminosarum bv. viciae 3841) containing the lux-based this compound biosensor plasmid.

  • Culture the bacteria in a suitable minimal medium (e.g., UMS) with appropriate carbon and nitrogen sources.

b. Bioluminescence Assay:

  • Grow the biosensor strain to the mid-logarithmic phase.

  • Dilute the culture to a starting OD600 of approximately 0.1 in fresh minimal medium.

  • In a 96-well microplate, add the diluted bacterial culture.

  • Add different concentrations of this compound compounds (e.g., scyllo-inosamine, 3-O-methyl-scyllo-inosamine) to the wells. Include a no-rhizopine control and controls with other structurally similar compounds (e.g., myo-inositol, scyllo-inositol) to test specificity.[2]

  • Incubate the plate at 28°C with shaking.

  • Measure bioluminescence at regular intervals using a luminometer. Also, measure the OD600 to normalize the luminescence signal to cell density.

  • Plot the relative luminescence units (RLU) against the concentration of the inducer to generate induction curves.[2]

Discussion of Biosensor Efficiency

pSIR05: An Improvement in Stability and Host Health

The pSIR05 biosensor represents a significant improvement over its predecessor, pSIR02.[1] The primary modification in pSIR05 is the replacement of the constitutive Anderson promoter (J23115) driving the this compound uptake genes (intBC) with the weaker, native rpoD promoter.[1] This "tuning down" of the uptake system reduces the metabolic burden on the host cell and mitigates the toxicity associated with high levels of this compound accumulation.[1] While this modification slightly reduces the sensitivity of pSIR05 compared to pSIR02, it markedly improves the stability of the biosensor, especially during long-term experiments and in situ applications on plant roots.[1] For studies requiring stable, long-term monitoring of this compound signaling with minimal impact on bacterial physiology, pSIR05 is the superior choice.

Lux-Based Biosensors: High Sensitivity and Rapid Detection

Luciferase-based biosensors offer distinct advantages in terms of sensitivity and response time. The enzymatic nature of the light-producing reaction allows for a more rapid and amplified signal compared to the maturation time required for fluorescent proteins like GFP.[3] This makes lux-based systems ideal for applications where near real-time monitoring of this compound dynamics is crucial. The high sensitivity of the lux biosensor, with a limit of detection around 0.1 µM for both SI and 3-O-MSI, allows for the detection of very low concentrations of rhizopines.[2] Furthermore, the specificity of the lux biosensor has been demonstrated, with no significant induction by other common inositols, ensuring a targeted response to rhizopines.[2]

Conclusion

The choice of a this compound biosensor depends critically on the specific requirements of the research application. For studies prioritizing long-term stability and minimal physiological impact on the host bacteria, the GFP-based pSIR05 biosensor is highly recommended. For applications demanding high sensitivity and a rapid response to dynamic changes in this compound concentrations, a lux-based biosensor is the more suitable option. The older pSIR02 biosensor, while slightly more sensitive than pSIR05, carries the risk of host toxicity and instability, making it less ideal for most applications. This guide provides the necessary data and protocols to enable researchers to make an informed decision and effectively utilize these powerful tools for synthetic biology and agricultural research.

References

Validating Rhizopine-Mediated Gene Expression: A Comparative Guide to qPCR and Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engineering novel plant-microbe interactions and developing sophisticated genetic circuits, the precise validation of gene expression is paramount. Rhizopine-mediated gene expression offers a powerful tool for controlling bacterial genes in response to plant-secreted signals. This guide provides a comprehensive comparison of two primary methods for validating the induction of these genetic circuits: quantitative real-time PCR (qPCR) and fluorescent reporter gene assays. We present supporting experimental data, detailed protocols, and logical diagrams to assist researchers in selecting the most appropriate validation strategy for their work.

Data Presentation: Performance Comparison

The following table summarizes quantitative data from experiments designed to measure the induction of a gene under the control of the this compound-inducible promoter, PmocB. Data for the Green Fluorescent Protein (GFP) Reporter Assay is derived from published studies, while the qPCR data represents a typical result that illustrates the direct measurement of transcript levels.

Parameter qPCR GFP Reporter Assay Alternative Methods
Primary Measurement Relative mRNA transcript abundanceRelative protein abundance/activityAbsolute transcript count (dPCR), Transcriptome-wide analysis (RNA-Seq)
Fold Induction (Induced vs. Uninduced) ~65-fold change in gfp mRNA57.94-fold change in GFP fluorescence[1]Method-dependent
Sensitivity High; can detect low transcript numbersHigh; dependent on protein expression levels and fluorophore brightnessVery high (dPCR); Comprehensive (RNA-Seq)
Throughput High (96- or 384-well plates)High (plate reader-based)Lower (dPCR); High (RNA-Seq)
Cost per Sample Low to moderateLowHigh (dPCR, RNA-Seq)
Measures Transcriptional or Translational Output? TranscriptionalTranslationalTranscriptional
Key Advantage Direct measure of transcript level changesReflects functional protein outputAbsolute quantification (dPCR); Discovery of off-target effects (RNA-Seq)

Methodology Comparison

Choosing between qPCR and a reporter gene assay depends on the specific biological question. qPCR directly quantifies the abundance of mRNA transcripts produced in response to this compound, offering a precise measure of transcriptional activation. In contrast, reporter assays, such as those using GFP, measure the accumulation of a functional protein product, which integrates transcription, translation, and protein stability. While often correlated, discrepancies can arise; for instance, high mRNA levels may not always lead to proportionally high protein levels.[2][3]

Alternative Validation Methods

Beyond qPCR and fluorescent reporters, other powerful techniques exist:

  • Digital PCR (dPCR): This method provides absolute quantification of nucleic acid molecules without the need for a standard curve, making it exceptionally precise for detecting small fold changes.[4][5]

  • RNA-Sequencing (RNA-Seq): For a global view of gene expression, RNA-Seq is unparalleled. It can validate the expression of the target gene and simultaneously reveal off-target effects or unexpected changes across the entire transcriptome.[6][7]

  • Luciferase Reporter Assays: Similar to GFP, luciferase assays use an enzyme that produces light upon substrate addition. They are extremely sensitive but require cell lysis and substrate addition.[3][8]

Experimental Protocols

Protocol 1: Validation using a GFP Reporter Gene Assay

This protocol is adapted from studies using this compound biosensors to drive GFP expression.[1] It is designed to quantify the induction of the PmocB promoter in response to the this compound scyllo-inosamine (SI).

1. Bacterial Culture Preparation:

  • Inoculate a single colony of the bacterial strain containing the PmocB::gfp reporter plasmid into a suitable liquid medium (e.g., TY) with appropriate antibiotics.
  • Grow overnight at 28-30°C with shaking.
  • Back-dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1 and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).

2. Induction:

  • Divide the mid-log phase culture into two sterile microcentrifuge tubes or a 96-well plate.
  • To the "Induced" sample, add scyllo-inosamine (SI) to a final concentration of 10 µM.
  • To the "Uninduced" control sample, add an equivalent volume of sterile water or buffer.
  • Incubate the cultures for a defined period (e.g., 24 hours) at the optimal growth temperature with shaking.

3. Measurement:

  • After incubation, measure the optical density at 600 nm (OD₆₀₀) of both induced and uninduced cultures to account for cell density.
  • Measure the fluorescence of each sample using a plate reader or fluorometer. For GFP, use an excitation wavelength of ~485 nm and an emission wavelength of ~510 nm.
  • Record the Relative Fluorescence Units (RFU).

4. Data Analysis:

  • Normalize the RFU by dividing by the OD₆₀₀ for each sample (RFU/OD₆₀₀) to get a measure of fluorescence per cell.
  • Calculate the fold induction by dividing the normalized fluorescence of the induced sample by the normalized fluorescence of the uninduced sample.

Protocol 2: Validation using qPCR

This protocol provides a method for quantifying the relative expression of the gfp reporter gene transcript from the experiment described above.

1. RNA Extraction:

  • Pellet ~1 mL of the induced and uninduced bacterial cultures from Protocol 1 by centrifugation.
  • Immediately extract total RNA from the cell pellets using a commercial bacterial RNA purification kit, including an on-column DNase digestion step to eliminate contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis. An A260/280 ratio of ~2.0 is desirable.

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
  • Include a "no reverse transcriptase" (-RT) control for each RNA sample to verify the absence of genomic DNA contamination in subsequent qPCR steps.

3. qPCR Reaction Setup:

  • Prepare a qPCR master mix using a SYBR Green-based reagent. For each 20 µL reaction, include:
  • 10 µL of 2x SYBR Green Master Mix
  • 1 µL of Forward Primer (10 µM)
  • 1 µL of Reverse Primer (10 µM)
  • 2 µL of diluted cDNA (e.g., a 1:10 dilution of the cDNA synthesis reaction)
  • 6 µL of nuclease-free water
  • Primers for gfp gene:
  • Forward: 5'-GACGTAAACGGCCACAAGTT-3'
  • Reverse: 5'-AAGTCGTGCTGCTTCATGTG-3'
  • Primers for a reference (housekeeping) gene (e.g., 16S rRNA):
  • Forward: 5'-CGGACGGGTGAGTAATGTCT-3'
  • Reverse: 5'-TCGTTGCGGGACTTAACCCA-3'
  • Set up reactions in triplicate for each sample (Induced, Uninduced) and each primer pair (gfp, 16S rRNA). Include the -RT controls and a no-template control (NTC).

4. Thermal Cycling:

  • Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
  • Initial Denaturation: 95°C for 3 minutes
  • 40 Cycles:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Melt Curve Analysis: As per instrument instructions to verify amplicon specificity.

5. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.
  • Calculate the relative expression using the ΔΔCq method:
  • Calculate ΔCq for each sample: ΔCq = Cq(gfp) - Cq(16S rRNA)
  • Calculate ΔΔCq: ΔΔCq = ΔCq(Induced) - ΔCq(Uninduced)
  • Calculate Fold Change: 2-ΔΔCq

Mandatory Visualizations

RhizopineSignalingPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm This compound This compound (SI) Transport ABC Transporter This compound->Transport MocR_inactive MocR (Inactive) MocR_active MocR-Rhizopine (Active) MocR_inactive->MocR_active Promoter PmocB Promoter MocR_active->Promoter Activates Transcription Gene Reporter Gene (e.g., gfp) Promoter->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., GFP) mRNA->Protein Translation Transport->MocR_inactive Binds ValidationWorkflow cluster_experiment Experimental Setup cluster_qpcr qPCR Workflow cluster_reporter Reporter Assay Workflow Start Bacterial Culture (PmocB::gene) Induced Add this compound (SI) Start->Induced Uninduced Control (No SI) Start->Uninduced Incubate Incubate (24h) Induced->Incubate Uninduced->Incubate RNA 1. RNA Extraction Incubate->RNA Measure 1. Measure OD600 & Fluorescence Incubate->Measure cDNA 2. cDNA Synthesis RNA->cDNA qPCR 3. qPCR Reaction cDNA->qPCR Analysis_Q 4. ΔΔCq Analysis (Fold Change mRNA) qPCR->Analysis_Q Analysis_R 2. Normalize & Calculate (Fold Change Protein) Measure->Analysis_R

References

The Metabolic Burden of Benevolence: A Comparative Guide to Rhizopine Production Costs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of symbiotic nitrogen fixation, rhizobia have evolved a unique strategy to favor their kin: the production of rhizopines. These specialized compounds, synthesized by bacteroids within root nodules, act as exclusive nutrient sources for free-living rhizobia of the same strain, giving them a competitive edge in the soil. However, this evolutionary advantage comes at a metabolic price. This guide provides a comparative analysis of the metabolic cost associated with the production of different rhizopines, offering insights for researchers studying rhizobial ecology, symbiotic efficiency, and the development of microbial inoculants.

Quantitative Comparison of Metabolic Costs

Direct experimental quantification of the ATP and reductant cost for synthesizing different rhizopines is not extensively documented in existing literature. However, a comparative metabolic cost can be inferred by examining their distinct biosynthetic pathways. The two most well-characterized rhizopines are scyllo-inosamine (sIa) and its methylated derivative, 3-O-methyl-scyllo-inosamine (3-O-MSI).

The synthesis of 3-O-MSI is understood to be a two-step enzymatic process from the precursor myo-inositol.[1] The production of sIa is considered a precursor step to 3-O-MSI synthesis, with the methylation of sIa to 3-O-MSI being catalyzed by the product of the mosA gene.[2] This suggests that the production of 3-O-MSI carries a higher metabolic burden than sIa due to an additional methylation step, which typically requires a methyl donor such as S-adenosyl methionine (SAM), an ATP-dependent molecule.

Below is a table summarizing the estimated additional costs for the key enzymatic steps in the biosynthesis of sIa and 3-O-MSI, starting from the common precursor, myo-inositol. The exact ATP/NADH cost for the initial synthesis of myo-inositol from glucose-6-phosphate is complex and involves the enzyme myo-inositol-1-phosphate synthase (MIPS) and a subsequent dephosphorylation. For the purpose of this comparison, we will focus on the divergent steps of the pathway.

RhizopineKey Enzymatic Step(s) from PrecursorEstimated Additional Metabolic Cost (per molecule)Reference
scyllo-inosamine (sIa) 1. Oxidation of myo-inositol to scyllo-inosose 2. Transamination of scyllo-inosose to scyllo-inosamine1 x NAD(P)H 1 x Pyridoxal phosphate (B84403) (PLP)-dependent transamination (cost integrated with amino acid metabolism)[1]
3-O-methyl-scyllo-inosamine (3-O-MSI) 1. Oxidation of myo-inositol to scyllo-inosose 2. Transamination of scyllo-inosose to scyllo-inosamine 3. Methylation of scyllo-inosamine1 x NAD(P)H 1 x PLP-dependent transamination 1 x S-adenosyl methionine (SAM)[1][2]

Note: The regeneration of SAM from S-adenosyl homocysteine (SAH) requires the input of ATP. Therefore, the production of 3-O-MSI incurs an additional energetic cost compared to sIa.

Experimental Protocols for Measuring Metabolic Cost

Determining the precise metabolic burden of this compound production requires specific experimental approaches. While direct measurement of ATP consumption for a specific pathway is challenging, the overall metabolic cost can be assessed by comparing this compound-producing strains with their isogenic, non-producing mutants.

Key Experimental Methodology: Comparative Growth Analysis and Respirometry

This protocol outlines a method to indirectly quantify the metabolic burden of this compound production by comparing the growth kinetics and oxygen consumption rates of a wild-type this compound-producing strain and a mos gene knockout mutant (unable to produce this compound).

1. Strain Preparation:

  • Cultivate the wild-type this compound-producing Rhizobium strain (e.g., Sinorhizobium meliloti L5-30) and its isogenic mosA knockout mutant.
  • Grow strains in a minimal medium with a defined carbon and nitrogen source to mid-logarithmic phase.

2. Growth Rate Determination:

  • Inoculate fresh minimal medium with washed cells of both wild-type and mutant strains to an initial optical density (OD600) of 0.05.
  • Incubate cultures in a temperature-controlled shaker.
  • Monitor growth by measuring OD600 at regular intervals over 48-72 hours.
  • Calculate the specific growth rate (µ) for each strain during the exponential growth phase. A significantly lower growth rate in the wild-type strain can be indicative of a metabolic burden associated with this compound production.

3. Respirometry (Oxygen Consumption Measurement):

  • Harvest mid-log phase cells of both strains by centrifugation and wash with a carbon-free minimal medium.
  • Resuspend cells to a standardized OD600 in the minimal medium containing a known concentration of the carbon source.
  • Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system.
  • The specific oxygen consumption rate (qO2) can be calculated and normalized to cell biomass (e.g., dry weight or protein content). An increased qO2 in the producing strain, not coupled with a corresponding increase in growth rate, may suggest a higher energy demand for this compound synthesis.

4. Data Analysis:

  • Statistically compare the specific growth rates and specific oxygen consumption rates of the wild-type and mutant strains.
  • A significant difference in these parameters would provide quantitative evidence for the metabolic cost of this compound production.

Visualizing the Metabolic Pathways and Experimental Workflow

To further elucidate the processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Rhizopine_Biosynthesis_Pathway cluster_0 Central Metabolism cluster_1 This compound Synthesis Glucose-6-P Glucose-6-P myo-Inositol myo-Inositol Glucose-6-P->myo-Inositol MIPS scyllo-Inosose scyllo-Inosose myo-Inositol->scyllo-Inosose Dehydrogenase (NAD(P)+ -> NAD(P)H) sIa scyllo-Inosamine (sIa) scyllo-Inosose->sIa Aminotransferase MSI 3-O-methyl-scyllo-Inosamine (3-O-MSI) sIa->MSI Methyltransferase (MosA) (SAM -> SAH)

Caption: Biosynthetic pathway of scyllo-inosamine (sIa) and 3-O-methyl-scyllo-inosamine (3-O-MSI).

Metabolic_Cost_Workflow A Strain Cultivation (Wild-type vs. mos- mutant) B Growth Curve Analysis (Measure OD600 over time) A->B D Respirometry (Measure O2 consumption) A->D C Calculate Specific Growth Rate (µ) B->C F Comparative Data Analysis C->F E Calculate Specific O2 Consumption Rate (qO2) D->E E->F

Caption: Experimental workflow for comparing the metabolic cost of this compound production.

References

Cross-Specificity of Rhizopine Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the molecular specificity of the rhizopine signaling system, providing quantitative data, experimental protocols, and pathway visualizations to inform applications in synthetic biology and drug development.

The engineering of specific communication pathways between organisms is a cornerstone of synthetic biology. This compound signaling, a naturally occurring pathway in certain rhizobia, offers a highly specific means of communication that can be harnessed for various applications, including the targeted control of microbial gene expression in the rhizosphere. This guide provides a comparative analysis of the cross-specificity of this compound signaling with other molecules, supported by experimental data.

High Specificity of the this compound Signaling System

The this compound signaling cascade is initiated by the transport of rhizopines, such as scyllo-inosamine (SIA) and 3-O-methyl-scyllo-inosamine (3-O-MSI), into the bacterial cell.[1] This transport is mediated by an ATP-binding cassette (ABC) transporter, a key component of which is the solute-binding protein MocB.[1] Once inside the cytoplasm, the this compound molecule binds to the transcriptional regulator, MocR. This binding event activates MocR, which in turn induces gene expression from the PmocB promoter.[1]

Experimental evidence demonstrates the high specificity of this system. A this compound biosensor, constructed using the MocR regulator and the PmocB promoter fused to a reporter gene (e.g., lux), shows a strong response to different forms of this compound. However, its activation by other structurally similar plant-derived polyols is negligible, highlighting the exclusivity of this signaling channel.

Comparative Response to Rhizopines and Other Molecules

The following table summarizes the quantitative response of a this compound lux biosensor to various rhizopines and other chemically similar plant polyols. The data is presented as relative luminescence units (rlu), indicating the level of gene expression induced by each molecule.

MoleculeTypeConcentrationMean Luminescence (rlu)
No Inducer Control-~100
scyllo-inosamine (SIA) This compound1 mM~100,000
(-)-1l-3-O-MSI This compound1 mM~80,000
(+)-1d-3-O-MSI This compound1 mM~60,000
myo-Inositol Plant Polyol1 mM~100
scyllo-Inositol Plant Polyol1 mM~100
D-Pinitol Plant Polyol1 mM~100
D-Ononitol Plant Polyol1 mM~100

Data adapted from Geddes et al., 2019. The values are approximate and intended for comparative purposes.

The data clearly indicates that the this compound biosensor is strongly induced by SIA and its methylated derivatives (3-O-MSI). In contrast, common plant polyols such as myo-inositol, scyllo-inositol, D-pinitol, and D-ononitol do not elicit a significant response, demonstrating the high degree of ligand specificity of the MocR regulator.

Visualization of Signaling Pathways and Experimental Workflow

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the this compound signaling pathway and a typical experimental workflow for assessing cross-specificity.

RhizopineSignaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound (e.g., SIA, 3-O-MSI) MocB MocB (ABC Transporter) This compound->MocB Transport MocR MocR (Inactive) MocB->MocR Binding MocR_active MocR-Rhizopine (Active Complex) MocR->MocR_active PmocB PmocB MocR_active->PmocB Activation Reporter Reporter Gene (e.g., lux) PmocB->Reporter Transcription Luminescence Luminescence Reporter->Luminescence Translation & Bioluminescence

Caption: The this compound signaling pathway.

ExperimentalWorkflow A Prepare this compound Biosensor Strain (e.g., R. leguminosarum with pOPS0046) B Culture Biosensor in UMS Minimal Medium A->B C Add Inducing Molecules (1 mM) - Rhizopines (SIA, 3-O-MSI) - Plant Polyols (Inositols, etc.) - No Inducer (Control) B->C D Incubate Cultures C->D E Measure Luminescence (Relative Luminescence Units - rlu) D->E F Compare rlu values to assess cross-specificity E->F

Caption: Experimental workflow for testing cross-specificity.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the cross-specificity of a this compound biosensor.

Objective: To quantify the induction of a this compound lux biosensor by various rhizopines and other structurally related molecules.

Materials:

  • This compound biosensor strain (e.g., Rhizobium leguminosarum bv. viciae 3841 containing the pOPS0046 plasmid).

  • UMS (Universal Minimal Salts) medium supplemented with pyruvate (B1213749) (e.g., 10 mM) as a carbon source and ammonium (B1175870) chloride (e.g., 10 mM) as a nitrogen source.

  • Inducing molecules (1 M stock solutions):

    • scyllo-inosamine (SIA)

    • (-)-1l-3-O-methyl-scyllo-inosamine ((-)-1l-3-O-MSI)

    • (+)-1d-3-O-methyl-scyllo-inosamine ((+)-1d-3-O-MSI)

    • myo-Inositol

    • scyllo-Inositol

    • D-Pinitol

    • D-Ononitol

  • Sterile 96-well microplates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Prepare overnight culture: Inoculate a single colony of the this compound biosensor strain into 5 mL of UMS medium and grow overnight at 28°C with shaking.

  • Subculture: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh UMS medium.

  • Prepare microplate: To the wells of a 96-well microplate, add 198 µL of the diluted bacterial culture.

  • Add inducers: Add 2 µL of the 1 M stock solutions of the inducing molecules to the respective wells to achieve a final concentration of 1 mM. Include a "no inducer" control by adding 2 µL of sterile water. Prepare triplicate wells for each condition.

  • Incubation: Incubate the microplate at 28°C.

  • Measure luminescence: Measure the luminescence (in relative luminescence units, rlu) and optical density (OD600) at regular intervals (e.g., every hour) for a period of 24-48 hours using a microplate reader.

  • Data analysis: Normalize the luminescence readings by the OD600 to account for differences in cell growth. Compare the normalized luminescence values across the different conditions to determine the specificity of the biosensor.

This detailed protocol allows for the robust and reproducible assessment of the cross-specificity of the this compound signaling system, providing valuable data for researchers aiming to utilize this pathway in their work. The high specificity of this compound signaling makes it an attractive tool for creating orthogonal communication channels in complex biological systems.

References

Comparative Genomics of Rhizopine-Producing and Non-Producing Rhizobia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genomic landscapes of rhizobia capable of rhizopine synthesis and catabolism versus those without, providing key insights for researchers in microbiology, genetics, and drug development.

Rhizopines are opine-like compounds synthesized in legume nodules colonized by specific rhizobia strains. These compounds serve as a nutritional advantage for the rhizobia that produce and can catabolize them, creating a specialized ecological niche. Understanding the genomic underpinnings of this trait is crucial for agricultural applications and for exploring novel antimicrobial strategies. This guide provides a comparative genomic overview of this compound-producing and non-producing rhizobia, supported by experimental data and detailed methodologies.

Genomic Feature Comparison

A key distinction between this compound-producing and non-producing rhizobia lies in their accessory genomes, particularly the presence of specific gene clusters on symbiotic plasmids (pSym). While core genomic features such as overall genome size and GC content show variability across species, the presence of the moc (this compound catabolism) and mos (this compound synthesis) gene clusters is the defining characteristic of this compound-producing strains.[1][2]

FeatureThis compound-Producing Strains (e.g., Sinorhizobium meliloti L5-30, Rm220-3)Non-Producing Strains (e.g., Sinorhizobium meliloti 1021)Reference
Total Genome Size (Mb) 6.2 - 7.86.2 - 7.8[3]
GC Content (%) 61.0 - 63.561.0 - 63.5[3]
Number of Plasmids Variable (often includes a large pSym)Variable (may or may not have a pSym)[4]
moc Gene Cluster PresentAbsent[1][5]
mos Gene Cluster PresentAbsent[1][2]
Location of moc/mos Symbiotic Plasmid (pSym)N/A[1][2]

The Genetics of this compound Metabolism: moc and mos Operons

The ability to both synthesize and catabolize this compound is conferred by two closely linked gene clusters, mos and moc, typically located on a symbiotic plasmid.[1][2]

The ** mos operon** is responsible for the synthesis of this compound within the legume nodule. In Sinorhizobium meliloti L5-30, this operon includes the genes mosA, mosB, and mosC.[6][7] The expression of the mos operon is under the control of the nitrogen fixation regulatory protein NifA, linking this compound synthesis to active nitrogen fixation in the nodule.[6][7]

The ** moc operon** governs the catabolism of this compound, allowing the bacteria to utilize it as a specific carbon and nitrogen source. This operon includes the genes mocA, mocB, mocR, and mocC.[5] mocB encodes a periplasmic binding protein involved in this compound uptake, mocA and mocC are likely involved in the subsequent degradation pathway, and mocR is a regulatory gene.[5]

Signaling Pathways and Regulation

The regulation of this compound metabolism is intricately linked to the symbiotic state of the rhizobia.

This compound Synthesis (mos) Regulation

The synthesis of this compound is tightly controlled to occur only within the nitrogen-fixing nodule. This regulation is primarily mediated by the NifA protein, a key transcriptional activator of nitrogen fixation genes.

mos_regulation cluster_nodule Nodule Environment (Low Oxygen) NifA NifA (Active) mos_promoter mos Promoter NifA->mos_promoter Activates mos_genes mosA, mosB, mosC mos_promoter->mos_genes Transcription This compound This compound mos_genes->this compound Synthesis

Regulation of the mos operon by NifA.
This compound Catabolism (moc) Regulation

The catabolism of this compound is induced by the presence of this compound itself, allowing the bacteria to utilize this specific nutrient source when available in the rhizosphere. This regulation is mediated by the MocR protein.

moc_regulation cluster_environment Rhizosphere Environment Rhizopine_ext External This compound MocB_transporter MocB (Periplasmic Transporter) Rhizopine_ext->MocB_transporter Uptake Rhizopine_int Internal This compound MocB_transporter->Rhizopine_int MocR MocR (Repressor) Rhizopine_int->MocR Inactivates moc_promoter moc Promoter MocR->moc_promoter Represses moc_genes mocA, mocB, mocC moc_promoter->moc_genes Transcription Catabolism This compound Catabolism moc_genes->Catabolism Leads to

Induction of the moc operon by this compound.

Experimental Protocols

A comparative genomics study of this compound-producing and non-producing rhizobia involves several key steps, from bacterial culture and DNA extraction to sophisticated bioinformatic analyses.

Bacterial Culture and Genomic DNA Extraction
  • Culture Conditions: Rhizobia strains are cultured in appropriate media, such as Yeast Mannitol Broth (YMB) or Tryptone Yeast (TY) extract broth, at 28-30°C with aeration.

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from late-log phase cultures using standard methods, such as phenol-chloroform extraction or commercially available kits like the QIAGEN DNeasy Blood & Tissue Kit. DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

Genome Sequencing and Assembly
  • Sequencing Platforms: A combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) sequencing technologies is recommended to achieve complete and accurate genome assemblies.[8][9]

  • Assembly: Raw sequencing reads are quality-filtered and assembled de novo using hybrid assemblers such as Unicycler or SPAdes. The goal is to generate a closed, circular chromosome and any associated plasmids.

Genome Annotation
  • Gene Prediction: Open reading frames (ORFs) are predicted using tools like Prodigal or Glimmer.

  • Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI's non-redundant protein database (nr), UniProt, and the Kyoto Encyclopedia of Genes and Genomes (KEGG) using BLASTp or Diamond.

Comparative Genomic Analysis

This is a multi-step process to identify the differences between the genomes of this compound-producing and non-producing strains.

comparative_genomics_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Sequencing Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Pangenome Pangenome Analysis (Core and Accessory Genomes) Annotation->Pangenome Gene_Comparison Specific Gene Comparison (moc/mos clusters) Annotation->Gene_Comparison Phylogenomics Phylogenomic Analysis Annotation->Phylogenomics Results Identification of Genomic Differences Pangenome->Results Gene_Comparison->Results Phylogenomics->Results

Workflow for comparative genomics of rhizobia.
  • Pangenome Analysis: The pangenome (core and accessory genomes) of the selected strains is determined using tools like Roary or BPGA. This analysis will highlight the genes present only in the this compound-producing strains.

  • Specific Gene Cluster Analysis: The presence, absence, and sequence variation of the moc and mos gene clusters are investigated using BLAST searches and sequence alignment tools like MAFFT or ClustalW.

  • Phylogenomic Analysis: A phylogenomic tree is constructed based on a set of conserved, single-copy core genes to understand the evolutionary relationships between the strains. This can be done using tools like RAxML or FastTree.

Conclusion

The genomic comparison of this compound-producing and non-producing rhizobia reveals that this key metabolic capability is encoded by specific, plasmid-borne gene clusters. The regulation of these genes is tightly integrated with the symbiotic state of the bacteria. The experimental and bioinformatic workflows outlined in this guide provide a robust framework for researchers to further investigate this fascinating aspect of rhizobial biology, with potential applications in improving nitrogen fixation in agriculture and discovering novel antimicrobial targets.

References

Validating Rhizopine Biosensors In Situ: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately detect and quantify rhizopines in the rhizosphere is crucial for understanding and engineering plant-microbe interactions. This guide provides a comprehensive comparison of rhizopine biosensors and alternative analytical methods for in situ activity validation, complete with experimental data and detailed protocols.

Rhizopines are a class of opine-like compounds produced by some nitrogen-fixing rhizobia in legume root nodules. These molecules can be catabolized by other rhizobia, providing a competitive advantage and influencing the microbial community structure in the rhizosphere. The development of this compound biosensors has opened up new avenues for studying these interactions in real-time and in situ. This guide compares the performance of two recently developed this compound biosensors, pSIR02 and pSIR05, with traditional analytical chemistry techniques, providing a framework for selecting the most appropriate method for your research needs.

Performance Comparison: this compound Biosensors vs. Analytical Methods

The selection of a suitable method for in situ this compound detection depends on various factors, including the required sensitivity, spatial resolution, and the complexity of the experimental setup. While biosensors offer the advantage of real-time, in situ monitoring of bioavailable this compound, analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) provide absolute quantification of total this compound concentrations.

FeatureThis compound Biosensor (pSIR05)This compound Biosensor (pSIR02)Analytical Methods (e.g., GC-MS)
Principle Genetically encoded circuit expressing a reporter gene (e.g., GFP, luciferase) in response to this compound.Genetically encoded circuit expressing a reporter gene in response to this compound.Chemical extraction followed by separation and detection based on mass-to-charge ratio.
Detection Target Bioavailable this compoundBioavailable this compoundTotal this compound (free and bound)
In Situ Capability Yes, allows for real-time monitoring in the rhizosphere.Yes, allows for real-time monitoring in the rhizosphere.No, requires destructive sampling and extraction.
Spatial Resolution Cellular levelCellular levelBulk sample (rhizosphere soil)
Quantitative Output Relative (reporter signal intensity)Relative (reporter signal intensity)Absolute (concentration)
Sensitivity High (nanomolar to micromolar range)High (nanomolar to micromolar range)High (picogram to nanogram range)
Specificity High, dependent on the specificity of the regulatory protein (MocR).High, dependent on the specificity of the regulatory protein (MocR).Very high, based on mass fragmentation patterns.
Response Time Minutes to hoursMinutes to hoursHours to days (sample preparation and analysis)
Advantages Real-time, non-invasive, high spatial resolution, provides information on bioavailability.Real-time, non-invasive, high spatial resolution, provides information on bioavailability.Absolute quantification, high specificity, well-established methods.
Limitations Reporter signal can be influenced by physiological state of the biosensor organism. Limited host range. pSIR05 shows improved stability over pSIR02.[1]Can exhibit instability and impose a metabolic burden on the host organism.[1]Destructive sampling, provides no information on bioavailability or spatial distribution at the microscale.

Signaling Pathways and Experimental Workflows

To effectively utilize and interpret data from this compound biosensors, it is essential to understand the underlying signaling pathway and the experimental workflow for their validation.

This compound Signaling Pathway

The this compound biosensors are based on the natural this compound catabolism (moc) operon. The key components are the this compound-binding protein (MocB) and the transcriptional regulator (MocR).

Rhizopine_Signaling_Pathway cluster_extracellular Extracellular Space / Rhizosphere cluster_cell Bacterial Cell cluster_membrane Cell Membrane This compound This compound (SI) MocB MocB (Periplasmic binding protein) This compound->MocB binds ABC_Transporter ABC Transporter Rhizopine_in This compound ABC_Transporter->Rhizopine_in transports MocB->ABC_Transporter delivers this compound to MocR_inactive MocR (Inactive) MocR_active MocR-Rhizopine Complex (Active) MocR_inactive->MocR_active activates PmocB PmocB Promoter MocR_active->PmocB binds to Reporter Reporter Gene (gfp, lux) PmocB->Reporter drives expression of Signal Fluorescence / Luminescence Reporter->Signal produces Rhizopine_in->MocR_inactive binds to

Caption: this compound signaling pathway in the biosensor.

Experimental Workflow for In Situ Validation

Validating the in situ activity of this compound biosensors typically involves co-culturing the biosensor strain with a this compound-producing plant and visualizing the reporter signal in the rhizosphere.

In_Situ_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Transform bacteria with This compound biosensor plasmid (e.g., pSIR05) B1 Inoculate plant roots with biosensor-containing bacteria A1->B1 A2 Grow this compound-producing plants under sterile conditions A2->B1 B2 Co-culture plants and bacteria B1->B2 C1 Microscopy (Confocal, Fluorescence) B2->C1 C2 Flow Cytometry B2->C2 D1 Image acquisition of reporter signal on root surface C1->D1 D2 Quantify percentage of activated biosensor cells C2->D2

Caption: Experimental workflow for in situ validation.

Experimental Protocols

In Situ Validation of this compound Biosensors using Confocal Microscopy

This protocol describes the visualization of this compound biosensor activity on plant roots using confocal microscopy.

Materials:

  • This compound-producing plants (e.g., Medicago truncatula or engineered barley)

  • Bacterial strain carrying the this compound biosensor plasmid (e.g., Sinorhizobium meliloti with pSIR05 expressing GFP)

  • Growth medium (e.g., Fahraeus medium)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Plant Growth: Grow this compound-producing plants axenically in small petri dishes or on agar (B569324) slants to allow for easy imaging of the root system.

  • Bacterial Inoculation: Grow the biosensor strain to mid-log phase, wash with sterile water or buffer, and resuspend to the desired optical density. Inoculate the plant roots with the bacterial suspension.

  • Co-cultivation: Incubate the inoculated plants for a period sufficient to allow for bacterial colonization and this compound production (typically 3-7 days).

  • Sample Preparation: Carefully remove a section of the root system and mount it on a microscope slide with a drop of water or growth medium. Gently place a coverslip over the sample.

  • Confocal Microscopy:

    • Use a confocal microscope equipped with appropriate lasers and filters for the specific reporter protein (e.g., 488 nm excitation and 500-550 nm emission for GFP).

    • Locate the root and the associated bacteria.

    • Acquire Z-stack images to visualize the spatial distribution of the reporter signal along the root surface.

  • Image Analysis: Process the acquired images using appropriate software (e.g., ImageJ, FIJI) to generate projections and quantify fluorescence intensity.

Quantification of Biosensor Activity using Flow Cytometry

This protocol allows for the quantification of the percentage of activated biosensor cells in the rhizosphere.

Materials:

  • Inoculated plant root systems from the co-culture experiment

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Rhizosphere Soil Collection: Carefully remove the plant from the growth substrate. Collect the soil loosely adhering to the roots (rhizosphere soil) into a sterile tube.

  • Bacterial Extraction: Add a known volume of PBS to the soil sample and vortex vigorously to detach the bacteria.

  • Filtering: Pass the soil suspension through a cell strainer (e.g., 40 µm) to remove large debris.

  • Flow Cytometry Analysis:

    • Analyze the filtered bacterial suspension using a flow cytometer.

    • Gate the bacterial population based on forward and side scatter properties.

    • Within the bacterial gate, quantify the number of cells exhibiting a positive reporter signal (e.g., GFP fluorescence) above a predetermined threshold based on a negative control (biosensor strain in the absence of this compound).

  • Data Analysis: Calculate the percentage of activated biosensor cells in the total bacterial population.

Alternative Method: GC-MS for this compound Quantification

This protocol provides a general workflow for the extraction and quantification of rhizopines from rhizosphere soil using Gas Chromatography-Mass Spectrometry (GC-MS). Note that this method requires derivatization of the polar this compound molecules to make them volatile for GC analysis.

Materials:

  • Rhizosphere soil sample

  • Extraction solvent (e.g., a mixture of methanol, water, and chloroform)

  • Internal standard (e.g., a stable isotope-labeled this compound analog)

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Extraction:

    • Weigh a known amount of rhizosphere soil.

    • Add the internal standard.

    • Perform a liquid-liquid extraction with the chosen solvent system to extract the rhizopines.

    • Separate the phases and collect the polar layer containing the rhizopines.

  • Derivatization:

    • Dry the extract completely under a stream of nitrogen.

    • Add the derivatization reagent and heat to the recommended temperature to convert the rhizopines into their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the compounds on an appropriate GC column.

    • Detect the derivatized rhizopines and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the original soil sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The validation of in situ this compound biosensor activity is a critical step in their application for studying plant-microbe interactions. This compound biosensors, particularly the improved pSIR05 construct, offer unparalleled advantages for real-time, in situ visualization of bioavailable this compound at the cellular level.[1] However, for absolute quantification of total this compound concentrations in a bulk sample, analytical methods such as GC-MS remain the gold standard. The choice of method should be guided by the specific research question, with the understanding that a combination of both biosensor and analytical approaches will likely provide the most comprehensive understanding of this compound dynamics in the complex rhizosphere environment.

References

Unveiling the Nodule Manipulators: A Comparative Guide to Rhizopine and Rhizobitoxine in Legume Nodulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between rhizobia and legumes is paramount for enhancing nitrogen fixation and developing novel agricultural and therapeutic strategies. This guide provides a comprehensive comparison of two key rhizobial compounds, rhizopine and rhizobitoxine (B1232551), and their distinct effects on the critical process of nodulation.

This document delves into the mechanisms of action, quantitative impacts on nodulation, and the underlying signaling pathways influenced by these two molecules. Detailed experimental protocols are provided to facilitate the replication and further investigation of their effects.

At a Glance: this compound vs. Rhizobitoxine in Nodulation

FeatureThis compoundRhizobitoxine
Primary Function Nutritional advantage and competitive enhancement for catabolizing rhizobia.[1][2]Promotion of nodulation by inhibiting host plant's ethylene (B1197577) synthesis.[3][4][5][6]
Mechanism of Action Serves as a specific carbon and nitrogen source for rhizobia possessing the corresponding catabolic genes.[1][2]Inhibits ACC (1-aminocyclopropane-1-carboxylate) synthase, a key enzyme in the ethylene biosynthesis pathway of the host plant.[3][6]
Direct Effect on Nodule Number No direct increase in nodule number; enhances the proportion of nodules occupied by this compound-catabolizing strains in a competitive environment.[1][2]Increases the number of nodules, particularly in legumes sensitive to ethylene-mediated inhibition of nodulation.[4][6]
Producing Bacteria Primarily Sinorhizobium meliloti and some Rhizobium leguminosarum strains.Primarily Bradyrhizobium elkanii.[3][4]
Signaling Pathway Primarily a bacterial nutritional signaling pathway.Interacts with the host plant's hormonal signaling pathway (ethylene).

Quantitative Effects on Nodulation

The following tables summarize the quantitative data from key studies, illustrating the distinct impacts of this compound and rhizobitoxine on nodulation parameters.

Table 1: Effect of this compound Catabolism on Nodule Occupancy

This table presents data from a competition experiment between a wild-type this compound-producing and -catabolizing Sinorhizobium meliloti strain and a mutant strain unable to catabolize this compound.

Strain CombinationInoculum Ratio (Wild-type : Mutant)Nodule Occupancy by Wild-type (%)
Wild-type vs. Catabolism Mutant1:175%
Wild-type vs. Catabolism Mutant1:958%

Data synthesized from Gordon et al. (1996). The results demonstrate a clear competitive advantage for the strain capable of catabolizing this compound, as it occupies a significantly higher percentage of nodules even when initially outnumbered in the inoculum.

Table 2: Effect of Rhizobitoxine on Nodule Number

This table illustrates the effect of rhizobitoxine production by Bradyrhizobium elkanii on the nodulation of an ethylene-sensitive legume, Macroptilium atropurpureum.

Bradyrhizobium elkanii StrainNodule Number per Plant (at 21 days post-inoculation)
Wild-type (Rhizobitoxine producer)45 ± 5
Mutant (Rhizobitoxine non-producer)28 ± 4

Data synthesized from Yuhashi et al. (2000). The rhizobitoxine-producing strain significantly increased the number of nodules compared to the non-producing mutant, highlighting its role in overcoming ethylene-mediated inhibition of nodulation.

Signaling Pathways and Mechanisms of Action

The distinct roles of this compound and rhizobitoxine are rooted in their fundamentally different interactions with the rhizobia-legume symbiosis.

This compound: A Private Nutrient Channel

This compound's influence on nodulation is indirect, functioning as a selective advantage for kin bacteria. The process can be visualized as a closed-loop system benefiting the this compound-producing lineage.

Rhizopine_Pathway Bacteroid Bacteroid (in nodule) Rhizopine_Synthesis This compound Synthesis (mos genes) Bacteroid->Rhizopine_Synthesis This compound This compound Rhizopine_Synthesis->this compound Free_Living_Rhizobia Free-living Rhizobia (with moc genes) This compound->Free_Living_Rhizobia Excreted into rhizosphere Rhizopine_Catabolism This compound Catabolism (moc genes) Free_Living_Rhizobia->Rhizopine_Catabolism Nutrients Carbon & Nitrogen Source Rhizopine_Catabolism->Nutrients Competitive_Advantage Increased Competitiveness & Nodule Occupancy Nutrients->Competitive_Advantage Rhizobitoxine_Pathway cluster_plant Host Plant Root Cell cluster_rhizobia Bradyrhizobium elkanii SAM S-adenosyl methionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-aminocyclopropane-1-carboxylate (ACC) ACC_Synthase->ACC Ethylene Ethylene ACC->Ethylene Nodulation_Inhibition Inhibition of Nodulation Ethylene->Nodulation_Inhibition Rhizobitoxine Rhizobitoxine Rhizobitoxine->ACC_Synthase Inhibits Rhizopine_Competition_Workflow Start Start Culture Culture Wild-type & Mutant Strains Start->Culture Inoculum Prepare Inoculum Mixtures Culture->Inoculum Inoculate Inoculate Alfalfa Seedlings Inoculum->Inoculate Grow Grow Plants (4-6 weeks) Inoculate->Grow Harvest Harvest & Surface- Sterilize Nodules Grow->Harvest Crush Crush Individual Nodules Harvest->Crush Plate Plate Dilutions on Selective Media Crush->Plate Analyze Count Colonies & Determine Nodule Occupancy Plate->Analyze End End Analyze->End Rhizobitoxine_Nodule_Count_Workflow Start Start Culture Culture Wild-type & Mutant Strains Start->Culture Inoculate Inoculate Legume Seedlings Culture->Inoculate Grow Grow Plants in Nitrogen-Free Medium Inoculate->Grow Harvest Harvest Plants at Time Intervals Grow->Harvest Count Count Nodules per Plant Harvest->Count Analyze Statistically Analyze Nodule Numbers Count->Analyze End End Analyze->End

References

A Functional Comparison of mosA and mosB Genes in Rhizopine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of the mosA and mosB genes in the biosynthesis of rhizopine. This document clarifies previous misconceptions and presents current, experimentally supported evidence for the distinct functions of the proteins encoded by these genes.

Functional Clarification and Contrast

Initial studies of the mos locus in S. meliloti L5-30 suggested that mosA encoded an O-methyltransferase. However, subsequent research, including sequence correction and detailed biochemical analysis, has definitively re-identified MosA as a dihydrodipicolinate synthase (DHDPS), an enzyme involved in the lysine (B10760008) biosynthesis pathway.[1] Structural and functional studies have failed to demonstrate any methyltransferase activity or direct involvement of MosA in this compound synthesis.[1]

In contrast, MosB has been confirmed as an aminotransferase, playing a crucial role in the final step of this compound biosynthesis.[2] It catalyzes the reductive amination of a keto-inositol intermediate to produce this compound. This function is essential in both the natural pathway for 3-O-MSI synthesis and in engineered synthetic pathways for scyllo-inosamine (SI) production.[2]

Therefore, a direct functional comparison of MosA and MosB in this compound synthesis is not a comparison of two enzymes with similar roles, but rather a contrast between a protein now known to be uninvolved (MosA) and a key enzymatic player (MosB).

Quantitative Data Summary

The following table summarizes the key enzymatic activities and characteristics of MosA and MosB based on published experimental data.

FeatureMosAMosB
Enzyme Commission (EC) Number EC 4.3.3.7 (as DHDPS)EC 2.6.1.- (Aminotransferase)
Established Enzymatic Reaction L-aspartate-4-semialdehyde + Pyruvate (B1213749) <=> (4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinate + H₂O3-O-methyl-scyllo-inosose + L-glutamate <=> 3-O-methyl-scyllo-inosamine + α-ketoglutarate
Substrates L-aspartate-β-semialdehyde, Pyruvate3-O-methyl-scyllo-inosose, scyllo-inosose, L-glutamate (amino donor)
Products (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate3-O-methyl-scyllo-inosamine (3-O-MSI), scyllo-inosamine (SI)
Kinetic Parameters (Km) Pyruvate: ~0.57 mMNot reported in the provided search results.
Involvement in this compound Synthesis Not directly involved. Initial hypothesis was based on an incorrect gene sequence.Directly involved in the final amination step of 3-O-MSI and SI synthesis.

Signaling Pathways and Experimental Workflows

Natural this compound (3-O-MSI) Biosynthesis Pathway

The natural synthesis of 3-O-MSI in S. meliloti involves a two-step process where MosB plays the final, critical role.

natural_pathway Ononitol Ononitol 3-O-methyl-scyllo-inosose 3-O-methyl-scyllo-inosose Ononitol->3-O-methyl-scyllo-inosose mosDEF (Ononitol dehydrogenase) 3-O-methyl-scyllo-inosamine (3-O-MSI) 3-O-methyl-scyllo-inosamine (3-O-MSI) 3-O-methyl-scyllo-inosose->3-O-methyl-scyllo-inosamine (3-O-MSI) mosB (Aminotransferase) α-ketoglutarate α-ketoglutarate 3-O-methyl-scyllo-inosamine (3-O-MSI)->α-ketoglutarate L-glutamate L-glutamate L-glutamate->3-O-methyl-scyllo-inosamine (3-O-MSI)

Caption: Natural biosynthesis pathway of 3-O-MSI.

Engineered Synthetic this compound (SI) Biosynthesis Pathway

A synthetic pathway has been engineered to produce scyllo-inosamine (SI) in plants, again utilizing the aminotransferase activity of MosB.[2]

synthetic_pathway myo-inositol myo-inositol scyllo-inosose scyllo-inosose myo-inositol->scyllo-inosose idhA (inositol dehydrogenase) scyllo-inosamine (SI) scyllo-inosamine (SI) scyllo-inosose->scyllo-inosamine (SI) mosB (Aminotransferase) α-ketoglutarate α-ketoglutarate scyllo-inosamine (SI)->α-ketoglutarate L-glutamate L-glutamate L-glutamate->scyllo-inosamine (SI)

Caption: Engineered synthetic pathway for SI biosynthesis.

Experimental Workflow for Functional Characterization

The following workflow outlines the key steps to experimentally verify the functions of MosA and MosB.

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_assays Enzymatic Assays cluster_analysis Product Analysis Clone mosA and mosB into expression vectors Clone mosA and mosB into expression vectors Transform into E. coli Transform into E. coli Induce protein expression Induce protein expression Purify MosA and MosB proteins Purify MosA and MosB proteins DHDPS assay for MosA DHDPS assay for MosA Purify MosA and MosB proteins->DHDPS assay for MosA Aminotransferase assay for MosB Aminotransferase assay for MosB Purify MosA and MosB proteins->Aminotransferase assay for MosB Spectrophotometry for DHDPS assay Spectrophotometry for DHDPS assay DHDPS assay for MosA->Spectrophotometry for DHDPS assay GC-MS for aminotransferase assay GC-MS for aminotransferase assay Aminotransferase assay for MosB->GC-MS for aminotransferase assay

Caption: Experimental workflow for MosA and MosB functional analysis.

Experimental Protocols

Cloning and Expression of MosA and MosB
  • Gene Amplification: Amplify the coding sequences of mosA and mosB from S. meliloti L5-30 genomic DNA using PCR with primers containing appropriate restriction sites for cloning into an expression vector (e.g., pET series).

  • Vector Ligation: Digest the PCR products and the expression vector with the corresponding restriction enzymes and ligate the fragments.

  • Transformation: Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α).

  • Sequence Verification: Isolate plasmid DNA from transformants and verify the insert sequence.

  • Expression: Transform the sequence-verified plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Protein Purification: Harvest the cells, lyse them, and purify the His-tagged MosA and MosB proteins using nickel-affinity chromatography.

Dihydrodipicolinate Synthase (DHDPS) Assay for MosA Activity

This assay measures the condensation of pyruvate and L-aspartate-β-semialdehyde, the known substrates for DHDPS.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM imidazole (B134444) buffer (pH 7.4), 5 mM pyruvate, and 2 mM L-aspartate-β-semialdehyde.

  • Enzyme Addition: Initiate the reaction by adding purified MosA protein.

  • Incubation: Incubate the reaction at 30°C.

  • Detection: Monitor the formation of the product, (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate, by observing the decrease in absorbance at 270 nm due to the consumption of the enamine intermediate, or by using a coupled assay with dihydrodipicolinate reductase and monitoring NADPH oxidation at 340 nm.[3]

Aminotransferase Assay for MosB Activity

This assay detects the conversion of a keto-inositol to an amino-inositol, characteristic of this compound synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM of the keto-inositol substrate (e.g., 3-O-methyl-scyllo-inosose or scyllo-inosose), 20 mM L-glutamate as the amino donor, and 0.1 mM pyridoxal (B1214274) 5'-phosphate.

  • Enzyme Addition: Initiate the reaction by adding purified MosB protein.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding an equal volume of chloroform.

  • Derivatization and Extraction: Extract the aqueous phase, dry it, and derivatize the products with a suitable agent for GC-MS analysis (e.g., trimethylsilylation).

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the this compound product.[4]

GC-MS Protocol for this compound Detection
  • Sample Preparation: Derivatize the dried reaction products by adding a mixture of pyridine, methoxyamine hydrochloride, and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program that effectively separates the derivatized inositols.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the detection of the derivatized this compound and its fragments.

  • Data Analysis: Identify the this compound product by comparing its retention time and mass spectrum to an authentic standard. Quantify the product by integrating the peak area of a characteristic ion.[5]

Conclusion

The experimental evidence clearly demonstrates that mosA and mosB have fundamentally different functions. MosA is a dihydrodipicolinate synthase and is not directly involved in this compound biosynthesis. In contrast, MosB is a key aminotransferase that catalyzes the final step in the synthesis of rhizopines. This guide provides the necessary information and protocols for researchers to investigate these distinct functions further. Future research should focus on the kinetic characterization of MosB and the regulatory mechanisms governing the expression of the mos operon.

References

A Comparative Guide to Rhizopine and Other Bio-enhancers for Improved Nutrient Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rhizopine-mediated nutrient uptake enhancement with other established bio-enhancers. It includes a summary of performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support research and development in sustainable agriculture and crop improvement.

Introduction: The Quest for Enhanced Nutrient Acquisition

Efficient nutrient uptake by plants is a cornerstone of agricultural productivity. While synthetic fertilizers have historically filled this role, their environmental impact has spurred the search for sustainable alternatives. Bio-enhancers, which leverage natural biological processes, offer a promising avenue. This guide focuses on this compound, a unique signaling molecule, and compares its role in nutrient uptake with other widely recognized bio-enhancers like Plant Growth-Promoting Rhizobacteria (PGPR) and microbial inoculants.

Rhizopines are synthesized in the root nodules of legumes by rhizobia and act as a specific nutrient source for rhizobia that possess the corresponding catabolic genes. This specificity fosters a selective environment in the rhizosphere, promoting the proliferation of beneficial, nitrogen-fixing bacteria. While this compound's role is primarily indirect—by fostering a beneficial microbiome—its potential for targeted enhancement of specific microbial populations makes it a subject of growing interest.

Performance Comparison: this compound vs. Alternatives

Direct quantitative comparisons of this compound's impact on nutrient uptake versus other bio-enhancers are not extensively documented in publicly available literature. This compound research has largely focused on its role in symbiotic signaling and competition among rhizobia. However, we can infer its potential by examining the performance of the rhizobia it supports and comparing that with other microbial bio-enhancers. The following table summarizes quantitative data from studies on various bio-enhancers, providing a baseline for their potential impact on nutrient uptake and plant growth.

Table 1: Comparative Performance of Bio-enhancers on Nutrient Uptake and Crop Yield

Bio-enhancer/TreatmentCropKey FindingsNutrient Uptake EnhancementYield IncreaseReference
Plant Growth-Promoting Rhizobacteria (PGPR) Consortium TeffInoculation with a consortium of Pseudomonas fluorescens, Enterobacter cloacae, and Serratia marcescens significantly improved growth and nutrient uptake.Grain N, P, S, and Ca uptake significantly increased over control.2.2-fold increase in grain yield per hectare over control.[1]
PGPR (Pseudomonas, Bacillus, Enterobacter) WheatPGPR inoculation, especially in combination with chemical fertilizers, enhanced nutrient uptake and yield.Significant increases in N, P, and K uptake.Grain yield increased by 28-56% with integrated PGPR and chemical fertilizers compared to non-inoculated controls.[2]
Rhizobium and Phospho-microorganisms ChickpeaCombined use of Rhizobium and phosphate-solubilizing bacteria (PSB) showed synergistic effects on yield and nutrient uptake.Increased grain and straw N and P uptake.Higher grain and straw yields compared to single inoculations or control.[3]
Nitrogen-Fixing Bacteria (NFB), Phosphate Solubilizing Bacteria (PSB), and Potassium Solubilizing Bacteria (KSB) Consortium ChickpeaApplication of a biofertilizer consortium increased soil bacterial population, photosynthetic pigments, and grain yield.Enhanced grain, plant, and soil N, P, and K contents compared with the control.The highest number of pods per plant, biological yield, and grain yield were obtained with the consortium.[4]
Rhizobium Inoculation with Micronutrients Garden PeaRhizobium inoculation combined with zinc, boron, and molybdenum significantly improved yield and nutrient uptake.Maximum nutrient uptake and accumulation in garden peas.44.8% increase in green pod yield and 29.7% increase in seed yield over control.[5]

Note: The data presented for PGPR and other microbial inoculants demonstrates their direct impact on nutrient uptake and yield. While specific quantitative data for this compound's direct effect is limited, its role in promoting rhizobia suggests a potential for similar enhancements in nitrogen uptake, contingent on the efficacy of the supported rhizobial strains.

Signaling Pathways and Experimental Workflows

To understand the mechanisms and evaluate the efficacy of these bio-enhancers, it is crucial to visualize their modes of action and the experimental setups used to study them.

This compound Signaling Pathway

This compound acts as a specific signaling molecule that is synthesized by bacteroids within legume root nodules and released into the rhizosphere. It is then taken up by specific free-living rhizobia, which can catabolize it and gain a competitive advantage. This leads to the enrichment of these beneficial, nitrogen-fixing bacteria in the plant's root zone.

Rhizopine_Signaling_Pathway cluster_plant Legume Root Nodule cluster_rhizosphere Rhizosphere Bacteroid Bacteroid (Rhizobium) Rhizopine_Synthesis This compound Synthesis Bacteroid->Rhizopine_Synthesis mos genes Plant_Nutrients Enhanced Nutrient Uptake (e.g., Nitrogen) Bacteroid->Plant_Nutrients Nitrogen Fixation This compound This compound Rhizopine_Synthesis->this compound Excretion Free_Rhizobia Specific Free-Living Rhizobia This compound->Free_Rhizobia Uptake & Catabolism (moc genes) Free_Rhizobia->Bacteroid Enhanced Colonization & Nodule Formation Free_Rhizobia->Free_Rhizobia Proliferation & Competitive Advantage Other_Microbes Other Microbes

Caption: this compound signaling pathway from synthesis in nodules to promoting specific rhizobia.

General Experimental Workflow for Nutrient Uptake Analysis

Validating the efficacy of any bio-enhancer requires a systematic experimental approach to measure its impact on plant nutrient uptake. The following diagram illustrates a typical workflow.

Experimental_Workflow A 1. Treatment Preparation - Control (no treatment) - this compound/Rhizobia - Alternative Bio-enhancer B 2. Plant Inoculation & Growth - Seed or soil inoculation - Controlled environment (greenhouse/growth chamber) A->B C 3. Sample Collection - Harvest plants at specific growth stages - Separate shoots and roots B->C D 4. Biomass Measurement - Fresh and dry weight determination C->D E 5. Nutrient Analysis - Tissue digestion - ICP-MS or other analytical techniques for N, P, K, etc. D->E F 6. Data Analysis - Statistical comparison of treatment groups E->F G 7. Conclusion - Assess efficacy of bio-enhancer F->G Nutrient_Enhancement_Strategies cluster_indirect Indirect Enhancement cluster_direct Direct Enhancement This compound This compound Signaling (Promotes specific rhizobia) Nitrogen_Fixation Nitrogen Fixation (e.g., Rhizobia, Azotobacter) This compound->Nitrogen_Fixation Supports Enhanced_Nutrient_Uptake Enhanced Plant Nutrient Uptake Nitrogen_Fixation->Enhanced_Nutrient_Uptake Phosphate_Solubilization Phosphate Solubilization (e.g., Pseudomonas, Bacillus) Phosphate_Solubilization->Enhanced_Nutrient_Uptake Hormone_Production Phytohormone Production (e.g., PGPR) Hormone_Production->Enhanced_Nutrient_Uptake Improves root architecture

References

Comparative Transcriptomics of Rhizobia in the Presence of Rhizopine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic response of rhizobia to rhizopine, supported by experimental data and detailed protocols. This compound, an opine-like compound produced in legume nodules colonized by specific rhizobial strains, serves as a selective nutrient source for rhizobia capable of its catabolism. Understanding the genetic response to this compound is crucial for developing enhanced microbial inoculants and for agricultural biotechnology.

Introduction to this compound Signaling and Catabolism in Rhizobia

Rhizobia that can utilize this compound possess a set of genes, the moc (mannityl opine catabolism) genes, which are essential for its transport and degradation. The key to this regulation is the MocR protein, a transcriptional activator that, upon binding to this compound, initiates the expression of the moc operon. This specific induction allows rhizobia to efficiently utilize this compound as a carbon and nitrogen source, providing a competitive advantage in the rhizosphere.

Quantitative Data Summary

While a direct, publicly available comparative transcriptomics dataset (e.g., RNA-seq) specifically examining the global gene expression of rhizobia in the presence versus absence of this compound is not readily found in the literature, the induction of the moc gene cluster is a well-established phenomenon. The following table represents expected results from such a hypothetical experiment based on current knowledge of the this compound signaling pathway, where upregulation of the moc genes would be the primary and most significant change.

GeneFunctionExpected Fold Change (this compound vs. Control)Expected p-value
mocAResembles NADH-dependent dehydrogenases> 10< 0.01
mocBPeriplasmic-binding protein for this compound transport> 20< 0.01
mocCUnknown function, essential for catabolism> 10< 0.01
mocRGntR-class transcriptional regulatorConstitutively expressed or slightly upregulated> 0.05
mocDPart of the this compound-inducible operon> 15< 0.01
mocEPart of the this compound-inducible operon> 15< 0.01
mocFPart of the this compound-inducible operon> 15< 0.01

Experimental Protocols

A detailed methodology for a comparative transcriptomics study of rhizobia in the presence of this compound is provided below. This protocol is a composite based on standard RNA-sequencing workflows used for rhizobia.

Bacterial Strains and Growth Conditions
  • Bacterial Strain: Sinorhizobium meliloti or Rhizobium leguminosarum strain known to catabolize this compound.

  • Growth Medium: A minimal medium (e.g., Vincent's Minimal Medium) with a defined carbon and nitrogen source (e.g., succinate (B1194679) and ammonium).

  • Experimental Conditions:

    • Control Group: Bacterial cultures grown in the minimal medium.

    • Treatment Group: Bacterial cultures grown in the minimal medium supplemented with this compound (e.g., scyllo-inosamine or 3-O-methyl-scyllo-inosamine) at a final concentration of 1 mM.

  • Culture Growth: Grow cultures at 28°C with shaking to mid-log phase (OD600 of 0.5-0.6). Harvest cells by centrifugation.

RNA Extraction and Library Preparation
  • RNA Extraction:

    • Immediately stabilize RNA in harvested bacterial pellets using a reagent like RNAprotect Bacteria Reagent (Qiagen).

    • Lyse cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) including an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8.0).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from total RNA using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).

    • Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

    • Perform library quantification and quality control using a Qubit fluorometer and a bioanalyzer.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq or NextSeq) to generate single-end or paired-end reads of sufficient length (e.g., 75 bp).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Read Mapping: Align the quality-filtered reads to the reference genome of the rhizobial strain using a splice-aware aligner like STAR or HISAT2.

    • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and control samples using DESeq2 or edgeR in R. Genes with a log2 fold change > 1 and an adjusted p-value < 0.05 are considered significantly differentially expressed.

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations

Signaling Pathway

Rhizopine_Signaling_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Rhizopine_ext This compound MocB MocB (Binding Protein) Rhizopine_ext->MocB Binds Rhizopine_int This compound MocB->Rhizopine_int Transport MocR MocR (Regulator) Rhizopine_int->MocR Binds Catabolism_Enzymes Catabolic Enzymes Rhizopine_int->Catabolism_Enzymes Substrate MocR_active Active MocR-Rhizopine Complex MocR->MocR_active moc_promoter moc Promoter MocR_active->moc_promoter Activates moc_genes moc Genes (mocA, mocC, mocD, etc.) moc_mRNA mRNA moc_genes->moc_mRNA Transcription moc_mRNA->Catabolism_Enzymes Translation Metabolism Metabolism Catabolism_Enzymes->Metabolism Products for

Caption: this compound signaling and catabolism pathway in rhizobia.

Experimental Workflow

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Rhizobia Culture Control Control (Minimal Medium) Culture->Control Treatment Treatment (Minimal Medium + this compound) Culture->Treatment Harvest Cell Harvesting Control->Harvest Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Alignment (STAR/HISAT2) QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Annotation (GO, KEGG) DEA->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics of rhizobia.

Safety Operating Guide

Proper Disposal of Rhizopine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Rhizopine

A clear understanding of a compound's properties is the first step in safe handling and disposal. The table below summarizes the key chemical and physical data for this compound.

PropertyValue
Chemical Formula C₇H₁₅NO₅
IUPAC Name (1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol
CAS Number 151062-28-1
Molecular Weight 193.20 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in water

Risk Assessment and Safety Precautions

Based on data for the closely related compound scyllo-inositol, this compound is not expected to meet the criteria for a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, in the absence of a specific SDS for this compound, it is prudent to handle it with standard laboratory precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Body Protection: A standard laboratory coat should be worn.

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of this compound and associated waste. These steps are based on general best practices for non-hazardous chemical waste disposal.

  • Waste Segregation:

    • Solid this compound Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Contaminated Materials: Dispose of items lightly contaminated with this compound (e.g., weighing paper, gloves, paper towels) in the appropriate laboratory solid waste stream.

    • Aqueous Solutions: Neutral aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, pending local regulations. Verify with your institution's Environmental Health and Safety (EHS) department before proceeding.

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of in the appropriate flammable or halogenated (if applicable) solvent waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name ("this compound") and the primary solvent if in solution. Avoid using abbreviations.

    • Indicate that the waste is non-hazardous, if confirmed by your institution's EHS.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Ensure containers are sealed to prevent spills or evaporation.

  • Arranging for Disposal:

    • Follow your institution's established procedures for the pickup and disposal of chemical waste. This is typically managed by the EHS department.

Experimental Protocols: Decontamination

For minor spills of this compound powder, gently sweep the material into a dustpan and place it in the designated solid waste container. Avoid raising dust. The area can then be wiped down with a damp cloth or paper towel. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container. The spill area should then be cleaned with soap and water.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated is_solid Is the waste solid this compound or lightly contaminated material? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_waste Collect in labeled solid non-hazardous chemical waste container. is_solid->solid_waste Yes is_solvent Is the waste in an organic solvent? is_aqueous->is_solvent No aqueous_disposal Check local regulations. If permitted, dispose down drain with copious amounts of water. is_aqueous->aqueous_disposal Yes solvent_waste Dispose in appropriate flammable or halogenated solvent waste container. is_solvent->solvent_waste Yes end End: Waste properly disposed solid_waste->end aqueous_disposal->end solvent_waste->end

Caption: Decision tree for this compound waste segregation.

G start Identify Waste segregate Segregate Waste by Type (Solid, Aqueous, Solvent) start->segregate label Label Container with Full Chemical Name and Hazards segregate->label store Store in Designated Waste Accumulation Area label->store dispose Arrange for Pickup and Disposal via EHS store->dispose end Disposal Complete dispose->end

Caption: General workflow for chemical waste disposal.

Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and consultation with your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety Protocols for Handling Novel Biochemical Compounds Like Rhizopine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Rhizopine" is not a commercially available chemical with a standardized Safety Data Sheet (SDS). It is primarily referenced in scientific literature as a class of opine compounds synthesized by plants and utilized by certain bacteria. Therefore, the following guidance is based on a risk assessment framework for handling novel or poorly characterized biochemical substances in a research setting. Researchers must conduct a thorough, task-specific risk assessment before beginning any experiment.

Handling novel or uncharacterized substances like this compound requires a cautious and systematic approach to ensure personnel safety. The primary method for determining appropriate Personal Protective Equipment (PPE) and handling procedures is through a comprehensive risk assessment. This involves evaluating the potential hazards of the substance and the specific experimental procedures involved.

Risk Assessment Framework

Before handling this compound or any novel compound, a detailed risk assessment must be performed. This process involves identifying potential hazards, evaluating risks, and implementing control measures.[1][2][3] Federal regulations, such as the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR § 1910.1450), mandate a written Chemical Hygiene Plan (CHP) which includes procedures for safe chemical handling.[2]

The following workflow outlines the necessary steps for a comprehensive risk assessment.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process A Step 1: Identify Hazards Consult literature for known properties of opines. Assume unknown toxicity. B Step 2: Evaluate Exposure Routes Consider inhalation, ingestion, skin/eye contact. A->B Characterize Substance C Step 3: Assess Experiment-Specific Risks Will aerosols be generated? What quantities are being used? B->C Analyze Procedure D Step 4: Select Control Measures Engineering Controls (e.g., Fume Hood) Administrative Controls (SOPs) PPE Selection C->D Mitigate Risks E Step 5: Develop Procedures Handling, Storage, Waste Disposal, Spill Response D->E Implement Controls F Step 6: Review and Refine Periodically review procedures and after any incident. E->F Ensure Ongoing Safety

Caption: Risk assessment workflow for handling novel compounds.

Personal Protective Equipment (PPE) Selection

The selection of PPE is the final line of defense after engineering and administrative controls have been implemented.[3] A work area and process assessment is required to select the appropriate PPE.[4] The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]

PPE CategoryMinimum RequirementRecommended for this compound Handling (Based on Risk Assessment)Rationale
Hand Protection Disposable nitrile gloves.[4]Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving for higher concentrations.Prevents skin contact. Since the specific permeability of this compound is unknown, nitrile gloves provide a good baseline of chemical protection for incidental contact.[4][5]
Eye & Face Protection Safety glasses with side shields (ANSI Z87.1 compliant).[4][6]Chemical splash goggles. Use a face shield in addition to goggles when there is a significant splash hazard.[4][7]Protects eyes from potential splashes of solutions containing this compound. A face shield offers broader protection during tasks like pouring or mixing.[8]
Body Protection Laboratory coat.Fully buttoned lab coat with long sleeves. Consider a chemically resistant apron over the lab coat.Protects skin and personal clothing from splashes and contamination.[5][7]
Respiratory Protection Not typically required for low-volatility solids/solutions.Required if aerosols or dust may be generated. Use within a certified chemical fume hood is the preferred engineering control.To prevent inhalation, which is a potential route of exposure.[1] If work cannot be done in a fume hood, a respirator may be necessary after a formal hazard assessment.

Operational Plan: Handling and Storage

Procedural, step-by-step guidance is critical for minimizing exposure and ensuring experimental integrity.

Experimental Protocol for Handling this compound Solutions:

  • Preparation: Before starting, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (lab coat, gloves, goggles).

  • Weighing: If starting from a solid, weigh the required amount in a chemical fume hood to avoid inhaling any dust.

  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If the process is exothermic, use an ice bath.

  • Handling: Use appropriate tools (e.g., pipettes, spatulas) to handle the material. Never use your mouth to pipette.[9]

  • Storage: Store this compound in a clearly labeled, sealed container. Follow any specific storage conditions (e.g., temperature, light sensitivity) identified from literature or experimental data. Store in a designated area away from incompatible materials.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by goggles/face shield, and then the lab coat. Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

Waste StreamDisposal ProcedureRationale
Contaminated Solid Waste Dispose of used gloves, weigh boats, and other contaminated disposable items in a designated hazardous chemical waste container.Prevents the spread of the chemical to common waste streams and ensures compliance with institutional and local regulations.
Aqueous Waste Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.Prevents contamination of waterways. Many biochemicals are not effectively removed by standard wastewater treatment.
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container.Prevents puncture injuries and potential inoculation with the chemical.
Unused/Expired this compound Treat as hazardous chemical waste and dispose of it through your institution's Environmental Health and Safety (EHS) office.Ensures that pure or concentrated forms of the chemical are managed by trained professionals according to regulatory requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.